RBP4 ligand-1
説明
特性
分子式 |
C18H18ClF3N4O2 |
|---|---|
分子量 |
414.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)-2-pyridinyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H18ClF3N4O2/c1-28-15-5-4-12(19)11-14(15)24-17(27)26-9-7-25(8-10-26)16-13(18(20,21)22)3-2-6-23-16/h2-6,11H,7-10H2,1H3,(H,24,27) |
InChIキー |
PNEWYJAVBOHPBV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
製品の起源 |
United States |
Foundational & Exploratory
Technical Whitepaper: The Mechanism of Action of Retinol-Binding Protein 4 (RBP4) Ligands
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream. Elevated levels of RBP4 have been associated with various pathological conditions, including insulin resistance, type 2 diabetes, and ocular diseases such as atrophic age-related macular degeneration (AMD) and Stargardt disease.[1][2] Consequently, RBP4 has emerged as a significant therapeutic target. This document provides an in-depth technical guide on the core mechanism of action of RBP4 antagonists, a class of ligands designed to modulate RBP4 activity. While the term "RBP4 ligand-1" is not a standard nomenclature, this guide will focus on well-characterized examples, including the synthetic retinoid Fenretinide and the non-retinoid antagonists A1120 and BPN-14136 (Tinlarebant) , to illustrate the central therapeutic strategy.
The Physiological Role of RBP4 in Retinol Transport
RBP4, a 21 kDa protein synthesized primarily in the liver, binds to retinol and transports it from hepatic stores to peripheral tissues.[3][4] In circulation, the retinol-RBP4 (holo-RBP4) complex binds to a larger protein, transthyretin (TTR). This tertiary complex (Retinol-RBP4-TTR) is crucial for preventing the renal filtration and clearance of the smaller RBP4 protein, thereby extending its half-life and ensuring stable retinol delivery.[5][6] Retinol binding to RBP4 is a prerequisite for the high-affinity interaction with TTR; the apo-RBP4 (RBP4 without retinol) binds poorly to TTR.[7]
Core Mechanism of Action: RBP4 Antagonism
The primary mechanism of action for RBP4 antagonists is the disruption of the physiological retinol transport pathway. These ligands are designed to compete with endogenous retinol for the binding pocket within RBP4.[8] By binding to RBP4, the antagonist either sterically hinders or induces conformational changes that prevent the subsequent high-affinity binding of RBP4 to TTR.[3][5][9]
The resulting RBP4-ligand complex, now unable to associate with TTR, is small enough to be cleared from circulation via glomerular filtration in the kidneys. This leads to two key outcomes:
-
A rapid reduction in the serum concentration of RBP4.[7]
-
A corresponding decrease in total serum retinol levels, as its transport protein is eliminated.[3][5]
This reduction in retinol delivery to specific tissues, such as the retina, is the basis for its therapeutic application in diseases characterized by the accumulation of toxic retinol byproducts (bisretinoids).[10][11]
Quantitative Data: Ligand Potency and Binding Affinity
The potency of RBP4 ligands is typically characterized by their ability to displace radiolabeled retinol (in binding assays) or inhibit the RBP4-TTR interaction. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are common metrics.
| Ligand | Type | Assay Type | Target | IC50 | Ki | Reference |
| A1120 | Non-retinoid | Scintillation Proximity Assay (SPA) | Human RBP4 | 90 nM | - | [5] |
| A1120 | Scintillation Proximity Assay (SPA) | Mouse RBP4 | 66 nM | - | [5] | |
| A1120 | - | Human RBP4 | - | 8.3 nM | [5][9] | |
| BPN-14136 | Non-retinoid | Scintillation Proximity Assay (SPA) | RBP4 | 12.8 nM | - | [12] |
| BPN-14136 | Homogeneous Time Resolved Fluorescence (HTRF) | RBP4-TTR Interaction | 43.6 nM | - | [12] | |
| Fenretinide | Retinoid | Homogeneous Time Resolved Fluorescence (HTRF) | RBP4-TTR Interaction | ~250-500 nM (Estimated) | - | [7] |
Detailed Ligand Profiles and Structural Insights
Fenretinide (N-(4-hydroxyphenyl)retinamide)
Fenretinide is a synthetic retinoid derivative and was one of the first compounds identified to lower RBP4 levels.[13] Its mechanism involves both RBP4-dependent and RBP4-independent pathways.[3][4]
-
RBP4-Dependent: It binds to RBP4, displacing retinol and disrupting the RBP4-TTR complex due to steric hindrance from its bulky phenylamide head group.[5][13]
-
RBP4-Independent: Fenretinide has been shown to have anti-cancer properties by generating reactive oxygen species (ROS) and modulating ceramide synthesis.[13][14] Its anti-obesity effects have also been observed in RBP4-knockout mice, indicating mechanisms beyond RBP4 lowering.[15]
A1120
A1120 is a potent, high-affinity, non-retinoid RBP4 antagonist identified through high-throughput screening.[5] Co-crystal structure analysis of the RBP4-A1120 complex revealed that A1120 binds to the same site as retinol but induces critical conformational changes in the loop regions at the RBP4-TTR interface, thereby preventing complex formation.[5][9] Unlike Fenretinide, A1120 offers greater specificity, as it does not act as an agonist for retinoic acid receptors (RARs), potentially offering a more favorable safety profile.[7]
BPN-14136 (Tinlarebant)
BPN-14136 is a next-generation, potent, and selective non-retinoid RBP4 antagonist.[12][16] It has demonstrated a favorable safety profile and robust, dose-dependent lowering of serum RBP4 in animal studies and is currently in clinical trials for ocular diseases.[16][17] BPN-14136 shows no significant off-target activity at a wide range of receptors and channels, highlighting its specificity.[12]
RBP4-Mediated Signaling Pathways
Beyond its role as a transporter, RBP4 can act as an adipokine that contributes to inflammation and insulin resistance, particularly when elevated.[2] Studies have shown that RBP4 can induce the expression of pro-inflammatory molecules in endothelial cells and macrophages.[18] This action is independent of retinol and is mediated, in part, through the activation of NADPH oxidase and the NF-κB signaling pathway.[18]
Experimental Protocols
The discovery and characterization of RBP4 antagonists rely on a series of specialized in vitro assays.
General Experimental Workflow
Scintillation Proximity Assay (SPA)
This is a common primary binding assay used to identify compounds that displace retinol from RBP4.[5][11]
-
Principle: A radiolabeled ligand ([³H]-retinol) binding to a protein (RBP4) which is immobilized on a scintillant-containing microsphere brings the radioisotope into close enough proximity to excite the scintillant, producing light. Unbound radioligand in solution is too distant to cause excitation. Test compounds that compete with [³H]-retinol for the RBP4 binding site will reduce the signal.
-
Methodology:
-
Recombinant RBP4 (often tagged, e.g., with Maltose Binding Protein) is bound to SPA beads (e.g., copper-coated YSi beads).
-
[³H]-retinol is added to the RBP4-bead mixture and allowed to incubate to establish a baseline signal.
-
Test compounds from a chemical library are added in various concentrations to the wells of a microplate.
-
The plates are incubated to allow for competitive binding to reach equilibrium.
-
The light signal is measured using a microplate scintillation counter. A decrease in signal indicates displacement of [³H]-retinol by the test compound.
-
IC50 values are calculated from the dose-response curves.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This secondary assay is used to directly measure the inhibitory effect of compounds on the RBP4-TTR protein-protein interaction.[7][8]
-
Principle: FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor. In this assay, RBP4 and TTR are labeled with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., a fluorescent dye), respectively. When RBP4 and TTR interact (in the presence of retinol), the donor and acceptor are brought into close proximity, and excitation of the donor results in energy transfer and emission from the acceptor. Compounds that disrupt this interaction will cause a loss of the FRET signal.
-
Methodology:
-
Purified, tagged RBP4 and labeled apo-TTR are used.
-
Retinol is added to the reaction mixture to induce the RBP4-TTR interaction, establishing a maximum FRET signal.
-
Test compounds are added in a dose-response format.
-
The mixture is incubated to allow for the disruption of the protein-protein interaction.
-
The fluorescence is read on a compatible plate reader, measuring emission from both the donor and acceptor. The ratio of acceptor to donor emission is calculated.
-
A decrease in the FRET ratio indicates that the test compound has inhibited the RBP4-TTR interaction. IC50 values are determined from the resulting curves.
-
Conclusion
RBP4 ligands, particularly non-retinoid antagonists, represent a targeted therapeutic strategy for a range of metabolic and ocular diseases. Their core mechanism of action is elegantly simple: by outcompeting retinol for its binding site on RBP4, they disrupt the stabilizing RBP4-TTR interaction, leading to the rapid renal clearance of RBP4 and a systemic reduction in retinol levels. Advanced ligands like BPN-14136 demonstrate high potency and specificity, validating RBP4 as a druggable target. Further research into the RBP4-independent effects of certain ligands and the role of RBP4 in inflammatory signaling will continue to refine the therapeutic applications and development of next-generation RBP4 modulators.
References
- 1. What are RBP4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Retinol binding protein 4 - Wikipedia [en.wikipedia.org]
- 3. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 5. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease [mdpi.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BPN-14136 | RBP4 inhibitor | Probechem Biochemicals [probechem.com]
- 13. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fenretinide Treatment Prevents Diet-Induced Obesity in Association With Major Alterations in Retinoid Homeostatic Gene Expression in Adipose, Liver, and Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Retinol-Binding Protein 4 Induces Inflammation in Human Endothelial Cells by an NADPH Oxidase- and Nuclear Factor Kappa B-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Retinol-Binding Protein 4 (RBP4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinol-Binding Protein 4 (RBP4), a lipocalin family protein, is the primary transporter of retinol (Vitamin A) in the circulation. Beyond this canonical function, RBP4 has emerged as a critical signaling molecule and adipokine implicated in a range of metabolic disorders, including insulin resistance, type 2 diabetes (T2D), and obesity. This technical guide provides an in-depth exploration of the functions of RBP4, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.
Core Functions of RBP4
RBP4 exhibits a dual functionality, acting as both a transporter and a signaling molecule, with distinct physiological and pathophysiological roles.
Canonical Function: Retinol Transport
The primary and most well-understood function of RBP4 is the transport of retinol from the liver, the body's main storage site for vitamin A, to peripheral tissues.[1] In the bloodstream, the RBP4-retinol complex (holo-RBP4) binds to transthyretin (TTR), which prevents its filtration by the kidneys and prolongs its half-life.[1] This transport is essential for numerous biological processes that depend on vitamin A, such as vision, immune function, and embryonic development.
Non-Canonical Functions: A Signaling Adipokine
In addition to its role in retinol transport, RBP4 functions as an adipokine, a signaling molecule secreted by adipose tissue and the liver, that influences metabolic homeostasis.[1] Elevated levels of RBP4 are strongly associated with insulin resistance and T2D.[2][3][4] RBP4 exerts its non-canonical effects through two primary signaling pathways: one dependent on its receptor, STRA6, and another that is independent of STRA6.
RBP4 Signaling Pathways
RBP4's signaling activities are mediated through distinct pathways, leading to the regulation of gene expression and cellular responses involved in metabolism and inflammation.
STRA6-Dependent Signaling Pathway
The interaction of holo-RBP4 with its cell surface receptor, Stimulated by Retinoic Acid 6 (STRA6), initiates a signaling cascade that primarily impacts insulin sensitivity.[5] This pathway involves the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins.
Upon binding of holo-RBP4 to STRA6, JAK2 is recruited and activated, leading to the phosphorylation of STAT5.[5] Phosphorylated STAT5 then translocates to the nucleus, where it induces the expression of target genes, including Suppressor of Cytokine Signaling 3 (SOCS3). SOCS3, in turn, inhibits insulin signaling by interfering with the insulin receptor and its downstream effectors.[5]
STRA6-Independent Inflammatory Signaling Pathway
RBP4 can also induce a pro-inflammatory response through a pathway that does not involve the STRA6 receptor. This pathway is mediated by Toll-like receptor 4 (TLR4) and results in the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).[5][6]
Both holo-RBP4 and apo-RBP4 (retinol-free) can activate TLR4, leading to the recruitment of adaptor proteins and the subsequent activation of the JNK and IKK/NF-κB signaling cascades.[6] This results in the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] These cytokines can then indirectly impair insulin signaling in surrounding cells, contributing to a state of chronic low-grade inflammation and insulin resistance.[6]
Quantitative Data on RBP4 Levels
Circulating RBP4 levels are a key biomarker for metabolic health, with significant differences observed between healthy individuals and those with metabolic diseases.
| Condition | RBP4 Concentration (μg/mL) | Reference(s) |
| Healthy/Normal Glucose Tolerance | 18.1 - 21.1 | [2][7] |
| Impaired Glucose Tolerance | 18.9 (median) | [7] |
| Type 2 Diabetes | 20.9 - 23.8 | [2][7] |
| Healthy Individuals (Range) | 10 - 50 | [8][9] |
| Individuals with Obesity/T2D/CVD (Range) | up to 150 | [8][9] |
Experimental Protocols
Accurate and reproducible measurement of RBP4 and its downstream effects is crucial for research and clinical applications. The following sections provide detailed methodologies for key experiments.
Quantification of RBP4 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for the quantitative measurement of human RBP4 in serum, plasma, and other biological fluids.
-
Microplate pre-coated with anti-human RBP4 antibody
-
Human RBP4 standard
-
Biotinylated anti-human RBP4 detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Sample diluent (e.g., PBS with 1% BSA)
-
Microplate reader
-
Preparation of Reagents: Prepare all reagents, standards, and samples as per the manufacturer's instructions. A standard curve should be prepared by serially diluting the RBP4 standard.
-
Sample Preparation:
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes. Collect the plasma.
-
Dilute samples in sample diluent. A starting dilution of 1:5000 is often recommended for human serum/plasma.[10]
-
-
Binding: Add 100 µL of standard or diluted sample to each well of the pre-coated microplate. Incubate for 1-2 hours at 37°C.[5]
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer.
-
Detection: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.[5]
-
Washing: Repeat the washing step as described in step 4.
-
Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.[5]
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of RBP4 in the samples by interpolating from the standard curve.
References
- 1. academic.oup.com [academic.oup.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Retinol-Binding Protein 4 Induces Inflammation in Human Endothelial Cells by an NADPH Oxidase- and Nuclear Factor Kappa B-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibl-america.com [ibl-america.com]
- 10. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of RBP4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-binding protein 4 (RBP4) is a 21 kDa transport protein primarily synthesized in the liver, responsible for mobilizing retinol (Vitamin A) from hepatic stores and transporting it through the bloodstream to target tissues.[1][2][3] In circulation, holo-RBP4 (RBP4 bound to retinol) forms a complex with transthyretin (TTR), which prevents its glomerular filtration by the kidneys and stabilizes the transport of the hydrophobic retinol molecule.[4][5][6] This transport mechanism is crucial for vision, embryonic development, and epithelial tissue maintenance.[2][7]
Elevated levels of RBP4 have been implicated in the pathogenesis of various diseases. In ophthalmology, excessive influx of retinol into the retinal pigment epithelium (RPE) is linked to the accumulation of cytotoxic bisretinoids (like A2E), a hallmark of atrophic age-related macular degeneration (dry AMD) and Stargardt disease.[4][8][9] Furthermore, RBP4 is recognized as an adipokine and pro-inflammatory mediator associated with metabolic conditions such as insulin resistance, type 2 diabetes, obesity, and cardiovascular disease.[2][10][11] These associations have established RBP4 as a compelling therapeutic target, spurring the development of antagonists to modulate its activity.
This technical guide provides a comprehensive overview of the discovery and characterization of RBP4 antagonists, detailing the core mechanisms, experimental protocols, and key data for prominent compounds.
Mechanism of Action of RBP4 Antagonists
The primary mechanism of RBP4 antagonists is the disruption of the tertiary RBP4-TTR-retinol complex. By competitively binding to the retinol-binding pocket of RBP4, these antagonists prevent the conformational changes required for RBP4 to associate with TTR.[4][12][13] The smaller, unbound apo-RBP4 is then rapidly cleared from circulation via renal filtration.[3][4] This leads to a systemic reduction in circulating RBP4 and retinol levels, thereby decreasing the delivery of retinol to peripheral tissues like the retina.[4] This targeted reduction in retinol influx is hypothesized to slow the synthesis of cytotoxic bisretinoids, offering a therapeutic strategy for diseases like dry AMD and Stargardt disease.[8][14]
In addition to this canonical pathway, RBP4 can exert pro-inflammatory effects independent of retinol transport, particularly in the context of metabolic diseases. RBP4 can activate Toll-like receptors 2 and 4 (TLR2/4) on immune cells like macrophages, triggering downstream signaling cascades involving NF-κB and JNK.[1][15] This leads to the secretion of inflammatory cytokines that can impair insulin signaling.[1][7][15]
References
- 1. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 4. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hepatokine RBP4 Links Metabolic Diseases to Articular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are RBP4 inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. pnas.org [pnas.org]
Retinol-Binding Protein 4 (RBP4): A Promising Therapeutic Target for Metabolic Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Retinol-Binding Protein 4 (RBP4), an adipokine primarily known for its role in transporting retinol (vitamin A) from the liver to peripheral tissues, has emerged as a critical signaling molecule in the pathophysiology of metabolic diseases.[1][2][3] Elevated circulating levels of RBP4 are strongly associated with insulin resistance, type 2 diabetes (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD).[1][4][5] This document provides a comprehensive technical overview of RBP4's role in metabolic dysregulation, its signaling pathways, and the current landscape of therapeutic strategies designed to target this protein. We present key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams of the core mechanisms to serve as a resource for researchers and professionals in the field of drug development.
RBP4: From Retinol Transporter to Metabolic Modulator
RBP4 is a 21 kDa protein belonging to the lipocalin family, synthesized predominantly by hepatocytes and, to a lesser extent, by adipocytes.[3][6] Its classical function is to bind and transport the hydrophobic retinol in the bloodstream, forming a complex with transthyretin (TTR) to prevent renal filtration.[7] However, research since 2005 has redefined RBP4 as an adipokine that actively contributes to metabolic dysfunction.[4][8] Studies have demonstrated that increased expression and secretion of RBP4 from hypertrophied adipocytes in obese states can lead to systemic insulin resistance, establishing it as a causal link between adiposity and T2DM.[8][9]
The Role of RBP4 in Metabolic Diseases
Elevated serum RBP4 is a consistent finding across a spectrum of metabolic disorders and is considered a biomarker for insulin resistance and T2DM.[4][10]
-
Insulin Resistance and Type 2 Diabetes: Elevated RBP4 levels are strongly and independently associated with insulin resistance in diverse populations, including those with obesity, impaired glucose tolerance, and established T2DM.[4][10] Transgenic overexpression of RBP4 in mice induces insulin resistance, while its genetic deletion enhances insulin sensitivity.[9] RBP4 impairs insulin signaling in key metabolic tissues like muscle, liver, and adipose tissue.[1][2][9][11] It has also been shown to negatively affect pancreatic β-cell function, further contributing to the pathogenesis of T2DM.[2][12][13]
-
Obesity: High RBP4 levels are linked to obesity and are thought to contribute to its inflammatory characteristics.[1][2] RBP4 can activate immune cells and stimulate the release of proinflammatory cytokines.[1][2]
-
Non-Alcoholic Fatty Liver Disease (NAFLD): While some studies report conflicting data, evidence suggests RBP4 is also a hepatic cytokine that contributes to metabolic syndrome and NAFLD.[5][14] It can increase the hepatic expression of gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK), leading to increased glucose production.[1][2][9] Some findings indicate that baseline serum RBP4 levels are an independent predictor of incident NAFLD.[5]
RBP4 Signaling Pathways
RBP4 exerts its effects through complex signaling pathways that can be both retinol-dependent and -independent, primarily involving two key receptors: STRA6 and Toll-like Receptors (TLRs).
STRA6-Mediated Signaling (Retinol-Dependent)
The primary receptor for the RBP4-retinol complex is "Stimulated by Retinoic Acid 6" (STRA6).[7] In extrahepatic tissues, the binding of holo-RBP4 to STRA6 initiates two major downstream effects:
-
Retinol Uptake: STRA6 facilitates the transport of retinol into the cell, where it is converted to retinoic acid, a ligand for nuclear receptors (RAR/RXR) that regulate gene transcription related to glucose and lipid metabolism.[2][7][15]
-
JAK2/STAT5 Signaling: The binding of holo-RBP4 to STRA6 can also trigger a signaling cascade independent of retinol transport.[3][16] This activates Janus Kinase 2 (JAK2), leading to the phosphorylation and activation of the transcription factor STAT5.[3][15] Activated STAT5 upregulates the expression of genes like Suppressor of Cytokine Signaling 3 (SOCS3) and PPARγ, which in turn inhibit insulin signaling and promote lipid accumulation, respectively.[3][15]
TLR-Mediated Inflammatory Signaling (Retinol-Independent)
Recent studies have revealed a retinol-independent mechanism where RBP4 promotes inflammation. Both retinol-bound (holo-RBP4) and retinol-free (apo-RBP4) forms can act as inflammatory signals.[17][18]
-
TLR4 Activation: RBP4 directly interacts with Toll-like receptor 4 (TLR4) on immune cells like macrophages.[3][17][18]
-
JNK Pathway: This interaction activates downstream inflammatory pathways, notably the c-Jun N-terminal kinase (JNK) pathway.[3][17][18]
-
Cytokine Release: Activation of the TLR4/JNK axis leads to the production and secretion of proinflammatory cytokines such as TNF-α and various interleukins.[1][2] These cytokines can then act in a paracrine manner on adipocytes and other cells to impair insulin signaling, contributing to systemic insulin resistance.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Interplay of retinol binding protein 4 with obesity and associated chronic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinol-binding protein-4 and nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Retinoids and retinoid-binding proteins: Unexpected roles in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum retinol binding protein 4 contributes to insulin resistance in obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. researchgate.net [researchgate.net]
- 12. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Suppression of retinol-binding protein 4 with RNA oligonucleotide prevents high-fat diet-induced metabolic syndrome and non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 17. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Retinol-binding protein 4 inhibits insulin signaling in adipocytes by inducing proinflammatory cytokines in macrophages through a c-Jun N-terminal kinase- and toll-like receptor 4-dependent and retinol-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of RBP4 in Retinol Transport and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinol-Binding Protein 4 (RBP4) is a pivotal protein in the systemic transport and cellular uptake of retinol (Vitamin A), a vital nutrient for a myriad of physiological processes including vision, immune function, and embryonic development. This technical guide provides a comprehensive overview of the core functions of RBP4, detailing its role in retinol transport from the liver to peripheral tissues, its interaction with the cell-surface receptor STRA6, and the subsequent intracellular metabolic pathways. Furthermore, this document elucidates the involvement of RBP4 in various pathological conditions, with a particular focus on its established role in insulin resistance and type 2 diabetes. Detailed experimental protocols for key assays and quantitative data on protein interactions and concentrations are provided to serve as a valuable resource for researchers in the field.
Introduction to RBP4
Retinol-Binding Protein 4 (RBP4) is a 21 kDa protein belonging to the lipocalin family, primarily synthesized and secreted by the liver.[1] Its primary function is to transport the hydrophobic retinol molecule through the aqueous environment of the bloodstream.[1] In circulation, RBP4 forms a complex with another protein, transthyretin (TTR), which prevents its filtration by the kidneys and prolongs its half-life.[1][2] The delivery of retinol to target cells is mediated by the interaction of holo-RBP4 (RBP4 bound to retinol) with its specific membrane receptor, Stimulated by Retinoic Acid 6 (STRA6).[1][3] Beyond its canonical role in retinol transport, RBP4 has emerged as a significant adipokine and biomarker implicated in metabolic diseases.[4][5]
RBP4-Mediated Retinol Transport
The journey of retinol from hepatic stores to peripheral tissues is a tightly regulated process orchestrated by RBP4.
Hepatic Mobilization of Retinol
The liver serves as the primary storage site for vitamin A, predominantly in the form of retinyl esters within hepatic stellate cells. For mobilization, these esters are hydrolyzed to retinol, which then binds to RBP4 within hepatocytes.[1] The formation of the holo-RBP4 complex is a prerequisite for its secretion into the bloodstream. This complex then associates with TTR, forming a larger ternary complex that is protected from renal clearance.[1][3]
Cellular Uptake of Retinol via STRA6
The delivery of retinol to target tissues is facilitated by the transmembrane receptor STRA6.[3] Holo-RBP4 binds to the extracellular domain of STRA6, triggering a conformational change that facilitates the translocation of retinol across the cell membrane.[3] STRA6 can mediate bidirectional retinol transport, allowing for both uptake and efflux of retinol, thereby playing a crucial role in maintaining cellular retinoid homeostasis.[6]
Intracellular Retinol Metabolism
Once inside the cell, retinol binds to cellular retinol-binding proteins (CRBPs). It can then be either esterified by lecithin:retinol acyltransferase (LRAT) for storage as retinyl esters or oxidized to its active metabolite, retinoic acid. The conversion to retinoic acid is a two-step process involving retinol dehydrogenases (RDHs) and retinaldehyde dehydrogenases (RALDHs). Retinoic acid then translocates to the nucleus, where it binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to regulate the transcription of target genes.
RBP4 Signaling Pathways
Beyond its role as a transporter, the interaction of holo-RBP4 with STRA6 can initiate intracellular signaling cascades.
JAK/STAT Signaling
Binding of holo-RBP4 to STRA6 can lead to the phosphorylation of STRA6, which in turn recruits and activates Janus kinase 2 (JAK2).[7] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[2] Phosphorylated STAT5 dimerizes and translocates to the nucleus to regulate the expression of target genes, including those involved in inflammation and insulin signaling, such as Suppressor of Cytokine Signaling 3 (SOCS3).[2]
RBP4 in Health and Disease
Dysregulation of RBP4 levels and function is associated with several pathological conditions.
Insulin Resistance and Type 2 Diabetes
Elevated serum levels of RBP4 are strongly correlated with insulin resistance and an increased risk of developing type 2 diabetes.[8][9][10] RBP4 is thought to contribute to insulin resistance through several mechanisms, including the induction of inflammatory pathways and the impairment of insulin signaling in key metabolic tissues like adipose tissue, skeletal muscle, and the liver.[10][11] Specifically, RBP4 can interfere with insulin-stimulated glucose uptake by downregulating the expression and translocation of the glucose transporter GLUT4.
Other Pathologies
Elevated RBP4 has also been implicated in other conditions such as obesity, cardiovascular disease, and certain types of cancer.[12][13] Its role as a biomarker and a potential therapeutic target in these diseases is an active area of research.
Quantitative Data Summary
The following tables summarize key quantitative data related to RBP4 function.
Table 1: Binding Affinities of RBP4 and its Interacting Partners
| Interacting Molecules | Dissociation Constant (Kd) | Method |
| RBP4 and Retinol | 70–190 nM | Not Specified[14] |
| RBP4 and Transthyretin (TTR) | 215–294 nM | Not Specified[14] |
| RBP4 and STRA6 | 59 nM (apo-RBP4) | Not Specified[15] |
| RBP4 and RBPR2 Peptides | 25.43 µM (mouse) | Surface Plasmon Resonance[16] |
| RBP4 and STRA6 Peptides | 26.73 µM (mouse) | Surface Plasmon Resonance[16] |
Table 2: Circulating RBP4 Concentrations in Human Subjects
| Subject Group | RBP4 Concentration (μg/mL) | Method |
| Normal Glucose Tolerance (NGT) | 18.1 (median); 9.3–30.5 (range) | ELISA[8] |
| Impaired Glucose Tolerance (IGT) | 18.9 (median); 11.2–45.8 (range) | ELISA[8] |
| Type 2 Diabetes | 20.9 (median); 9.9–48.5 (range) | ELISA[8] |
| Healthy Control Subjects | 21.1 ± 4.3 | Not Specified[9] |
| Type 2 Diabetes Patients | 23.8 ± 8.8 | Not Specified[9] |
| Healthy Subjects | 10 to 50 (range) | Various[12] |
| Patients with Obesity/T2D | 17 to 150 (range) | Various[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Quantification of RBP4 by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of RBP4 in biological samples such as plasma or serum.
Principle: A sandwich ELISA is used, where the target RBP4 is captured between two layers of antibodies (capture and detection antibodies). The detection antibody is linked to an enzyme, and a substrate is added to produce a measurable colorimetric or chemiluminescent signal, which is proportional to the amount of RBP4 in the sample.
Materials:
-
96-well microplate pre-coated with anti-human RBP4 capture antibody
-
Human RBP4 standard
-
Sample diluent
-
Biotinylated anti-human RBP4 detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare serial dilutions of the RBP4 standard in sample diluent to generate a standard curve. Dilute samples in sample diluent (e.g., 1:100 for human plasma).[8]
-
Binding: Add 100 µL of standards and diluted samples to the appropriate wells of the microplate. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 3.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as in step 3, but with 5 washes.
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of RBP4 in the samples.
Cellular Retinol Uptake Assay using Radiolabeled Retinol
Objective: To measure the uptake of retinol into cells mediated by RBP4 and STRA6.
Principle: Cells expressing STRA6 are incubated with holo-RBP4 containing radiolabeled retinol (e.g., [³H]retinol). The amount of radioactivity incorporated into the cells is then measured to quantify retinol uptake.
Materials:
-
Cells expressing STRA6 (e.g., HEK293-STRA6)
-
Culture medium
-
Apo-RBP4
-
[³H]retinol
-
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed STRA6-expressing cells in a 96-well plate and grow to near confluence.
-
Preparation of [³H]holo-RBP4: Prepare holo-RBP4 by incubating apo-RBP4 with an excess of [³H]retinol in the dark at 4°C overnight. Remove unbound retinol by size-exclusion chromatography.
-
Uptake Assay:
-
Wash the cells twice with assay buffer.
-
Add 100 µL of assay buffer containing [³H]holo-RBP4 to each well. For competition experiments, add an excess of unlabeled holo-RBP4.
-
Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Washing: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for 10 minutes at room temperature to lyse the cells.
-
Measurement: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific uptake by subtracting the radioactivity in the presence of excess unlabeled holo-RBP4 from the total uptake.
Co-Immunoprecipitation (Co-IP) of RBP4 and STRA6
Objective: To demonstrate the physical interaction between RBP4 and its receptor STRA6 in a cellular context.
Principle: A specific antibody against one of the proteins (e.g., STRA6) is used to pull down the protein from a cell lysate. If the two proteins interact, the other protein (RBP4) will also be pulled down in the complex and can be detected by Western blotting.
Materials:
-
Cells co-expressing tagged STRA6 and incubated with RBP4
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-STRA6 antibody
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-RBP4 antibody for Western blotting
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: (Optional) Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove the beads by centrifugation.
-
Immunoprecipitation: Add the anti-STRA6 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complex from the antibody and beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-RBP4 antibody to detect the co-immunoprecipitated RBP4.
Visualizations
Signaling Pathway Diagram
Caption: RBP4-mediated retinol transport and signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for investigating RBP4 function.
Conclusion
RBP4 is a multifaceted protein that plays a central role in retinol metabolism and has significant implications for metabolic health. Its function extends beyond simple transport to include the modulation of intracellular signaling pathways that impact insulin sensitivity and inflammation. The elevated levels of RBP4 in individuals with insulin resistance and type 2 diabetes underscore its importance as a biomarker and a potential therapeutic target. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricate roles of RBP4 in both physiological and pathological states, with the ultimate goal of developing novel therapeutic strategies for metabolic diseases.
References
- 1. Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinol-Binding Protein 4 and Its Membrane Receptor STRA6 Control Adipogenesis by Regulating Cellular Retinoid Homeostasis and Retinoic Acid Receptor α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Circulating RBP4 in the Type 2 Diabetes Patients with Kidney Diseases: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinol-binding protein 4 and its membrane receptor STRA6 control adipogenesis by regulating cellular retinoid homeostasis and retinoic acid receptor α activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Retinol-Binding Protein 4 Induces Inflammation in Human Endothelial Cells by an NADPH Oxidase- and Nuclear Factor Kappa B-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The association of RBP4 with chronic kidney diseases in southern Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sex and Age but Not Body Mass Index (BMI) Predict Serum Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Mapping of the extracellular RBP4 ligand binding domain on the RBPR2 receptor for Vitamin A transport [frontiersin.org]
Structural Analysis of Retinol-Binding Protein 4 (RBP4) in Complex with Non-Retinoid Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinol-Binding Protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) in the bloodstream. Its interaction with transthyretin (TTR) is crucial for preventing its renal clearance. Disruption of this RBP4-TTR complex has emerged as a promising therapeutic strategy for various diseases, including atrophic age-related macular degeneration and Stargardt disease. This has spurred the development of non-retinoid ligands that bind to RBP4, displacing retinol and allosterically preventing its association with TTR. This technical guide provides an in-depth overview of the structural analysis of RBP4 in complex with these non-retinoid ligands, focusing on the key experimental methodologies, quantitative binding data, and the underlying molecular mechanisms.
Introduction
Retinol-Binding Protein 4 (RBP4) is a 21 kDa lipocalin protein primarily synthesized in the liver. It plays a critical role in transporting retinol from the liver to peripheral tissues. In circulation, holo-RBP4 (RBP4 bound to retinol) forms a complex with transthyretin (TTR), a 55 kDa homotetrameric protein. This complex formation is essential to prevent the renal filtration of the low molecular weight RBP4 and maintain stable serum retinol levels.
The development of non-retinoid antagonists of RBP4 represents a significant advancement in targeting RBP4-mediated pathologies. These small molecules bind to the retinol-binding pocket of RBP4, but unlike the native ligand, they induce conformational changes in the RBP4 structure that are incompatible with TTR binding.[1] This leads to the rapid clearance of RBP4 from the bloodstream, thereby reducing serum retinol levels. This guide will delve into the structural and functional characterization of these non-retinoid RBP4 ligands.
Mechanism of Action: Disruption of the RBP4-TTR Interaction
The primary mechanism by which non-retinoid ligands lower serum RBP4 levels is by disrupting the interaction between RBP4 and TTR.[2][3] Unlike the synthetic retinoid fenretinide, which causes steric hindrance, non-retinoid ligands like A1120 induce a conformational change in the loops at the RBP4-TTR interface.[2][4] This altered conformation prevents the stable association of RBP4 with TTR, leading to the rapid renal clearance of the unbound RBP4-ligand complex.
Experimental Protocols
The discovery and characterization of non-retinoid RBP4 ligands involve a series of key experiments, from initial screening to in-depth structural and functional analysis.
Recombinant Protein Expression and Purification
The production of high-quality recombinant RBP4 is a prerequisite for structural and biophysical studies.
-
Expression System: Human RBP4 is typically expressed in E. coli (e.g., BL21 strain) using an expression vector like pET30a containing the RBP4 gene.[5]
-
Induction: Protein expression is induced by the addition of isopropyl-β-d-thiogalactoside (IPTG) at a final concentration of 1.0 mM, followed by incubation at 28°C for optimal expression.[5]
-
Purification:
-
Cell Lysis: Bacterial pellets are resuspended and lysed by sonication.[5] RBP4 is often found in inclusion bodies.
-
Inclusion Body Solubilization and Refolding: Inclusion bodies are solubilized using denaturants like urea, and the protein is then refolded by dialysis against a refolding buffer.
-
Affinity Chromatography: If the protein is expressed with a tag (e.g., His-tag), it is purified using an appropriate affinity column (e.g., Ni-NTA).[5]
-
Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to obtain a homogenous protein sample.
-
Ligand Binding Assays
Several biophysical assays are employed to quantify the binding affinity of non-retinoid ligands to RBP4.
This radiometric assay measures the competitive displacement of a radiolabeled ligand ([³H]-retinol) from RBP4 by a test compound.[6]
-
Principle: Biotinylated RBP4 is captured on streptavidin-coated SPA beads. When [³H]-retinol binds to RBP4, the beta particles emitted from the tritium excite the scintillant in the beads, producing light. Unbound [³H]-retinol is too far away to cause excitation. Test compounds that bind to the retinol pocket displace [³H]-retinol, leading to a decrease in the signal.
-
Protocol Outline:
-
Biotinylated human RBP4 (50 nM) is incubated with streptavidin-coated SPA beads.
-
[³H]-retinol (10 nM) is added as the radioligand.
-
Test compounds are added at various concentrations.
-
Non-specific binding is determined in the presence of a high concentration (20 µM) of unlabeled retinol.
-
The reaction is incubated for 6 hours at room temperature followed by overnight incubation at 4°C.
-
The light emission is measured using a scintillation counter (e.g., TopCount NXT).[2]
-
This assay measures the ability of a compound to disrupt the interaction between RBP4 and TTR.[7]
-
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Maltose-binding protein (MBP)-tagged RBP4 is used, and an anti-MBP antibody conjugated to d2 serves as the acceptor. TTR is labeled with Europium cryptate (donor). When RBP4 and TTR interact (in the presence of retinol), the donor and acceptor are brought into close proximity, resulting in a FRET signal. Non-retinoid ligands that disrupt this interaction cause a decrease in the FRET signal.
-
Protocol Outline:
-
MBP-tagged RBP4 and Eu³⁺-cryptate labeled TTR are incubated together.
-
An anti-MBP antibody conjugated to d2 is added.
-
Retinol (1 µM) is added to stimulate the RBP4-TTR interaction.
-
Test compounds are added at various concentrations.
-
The fluorescence is measured at both the donor and acceptor emission wavelengths, and the ratio is calculated to determine the FRET signal.
-
X-Ray Crystallography
Determining the crystal structure of the RBP4-ligand complex provides atomic-level insights into the binding mode and the conformational changes induced by the ligand.
-
Crystallization:
-
Purified RBP4 is incubated with a molar excess of the non-retinoid ligand.
-
The complex is concentrated to an appropriate concentration for crystallization trials.
-
Crystallization screens are performed using various precipitants, buffers, and additives to find suitable crystallization conditions.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known RBP4 structure (e.g., PDB code: 1RBP) as a search model.[8]
-
The model is refined, and the ligand is built into the electron density map.
-
Quantitative Data Summary
The following tables summarize the binding affinities of representative non-retinoid ligands for RBP4 and their potencies in disrupting the RBP4-TTR interaction.
Table 1: Binding Affinities of Non-Retinoid Ligands to RBP4
| Ligand | Assay | Binding Affinity (IC₅₀/Kᵢ) | Reference |
| A1120 | SPA | 155 nM (IC₅₀) | [9] |
| A1120 | FRET | 8.3 nM (Kᵢ) | [2][8] |
| BPN-14136 | SPA | 20.8 ± 0.5 nM (IC₅₀) | [10] |
| Compound 43 | SPA | 72.7 nM (IC₅₀) | [7] |
| (±)-45 | SPA | 148.5 nM (IC₅₀) | [7] |
Table 2: Potency of Non-Retinoid Ligands in RBP4-TTR Interaction Assay
| Ligand | Assay | Potency (IC₅₀) | Reference |
| A1120 | HTRF | 155 nM | [9] |
| BPN-14136 | HTRF | 79.7 nM | [10] |
| Compound 43 | HTRF | 0.294 µM | [7] |
| (±)-45 | HTRF | 0.481 µM | [7] |
Structural Insights from X-Ray Crystallography
Crystal structures of RBP4 in complex with non-retinoid ligands have provided crucial insights into their mechanism of action.
Table 3: PDB Codes and Resolutions of RBP4-Ligand Complexes
| Ligand | PDB Code | Resolution (Å) | Key Structural Features | Reference |
| A1120 | 3FMZ | 2.9 | Induces conformational changes in loops at the RBP4-TTR interface. | [8] |
| A1120 with engineered binder | 6QBA | 1.80 | Engineered binder recognizes the A1120-induced conformation. | [11] |
| A non-retinoid ligand | 4PSQ | - | - | |
| Retinol | 1RBP | - | Native conformation allowing TTR binding. | [8] |
The co-crystal structure of RBP4 with A1120 reveals that the ligand binds in the same pocket as retinol. However, the presence of A1120 induces a significant conformational change in the surface loops of RBP4 that are critical for TTR recognition.[2] This altered conformation sterically and electrostatically prevents the formation of a stable RBP4-TTR complex.
Conclusion
The structural and functional analysis of RBP4 in complex with non-retinoid ligands has provided a detailed understanding of their mechanism of action and has paved the way for the rational design of novel therapeutic agents. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development targeting RBP4. The continued exploration of the structural biology of RBP4 will undoubtedly lead to the development of more potent and selective modulators for the treatment of a range of diseases.
References
- 1. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 1344885 - Scintillation Proximity Binding Assay: Untagged human RBP4 purified from urine of tubular proteinuria patients was purchased from Fitzgerald Industries International. It was biotinylated using the EZ-Link Sulfo-NHS-LC-Biotinylation kit from Pierce following the manufacturer's recommendations. Binding experiments were performed in 96-well plates (OptiPlate, PerkinElmer) in a final assay volume of 100 ul per well in SPA buffer (IX PBS, pH 7.4, 1 mM EDTA, 0.1% BSA, 0.5% CHAPS). The reaction mix contained 10 nM 3H-Retinol (48.7 Ci/mmol; PerkinElmer), 0.3 mg/well Streptavidin-PVT beads, 50 nM biotinylated RBP4 and a test compound. Nonspecific binding was determined in the presence of 20 uM of unlabeled retinol. The reaction mix was assembled in the dark under dim red light. The plates were sealed with clear tape (TopSeal-A: 96-well microplate, PerkinElmer), wrapped in the aluminum foil, and allowed to equilibrate 6 hours at room temperature followed by overnight incubation at +4° C. Radiocounts were measured using a TopCount NXT counter (Packard Instrument Company). - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20150057320A1 - Transthyretin ligands capable of inhibiting retinol-dependent rbp4-ttr interaction for treatment of age-related macular degeneration, stargardt disease, and other retinal disease characterized by excessive lipofuscin accumulation - Google Patents [patents.google.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Optimised expression and purification of RBP4 and preparation of anti‐RBP4 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and evaluation of nonretinoid retinol binding protein 4 antagonists for the potential treatment of atrophic age-related macular degeneration and Stargardt disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
The Impact of RBP4 Ligand-1 on Serum Retinol: A Technical Overview for Researchers
An In-depth Examination of Retinol Binding Protein 4 (RBP4) Antagonism as a Therapeutic Strategy
This technical guide provides a comprehensive analysis of the mechanism and effects of RBP4 ligand-1, a class of non-retinoid antagonists targeting Retinol Binding Protein 4 (RBP4), on serum retinol levels. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows. While specific in vivo data for a compound explicitly named "this compound" is not publicly available, this guide will utilize data from extensively studied non-retinoid RBP4 antagonists, such as A1120 and BPN-14136, which share the same mechanism of action and serve as exemplary models for this therapeutic approach.
Introduction: The Role of RBP4 in Retinol Transport
Retinol, the alcohol form of vitamin A, is essential for a multitude of physiological processes, including vision, immune function, and cellular differentiation. Its transport in the bloodstream is tightly regulated by Retinol Binding Protein 4 (RBP4). Synthesized primarily in the liver, RBP4 binds to retinol to form a complex (holo-RBP4). This complex then associates with transthyretin (TTR) to prevent its filtration by the kidneys, thereby prolonging its circulation and facilitating retinol delivery to peripheral tissues.
Elevated levels of RBP4 have been linked to various metabolic and ocular disorders. Consequently, the development of RBP4 antagonists to modulate serum retinol levels has emerged as a promising therapeutic avenue. This compound represents a class of such antagonists that function by disrupting the crucial interaction between RBP4 and TTR.
Mechanism of Action: Disrupting the RBP4-TTR Complex
Non-retinoid RBP4 antagonists, exemplified by compounds like A1120 and BPN-14136, act by binding to RBP4 and inducing a conformational change. This alteration sterically hinders the interaction between RBP4 and TTR. The unbound holo-RBP4, with its smaller molecular size, is rapidly cleared from circulation through renal filtration. This leads to a significant reduction in both serum RBP4 and, consequently, serum retinol concentrations.
Quantitative Data on Serum RBP4 and Retinol Reduction
The efficacy of non-retinoid RBP4 antagonists in lowering serum RBP4 levels has been demonstrated in various preclinical models. The following tables summarize the quantitative data from studies on A1120 and BPN-14136.
Table 1: In Vivo Efficacy of A1120 on Serum RBP4 Levels in Mice
| Animal Model | Dosage | Duration | Serum RBP4 Reduction (%) | Reference |
| Abca4-/- Mice | 30 mg/kg/day (in chow) | 3 Weeks | 64% | [1] |
| Abca4-/- Mice | 30 mg/kg/day (in chow) | 6 Weeks | 75% | [1][2] |
| RBP4-Tg Mice | 0.03% in chow | Not Specified | 70% | [3] |
| RBP4-Tg Mice | 0.05% in chow | Not Specified | ~100% (to wild-type levels) | [3] |
Table 2: In Vivo Efficacy of BPN-14136 on Serum RBP4 Levels
| Animal Model | Route | Dosage | Time Point | Serum RBP4 Reduction (%) | Reference |
| CD-1 Mice | Oral | 5 mg/kg | 8 hours | 90% | [4] |
| CD-1 Mice | Intravenous | 2 mg/kg | Not Specified | 75% | [4] |
| Cynomolgus Monkey | Oral | 5 mg/kg | Not Specified | 99% | [5][6] |
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of RBP4 antagonists.
In Vivo Animal Studies
A typical in vivo study to assess the efficacy of an RBP4 antagonist involves the following steps:
-
Animal Model Selection: Murine models are commonly used. For studies related to retinal diseases, Abca4-/- mice, which exhibit excessive lipofuscin accumulation, are a relevant model.[1] Transgenic mice overexpressing RBP4 (RBP4-Tg) are also utilized.[3] For non-rodent studies, cynomolgus monkeys and beagle dogs have been used.[5][6]
-
Compound Administration: The RBP4 antagonist is typically administered orally. For long-term studies, the compound can be formulated in the animal chow to ensure consistent daily dosing.[1][2] For pharmacokinetic and pharmacodynamic studies, single oral or intravenous doses may be administered.[4]
-
Sample Collection: Blood samples are collected at predetermined time points to analyze serum levels of RBP4, retinol, and the test compound.
-
Serum RBP4 and Retinol Analysis:
-
ELISA: Serum RBP4 concentrations are commonly quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]
-
HPLC: Serum retinol levels can be measured by High-Performance Liquid Chromatography (HPLC) with UV detection. This involves protein precipitation, liquid-liquid extraction of retinol, and subsequent chromatographic separation and quantification.
-
In Vitro Assays
Prior to in vivo studies, the potency of RBP4 antagonists is characterized using in vitro assays:
-
RBP4 Binding Assay: A competitive binding assay, often using a radiolabeled retinol (e.g., 3H-retinol) and Scintillation Proximity Assay (SPA), is used to determine the binding affinity (IC50) of the antagonist to RBP4.[1][7]
-
RBP4-TTR Interaction Assay: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed to measure the ability of the antagonist to disrupt the retinol-induced interaction between RBP4 and TTR.[1][7] This assay typically uses tagged RBP4 and fluorescently labeled TTR to generate a FRET signal upon interaction, which is diminished in the presence of an effective antagonist.
Signaling Pathways and Logical Relationships
The regulation of retinol transport is a critical physiological pathway. RBP4 antagonists intervene at a key step in this process.
Conclusion
This compound and other non-retinoid RBP4 antagonists represent a targeted approach to reducing systemic retinol levels. By effectively disrupting the RBP4-TTR interaction, these compounds lead to a rapid and significant decrease in serum RBP4 and retinol. The quantitative data from preclinical studies on representative compounds like A1120 and BPN-14136 demonstrate the potent in vivo activity of this class of molecules. The experimental protocols outlined provide a framework for the evaluation of novel RBP4 antagonists. This therapeutic strategy holds considerable promise for the treatment of diseases associated with dysregulated retinol transport and elevated RBP4 levels. Further research and clinical development are warranted to fully elucidate the therapeutic potential of RBP4 antagonism in human diseases.
References
- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Transgenic Mice Over-Expressing RBP4 Have RBP4-Dependent and Light-Independent Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetics and pharmacodynamics of the advanced Retinol-Binding Protein 4 antagonist in dog and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Physiological Nexus: An In-depth Technical Guide to the RBP4-TTR Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the physiological role of the interaction between Retinol-Binding Protein 4 (RBP4) and Transthyretin (TTR). We will delve into the core functions of this protein complex, its involvement in health and disease, and the experimental methodologies used to investigate its intricacies.
Core Function: The Retinol Transport Cascade
The primary physiological role of the RBP4-TTR interaction is the transport of retinol (vitamin A) from the liver, the body's main storage site, to peripheral tissues. Retinol, a lipophilic molecule, requires a carrier for transport in the aqueous environment of the bloodstream. RBP4, a 21 kDa protein, specifically binds to retinol to form a holo-RBP4 complex.[1]
However, due to its small size, RBP4 would be rapidly cleared from circulation via renal filtration.[2] To prevent this, holo-RBP4 forms a larger complex with TTR, a 55 kDa homotetrameric protein.[3] This interaction increases the molecular weight of the complex to approximately 76 kDa, thereby preventing its glomerular filtration and extending the half-life of RBP4 in the circulation.[4] The RBP4-TTR complex circulates in the blood, delivering retinol to target cells via the STRA6 (Stimulated by Retinoic Acid 6) receptor.[5] Upon binding to STRA6, retinol is released and transported into the cell, while apo-RBP4 (retinol-free RBP4) dissociates from TTR and is eventually cleared by the kidneys.[6]
The RBP4-TTR Interaction in Disease
Alterations in the circulating levels of RBP4 and its interaction with TTR have been implicated in a variety of pathological conditions, most notably metabolic diseases.
Insulin Resistance and Type 2 Diabetes
Elevated serum RBP4 levels are associated with insulin resistance and type 2 diabetes.[7] The proposed mechanism involves RBP4, independent of its retinol-bound state, interacting with the STRA6 receptor in adipose and muscle tissues. This interaction is thought to trigger a signaling cascade involving Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5), ultimately leading to the suppression of insulin signaling.[8]
Other Pathologies
Dysregulation of the RBP4-TTR axis has also been linked to obesity, cardiovascular diseases, and certain types of cancer.[8] The precise molecular mechanisms underlying these associations are still under active investigation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the RBP4-TTR interaction.
Table 1: Binding Affinities (Dissociation Constant, Kd)
| Interacting Molecules | Kd | Method | Reference |
| RBP4 - TTR | ~1 µM | Not specified | [2] |
| RBP4 - TTR | 1.2 µM | Not specified | [9] |
| Holo-RBP4 - TTR | 0.47 ± 0.02 µM | Surface Plasmon Resonance | |
| ROL:RBP4 - TTR | 215–294 nM | Not specified | [9] |
| Retinol - RBP4 | 70–190 nM | Various | [9] |
Table 2: Serum/Plasma Concentrations in Healthy Adults
| Molecule | Concentration (Human) | Concentration (Mouse) | Method | Reference |
| RBP4 | 2–3 µM (~42-63 µg/mL) | ~1 µM (~21 µg/mL) | ELISA, LC-MS/MS | |
| TTR | 3.6-5.5 µM (~200-300 µg/mL) | Not specified | ELISA | |
| Retinol | 1.5-3.0 µM | Not specified | HPLC |
Table 3: Alterations in RBP4 and TTR Concentrations in Pathological States
| Condition | Change in RBP4 | Change in TTR | Reference |
| Insulin Resistance/Type 2 Diabetes | Increased | Variable | [7] |
| Obesity | Increased (in some studies) | Variable | |
| Chronic Kidney Disease | Increased | Not specified | [4] |
| Gestational Diabetes Mellitus (insulin-treated) | Reduced | Reduced | |
| V122I Transthyretin Cardiac Amyloidosis | Reduced | Not specified |
Experimental Protocols
Investigating the RBP4-TTR interaction requires a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect RBP4-TTR Interaction in Plasma
This protocol describes the co-immunoprecipitation of the RBP4-TTR complex from human plasma, followed by identification of the interacting partner by Western blotting.
Materials:
-
Human plasma
-
Anti-RBP4 antibody (or anti-TTR antibody)
-
Protein A/G magnetic beads
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-TTR (if anti-RBP4 was used for IP) and anti-RBP4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Bead Preparation: Resuspend Protein A/G magnetic beads and wash twice with Lysis Buffer.
-
Antibody Coupling: Incubate the beads with the anti-RBP4 antibody for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the antibody-coupled beads three times with Lysis Buffer to remove unbound antibody.
-
Plasma Incubation: Add 500 µL of human plasma to the antibody-coupled beads and incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads five times with Wash Buffer.
-
Elution: Elute the protein complex by adding 50 µL of Elution Buffer and incubating for 5 minutes at room temperature.
-
Neutralization: Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.
-
SDS-PAGE and Western Blotting:
-
Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against TTR.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
As a control, probe a separate blot with an anti-RBP4 antibody to confirm the immunoprecipitation of RBP4.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines the use of SPR to determine the binding kinetics (ka, kd, and KD) of the RBP4-TTR interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human RBP4 (ligand)
-
Recombinant human TTR (analyte)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0
Procedure:
-
Chip Activation: Activate the CM5 sensor chip surface by injecting a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Inject recombinant RBP4 (diluted in Immobilization Buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000 RU).
-
Deactivation: Inject ethanolamine to block any remaining active sites on the surface.
-
Kinetic Analysis:
-
Inject a series of concentrations of TTR (analyte) in Running Buffer over the RBP4-immobilized surface. Use a range of concentrations that bracket the expected KD (e.g., 0.1 nM to 1 µM).
-
Include a zero-concentration (buffer only) injection for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting the Regeneration Solution to remove bound TTR.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mass Spectrometry for Complex Identification
Mass spectrometry (MS) can be used to definitively identify the components of the co-immunoprecipitated complex.
Procedure:
-
Perform co-immunoprecipitation as described in section 4.1.
-
Elute the protein complex and run a short distance into an SDS-PAGE gel to separate the antibody from the immunoprecipitated proteins.
-
Excise the protein band corresponding to the expected size of the RBP4-TTR complex.
-
Perform in-gel tryptic digestion of the proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest). The identification of peptides unique to both RBP4 and TTR confirms their interaction.
Conclusion
The interaction between RBP4 and TTR is a critical physiological process for the systemic transport of retinol. Its dysregulation has significant implications for metabolic health, making it an attractive target for therapeutic intervention. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the complexities of the RBP4-TTR interaction and its role in human health and disease.
References
- 1. Development and Validation of a Novel LC-MS/MS Based Proteomics Method for Quantitation of Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinol Binding Protein and Its Interaction with Transthyretin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Factors that influence retinol-binding protein 4-transthyretin interaction are not altered in overweight subjects and overweight subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Novel LC-MS/MS Based Proteomics Method for Quantitation of Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-resolved fluorescence resonance energy transfer and surface plasmon resonance-based assays for retinoid and transthyretin binding to retinol-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dhvi.duke.edu [dhvi.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Utility of Retinol Binding Protein 4 (RBP4) concentration for screening of V122I transthyretin cardiac amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Non-Retinoid Modulators of Retinol Binding Protein 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of non-retinoid modulators of Retinol Binding Protein 4 (RBP4), a critical transporter of retinol (Vitamin A) from the liver to peripheral tissues. Elevated levels of RBP4 have been linked to a variety of metabolic and ocular diseases, including insulin resistance in type 2 diabetes, obesity, and age-related macular degeneration (AMD), making it a compelling therapeutic target.[1][2] This document details the mechanism of RBP4, the rationale for its modulation, quantitative data on key non-retinoid compounds, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
The Core Biology of RBP4 and Its Role in Disease
Retinol is essential for a myriad of biological functions, most notably vision. In circulation, the small (21 kDa) and hydrophobic retinol molecule is chaperoned by RBP4. In the liver, newly synthesized apo-RBP4 binds retinol to form holo-RBP4. This complex is then secreted into the bloodstream where it associates with a larger protein, transthyretin (TTR). This tertiary complex (Retinol-RBP4-TTR) is crucial for preventing the rapid filtration of RBP4 by the kidneys, thereby maintaining stable serum retinol levels.[3][4]
Pathophysiological Involvement:
-
Metabolic Diseases: Elevated circulating RBP4 is correlated with insulin resistance. RBP4 can impair insulin signaling in muscle and adipose tissue and increase glucose production in the liver.[5][6]
-
Ocular Diseases: In the eye, the uptake of retinol from circulation into the retinal pigment epithelium (RPE) is a key step in the visual cycle. Excessive retinol influx can lead to the accumulation of toxic bisretinoid byproducts, such as A2E, which are implicated in the pathogenesis of Stargardt disease and atrophic AMD.[7][8]
The therapeutic strategy centers on lowering circulating holo-RBP4. Non-retinoid modulators achieve this by competitively binding to RBP4, displacing retinol, and/or disrupting the stabilizing interaction between RBP4 and TTR.[3][7] Once the RBP4-TTR complex is dissociated, the smaller RBP4 is rapidly cleared from the blood via glomerular filtration.[4]
Quantitative Data on Key Non-Retinoid RBP4 Modulators
Several classes of non-retinoid RBP4 antagonists have been developed. The data below summarizes the in vitro potency and in vivo effects of representative compounds from the literature.
| Compound | Chemical Class | Assay Type | Potency (IC50/Ki) | In Vivo Model | Key In Vivo Effects & Notes | References |
| A1120 | Phenylpiperidine derivative | RBP4 Binding (human) | Ki = 8.3 nM | C57BL/6 Mice | Potently lowers serum RBP4 and retinol. Did not improve insulin sensitivity in initial diabetes models.[9] | [7][9][10] |
| RBP4-TTR Interaction | IC50 = 155 nM | Abca4-/- Mice | Reduces accumulation of lipofuscin bisretinoids. Favorable safety profile (lacks RARα agonist activity).[7] | [7] | ||
| BPN-14136 | Pyrrole-pyrimidine derivative | RBP4-TTR Interaction | - | Abca4-/- Mice | Reduces serum RBP4 by ~50%; inhibits bisretinoid synthesis. Normalizes retinal complement system dysregulation.[3] | [2][3][8] |
| Non-human Primates | Oral administration induced a >90% reduction in serum RBP4.[11] | [11] | ||||
| Tinlarebant (LBS-008) | N/A | RBP4 Antagonist | - | Humans | In clinical trials for Stargardt disease and dry AMD.[1][2] | [1][2][11] |
| STG-001 | N/A | RBP4 Antagonist | - | Humans | In clinical trials for Stargardt disease.[1][2] | [1][2] |
| Fenretinide | Synthetic Retinoid (Comparator) | RBP4-TTR Interaction | IC50 = 4.5 µM | Abca4-/- Mice | Proof-of-concept compound. Reduces serum RBP4 and bisretinoid accumulation. | [3][7] |
| Humans | Use limited by teratogenicity and off-target effects (RAR ligand, apoptosis induction).[3][7] | [3][7] |
Key Experimental Protocols
The identification and characterization of non-retinoid RBP4 modulators rely on a series of robust in vitro and in vivo assays.
This assay quantifies the interaction between RBP4 and TTR, which is enhanced in the presence of retinol. Modulators that disrupt this interaction cause a decrease in the FRET signal.
-
Objective: To measure a compound's ability to antagonize the retinol-dependent interaction between RBP4 and TTR.
-
Principle: A donor fluorophore (e.g., Europium cryptate, Eu3+) is conjugated to one protein (e.g., TTR or an antibody binding a tagged RBP4) and an acceptor fluorophore (e.g., d2) is conjugated to the other. When the proteins interact, the donor and acceptor are brought into proximity, allowing for energy transfer upon excitation of the donor, resulting in a specific emission from the acceptor.
-
Materials:
-
Recombinant human Maltose-Binding Protein (MBP)-tagged RBP4.
-
Europium (Eu3+)-labeled TTR or Terbium (Tb)-labeled anti-MBP antibody.
-
Acceptor-labeled counterpart (e.g., d2-labeled anti-MBP if TTR is the donor).
-
All-trans retinol.
-
Test compounds.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% BSA.
-
384-well low-volume black plates.
-
TR-FRET-compatible plate reader.
-
-
Methodology:
-
Prepare a solution of MBP-RBP4 (e.g., 60 nM final concentration) and Eu3+-TTR (e.g., 2 nM final concentration) in assay buffer.[7]
-
Add all-trans retinol to a final concentration that elicits a robust signal (e.g., 1 µM, determined from an EC50 titration curve).[7]
-
Dispense the protein-retinol mixture into the wells of the 384-well plate.
-
Add test compounds from a dose-response dilution series (e.g., 11-point, 1:3 serial dilution). Include vehicle controls (DMSO) for baseline and positive control (e.g., Fenretinide) for inhibition.
-
Incubate the plate, protected from light, at 4°C overnight to reach equilibrium.[7]
-
Read the plate using a TR-FRET reader with an excitation wavelength of ~337 nm and dual emission wavelengths of 620 nm (donor) and 665 nm (acceptor).[7]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission Intensity at 665 nm / Emission Intensity at 620 nm) * 10,000.
-
Normalize the data to the vehicle controls (0% inhibition) and a known inhibitor or no-retinol control (100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay measures the ability of a compound to directly compete with retinol for the binding pocket of RBP4.
-
Objective: To determine if a test compound binds to the retinol-binding site of RBP4.
-
Principle: A fluorescently-labeled retinol tracer, when bound to the much larger RBP4 protein, will tumble slowly in solution, resulting in a high fluorescence polarization value. When a test compound displaces the tracer, the small, unbound tracer tumbles rapidly, leading to a low polarization value.
-
Materials:
-
Recombinant human RBP4.
-
Fluorescent retinol tracer (e.g., a commercially available fluorescent retinol derivative).
-
Test compounds.
-
Assay Buffer: PBS, pH 7.4.
-
384-well low-volume black plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Methodology:
-
In assay buffer, add RBP4 protein to the wells of the microplate.
-
Add the fluorescent retinol tracer at a concentration near its Kd for RBP4.
-
Add test compounds from a dose-response dilution series.
-
Incubate for 1-2 hours at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
The change in millipolarization (mP) units is plotted against the logarithm of the compound concentration.
-
Data are fitted to a suitable binding model to calculate the IC50, which can then be converted to a Ki using the Cheng-Prusoff equation.
-
This animal model is used to assess the efficacy of RBP4 modulators in preventing the accumulation of toxic bisretinoids associated with Stargardt disease.
-
Objective: To determine if chronic oral administration of an RBP4 modulator can reduce serum RBP4 levels and inhibit the formation of lipofuscin bisretinoids in the retina.
-
Model: Abca4-/- knockout mice, which exhibit accelerated accumulation of lipofuscin in the RPE.[3]
-
Methodology:
-
House Abca4-/- mice under standard conditions.
-
Administer the test compound (e.g., BPN-14136) or vehicle control daily via oral gavage for a specified period (e.g., 3 weeks to 2.5 months).[12][13]
-
Serum RBP4 Measurement: Collect blood samples at various time points. Quantify serum RBP4 concentration using a commercially available ELISA kit or a validated LC-MS/MS method.[14][15]
-
Bisretinoid Quantification: At the end of the treatment period, euthanize the mice and dissect the eyes. Extract lipids from the RPE-choroid complex. Quantify the amount of A2E and other bisretinoids using LC-MS/MS.
-
Visual Function (Optional): Assess visual cycle kinetics through electroretinography (ERG) to ensure the compound does not negatively impact vision.[7]
-
-
Data Analysis:
-
Compare the mean serum RBP4 levels between the treated and vehicle groups using a t-test or ANOVA.
-
Compare the mean retinal A2E levels between the treated and vehicle groups. A significant reduction in the treated group indicates efficacy.
-
Conclusion and Future Directions
Non-retinoid modulators of RBP4 represent a promising therapeutic strategy for a range of metabolic and ocular diseases. Compounds like A1120 and BPN-14136 have demonstrated robust preclinical efficacy in reducing circulating RBP4 and mitigating disease-specific pathology in animal models.[3][7] The advancement of molecules such as Tinlarebant into clinical trials underscores the viability of this approach.[1]
Future research will likely focus on:
-
Optimizing Selectivity: Ensuring new modulators have minimal off-target effects, particularly avoiding interaction with nuclear retinoid receptors.
-
Bispecific Modulators: Designing single molecules that not only inhibit RBP4 but also stabilize TTR, which could mitigate theoretical risks of TTR destabilization and amyloidosis.[16][17]
-
Expanding Indications: Exploring the efficacy of RBP4 lowering in other associated conditions, such as diabetic retinopathy and non-alcoholic fatty liver disease (NAFLD).[6][12]
This guide provides a foundational understanding of the science and methodology behind the development of non-retinoid RBP4 modulators, serving as a valuable resource for professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. What are RBP4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 10. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. US8980924B2 - Non-retinoid RBP4 antagonist for treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
- 14. Development and Validation of a Novel LC-MS/MS Based Proteomics Method for Quantitation of Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retinol binding protein 4 as a screening biomarker for hereditary TTR amyloidosis in African American adults with TTR V142I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Retinoids and retinoid-binding proteins: Unexpected roles in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
Genetic Variants of Retinol-Binding Protein 4: A Technical Guide to Ligand Binding Affinity and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-Binding Protein 4 (RBP4) is a crucial transport protein primarily synthesized in the liver, responsible for mobilizing retinol (Vitamin A) from hepatic stores and delivering it to peripheral tissues.[1][2] In circulation, holo-RBP4 (retinol-bound RBP4) forms a complex with transthyretin (TTR), which prevents its renal filtration and degradation.[2][3] The delivery of retinol to target cells is mediated by the membrane receptor STRA6 (Stimulated by Retinoic Acid 6).[2] Genetic variations in the RBP4 gene can disrupt these intricate processes, leading to a range of clinical manifestations, from ocular abnormalities to metabolic diseases.[4][5] This technical guide provides an in-depth analysis of key RBP4 genetic variants, their impact on ligand binding affinity, and the experimental methodologies used to characterize these interactions.
RBP4 Genetic Variants and Their Impact on Ligand Binding
Several missense mutations in the RBP4 gene have been identified and are associated with distinct clinical phenotypes. These mutations primarily affect the binding of RBP4 to its ligands—retinol, TTR, and the STRA6 receptor. While qualitative descriptions of these binding alterations are well-documented, specific quantitative data, such as dissociation constants (Kd), are not consistently reported in the literature.
Data Presentation: Qualitative Effects of RBP4 Genetic Variants on Ligand Binding
The following table summarizes the known genetic variants of RBP4 and their qualitative impact on the binding of retinol, transthyretin (TTR), and the STRA6 receptor.
| Genetic Variant | Amino Acid Change | Associated Phenotype(s) | Effect on Retinol Binding | Effect on TTR Binding | Effect on STRA6 Receptor Binding | References |
| Wild-Type | - | Normal Function | High Affinity | Forms a stable complex with holo-RBP4 | Binds to facilitate retinol uptake | [2][3] |
| c.122T>A | p.Ile41Asn (I41N) | Night blindness, modest retinal dystrophy | Reduced stability of the RBP4-retinol complex | Not explicitly stated, but instability of holo-RBP4 likely affects TTR interaction | Not explicitly stated | [2][4][6] |
| c.224G>A | p.Gly75Asp (G75D) | Night blindness, modest retinal dystrophy | Reduced stability of the RBP4-retinol complex | Not explicitly stated, but instability of holo-RBP4 likely affects TTR interaction | Not explicitly stated | [2][4][6] |
| c.218C>T | p.Ala73Thr (A73T) | Autosomal dominant congenital eye malformations (Microphthalmia, Anophthalmia, Coloboma) | Poor binding | Similar or slightly lower affinity for holo-RBP4 compared to wild-type | Higher affinity | [1][2][7] |
| c.224C>T | p.Ala75Thr (A75T) | Autosomal dominant congenital eye malformations (Microphthalmia, Anophthalmia, Coloboma) | Poor binding | Similar or slightly lower affinity for holo-RBP4 compared to wild-type | Higher affinity | [1][2][7] |
Note: The amino acid numbering for I41N and G75D corresponds to the mature protein after cleavage of the signal peptide.[2][4]
RBP4 Signaling Pathways
RBP4 is involved in multiple signaling pathways that regulate not only vitamin A homeostasis but also glucose and lipid metabolism. Understanding these pathways is critical for elucidating the molecular mechanisms underlying the diseases associated with RBP4 dysfunction.
Holo-RBP4/STRA6-Mediated JAK/STAT Signaling
The binding of holo-RBP4 to its receptor STRA6 can initiate a Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling cascade. This pathway is implicated in the regulation of insulin sensitivity.
Caption: Holo-RBP4 binding to STRA6 activates JAK/STAT signaling, leading to SOCS3 expression and subsequent inhibition of insulin signaling.
RBP4-Mediated TLR/JNK Inflammatory Signaling
RBP4 can also trigger inflammatory responses through Toll-like receptor (TLR) signaling, independent of its retinol transport function. This pathway is linked to insulin resistance in the context of obesity.
Caption: RBP4 activates TLR signaling, leading to JNK activation and the production of pro-inflammatory cytokines, which contribute to insulin resistance.
Experimental Protocols for Characterizing Ligand Binding Affinity
Accurate determination of the binding affinities between RBP4 variants and their ligands is essential for understanding their functional consequences. The following are detailed methodologies for key experiments used in this field.
Expression and Purification of Recombinant RBP4
The production of pure, functional RBP4 is a prerequisite for in vitro binding studies.
Caption: Workflow for the expression and purification of recombinant RBP4 from E. coli.
Detailed Methodology:
-
Cloning: The cDNA encoding the human RBP4 gene (wild-type or mutant) is cloned into a suitable bacterial expression vector, often containing a purification tag such as a polyhistidine (His)-tag.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[8]
-
Cell Lysis and Inclusion Body Isolation: Cells are harvested by centrifugation and lysed. RBP4 is often expressed in inclusion bodies, which are dense aggregates of insoluble protein. These are isolated by centrifugation.[8]
-
Solubilization and Refolding: The inclusion bodies are solubilized using a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride). The denatured protein is then refolded by rapid or stepwise dilution into a refolding buffer, which may contain additives to promote proper folding.
-
Purification: The refolded protein is purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be employed to obtain a highly pure and monomeric protein preparation.[8]
-
Quality Control: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Detailed Methodology for RBP4-Ligand Interaction:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant RBP4 (wild-type or variant) is immobilized onto the sensor chip surface via amine coupling. A reference flow cell is prepared, often by immobilizing a non-relevant protein or by deactivating the surface after activation, to subtract non-specific binding and bulk refractive index changes.
-
Analyte Injection: A series of concentrations of the analyte (e.g., retinol, TTR, or the extracellular domain of STRA6) in a suitable running buffer (e.g., HBS-EP) are injected over the sensor and reference surfaces at a constant flow rate.
-
Data Acquisition: The change in the refractive index, measured in response units (RU), is monitored over time, generating a sensorgram. The sensorgram shows an association phase during analyte injection and a dissociation phase during buffer flow.
-
Regeneration: After each binding cycle, the sensor surface is regenerated by injecting a solution (e.g., a low pH buffer) that dissociates the bound analyte without denaturing the immobilized ligand.
-
Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the reference channel signal. The resulting data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
Detailed Methodology for RBP4-Ligand Interaction:
-
Sample Preparation: Purified RBP4 (wild-type or variant) and the ligand (e.g., retinol or TTR) are dialyzed extensively against the same buffer to minimize heat changes due to buffer mismatch. The concentrations of both protein and ligand are accurately determined.
-
ITC Experiment Setup: The sample cell of the calorimeter is filled with the RBP4 solution, and the injection syringe is filled with the ligand solution at a higher concentration.
-
Titration: A series of small injections of the ligand are made into the sample cell while the temperature is kept constant. The heat released or absorbed during each injection is measured. A control experiment, titrating the ligand into the buffer alone, is performed to determine the heat of dilution.
-
Data Analysis: The heat of dilution is subtracted from the binding data. The resulting integrated heat data are plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka, from which Kd = 1/Ka is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Fluorescence-Based Assays
Fluorescence-based assays, such as fluorescence polarization/anisotropy and fluorescence quenching, are sensitive methods to study binding interactions.
Detailed Methodology for RBP4-Retinol Binding (Fluorescence Quenching):
-
Principle: The intrinsic fluorescence of tryptophan residues in RBP4 can be quenched upon the binding of retinol. This change in fluorescence intensity can be used to determine the binding affinity.
-
Experiment Setup: A fixed concentration of RBP4 is placed in a fluorometer cuvette.
-
Titration: Small aliquots of a concentrated retinol solution are titrated into the RBP4 solution.
-
Data Acquisition: After each addition of retinol, the tryptophan fluorescence of RBP4 is measured (excitation ~280-295 nm, emission ~330-350 nm).
-
Data Analysis: The change in fluorescence intensity is plotted against the retinol concentration. The data are then fitted to a binding equation (e.g., the Stern-Volmer equation or a specific binding isotherm) to calculate the dissociation constant (Kd).
Conclusion
Genetic variants of RBP4 can significantly alter its ability to bind retinol and interact with TTR and the STRA6 receptor, leading to a spectrum of human diseases. While the qualitative effects of several key mutations are known, there is a need for more comprehensive quantitative data on their binding affinities. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively characterize these interactions, which is crucial for a deeper understanding of RBP4 pathophysiology and for the development of targeted therapeutic strategies. The continued investigation into the structure-function relationships of RBP4 and its variants will undoubtedly shed further light on the complex roles of this protein in health and disease.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 4. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 5. Retinoids and retinoid-binding proteins: Unexpected roles in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical but not clinical vitamin A deficiency results from mutations in the gene for retinol binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical basis for dominant inheritance, variable penetrance and maternal effects in RBP4 congenital eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimised expression and purification of RBP4 and preparation of anti‐RBP4 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Retinol: An In-depth Technical Guide to the Endogenous Ligands of RBP4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-Binding Protein 4 (RBP4) is a well-characterized transport protein primarily known for its role in mobilizing retinol from the liver to peripheral tissues. However, a growing body of evidence reveals that RBP4's biological functions extend beyond vitamin A transport, implicating it in various metabolic and inflammatory pathways. This has led to increased interest in identifying other endogenous molecules that bind to and modulate RBP4 activity. This technical guide provides a comprehensive overview of the current knowledge on endogenous ligands of RBP4 other than retinol, with a focus on fatty acids. It details the experimental methodologies used to identify these ligands and explores the associated signaling pathways, offering valuable insights for researchers and professionals in drug development.
Endogenous Ligands of RBP4 Other Than Retinol
While retinol is the canonical ligand for RBP4, several studies have identified fatty acids as alternative endogenous binding partners. These findings suggest a broader role for RBP4 in lipid metabolism and signaling.
Fatty Acid Ligands
Crystallographic and biochemical studies have provided strong evidence for the binding of various fatty acids to RBP4. These molecules occupy the same hydrophobic pocket that binds retinol.
Table 1: Qualitative and Quantitative Data on Endogenous RBP4 Ligands Other Than Retinol
| Ligand | Evidence of Binding | Quantitative Binding Data | Reference |
| Palmitic Acid | X-ray crystallography of RBP4 from human urine; a ³H-retinol displacement assay demonstrated its ability to replace retinol from human RBP4.[1] | Not well-characterized in the literature. | [1] |
| Linoleic Acid | Found in the ligand-binding pocket of RBP4 in crystal structures; a ³H-retinol displacement assay demonstrated its ability to replace retinol from human RBP4.[1] | Not well-characterized in the literature. | [1] |
| Oleic Acid | Found in the ligand-binding pocket of RBP4 in crystal structures. | Not well-characterized in the literature. |
Experimental Protocols
The identification and characterization of novel RBP4 ligands involve a combination of techniques to demonstrate binding and elucidate functional consequences.
Ligand Identification by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for identifying endogenous ligands bound to purified proteins.
Objective: To identify molecules endogenously bound to RBP4 isolated from biological sources.
Methodology:
-
Purification of RBP4: Isolate RBP4 from biological samples (e.g., plasma, urine) using affinity chromatography with an anti-RBP4 antibody.
-
Ligand Extraction: Elute the bound ligands from the purified RBP4 using a solvent extraction method (e.g., methanol/chloroform).
-
LC-MS/MS Analysis:
-
Separate the extracted molecules using liquid chromatography (LC).
-
Analyze the separated molecules using tandem mass spectrometry (MS/MS) to determine their mass-to-charge ratio and fragmentation patterns.
-
-
Database Searching: Compare the obtained mass spectra against spectral libraries (e.g., METLIN, HMDB) to identify the endogenous ligands.
³H-Retinol Displacement Assay
This competitive binding assay is used to screen for and confirm the binding of unlabeled ligands to RBP4.
Objective: To determine if a test compound can displace radiolabeled retinol from RBP4, indicating binding to the same site.
Methodology:
-
Preparation of Holo-RBP4: Incubate purified recombinant RBP4 with tritiated retinol (³H-retinol) to form the ³H-holo-RBP4 complex.
-
Competitive Binding: In a multi-well plate, add a fixed concentration of ³H-holo-RBP4 to wells containing increasing concentrations of the unlabeled test ligand (e.g., palmitic acid, linoleic acid).
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation of Bound and Free ³H-Retinol: Separate the RBP4-bound ³H-retinol from the free ³H-retinol. A common method is the Scintillation Proximity Assay (SPA), where RBP4 is captured on SPA beads. Only ³H-retinol bound to the beads will generate a signal.
-
Quantification: Measure the radioactivity using a scintillation counter.
-
Data Analysis: A decrease in scintillation signal with increasing concentrations of the test ligand indicates displacement of ³H-retinol and binding of the test ligand to RBP4. The IC50 value (concentration of test ligand that displaces 50% of ³H-retinol) can be calculated.
Signaling Pathways
RBP4 can initiate intracellular signaling through distinct pathways, some of which are independent of retinol transport. The binding of different endogenous ligands may selectively activate these pathways.
Retinol-Independent Pro-inflammatory Signaling
Apo-RBP4 (retinol-free RBP4) and potentially RBP4 bound to other endogenous ligands can trigger a pro-inflammatory cascade through Toll-like Receptors (TLRs).
Pathway Description:
-
Receptor Binding: RBP4 binds to TLR2 and TLR4 on the surface of immune cells, such as macrophages.
-
Downstream Activation: This binding activates downstream signaling molecules, including MyD88 and TRIF.
-
Kinase Activation: The signal is propagated through the activation of c-Jun N-terminal kinase (JNK) and the IκB kinase (IKK) complex.
-
Transcription Factor Activation: JNK phosphorylates c-Jun, and IKK activation leads to the nuclear translocation of NF-κB.
-
Cytokine Production: These transcription factors induce the expression of pro-inflammatory cytokines like TNF-α and IL-6, contributing to inflammation and insulin resistance.
Retinol-Dependent Signaling via STRA6
The canonical pathway for retinol delivery involves the binding of holo-RBP4 (retinol-bound RBP4) to its receptor, STRA6, which also initiates a signaling cascade.
Pathway Description:
-
Receptor Binding: Holo-RBP4 binds to the extracellular domain of the STRA6 receptor.
-
JAK2 Activation: This binding event leads to the recruitment and activation of Janus kinase 2 (JAK2).
-
STAT5 Phosphorylation: Activated JAK2 phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).
-
Nuclear Translocation and Gene Expression: Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor.
-
Target Gene Induction: STAT5 induces the expression of target genes such as Suppressor of Cytokine Signaling 3 (SOCS3), which can inhibit insulin signaling, and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis.
Conclusion
The identification of endogenous ligands for RBP4 beyond retinol, particularly fatty acids, has expanded our understanding of its physiological roles. While the binding of these ligands has been qualitatively established, further research is needed to quantify their binding affinities and fully elucidate their impact on RBP4's function and downstream signaling. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate these novel aspects of RBP4 biology. A deeper understanding of the diverse molecular interactions of RBP4 will be crucial for the development of targeted therapeutics for metabolic and inflammatory diseases.
References
The Evolutionary Trajectory of RBP4 and its Molecular Partners: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Molecular Evolution, Ligand Interactions, and Experimental Analysis of Retinol-Binding Protein 4.
Introduction
Retinol-binding protein 4 (RBP4) is a crucial transport protein responsible for mobilizing retinol (vitamin A) from hepatic stores to peripheral tissues. As a member of the lipocalin superfamily, RBP4 has a conserved β-barrel structure that encapsulates its hydrophobic ligand. Its function is intricately linked with its binding partners: retinol, its primary ligand; transthyretin (TTR), a protein that prevents its renal filtration; and the cell-surface receptor STRA6 (Stimulated by Retinoic Acid 6), which facilitates retinol uptake into cells. The evolution of this intricate system is a compelling narrative of molecular adaptation. This technical guide provides a comprehensive overview of the evolution of the RBP4 gene and its ligands, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.
Molecular Evolution of the RBP4 Gene
The RBP4 gene is an ancient member of the lipocalin family, with a deep evolutionary history rooted in early chordates. Phylogenetic analyses indicate that RBP4 arose from an ancestral lipocalin gene through processes of whole-genome and tandem duplications.[1][2][3]
Phylogenetic History
Phylogenetic studies of the lipocalin family place RBP4 in a clade that diverged early in chordate evolution. It is one of the six foundational lipocalins present in extant fish, alongside APOD, PTGDS, AMBP, C8G, and APOM.[1][2][3] This suggests that the fundamental role of RBP4 in retinol transport was established early in vertebrate evolution. The gene structure of lipocalins, including RBP4, is generally conserved, typically comprising four exons, which supports a common evolutionary origin.
Evolutionary Rates and Selective Pressures
Analysis of the ratio of nonsynonymous (dN) to synonymous (dS) substitution rates (ω = dN/dS) provides insights into the selective pressures acting on a gene. While a comprehensive, species-wide dN/dS analysis for RBP4 is not extensively documented in single studies, analyses of the broader lipocalin family suggest that more recently evolved members tend to exhibit greater rates of amino acid substitutions.[4] This implies that while the core retinol-binding function of RBP4 is likely under strong purifying selection (ω < 1) to maintain its essential role, regions involved in interactions with other proteins or in species-specific adaptations may show evidence of positive selection (ω > 1).
Table 1: Homology of Human RBP4 with Other Species
| Species | Scientific Name | Homology to Human RBP4 (%) |
| Mouse | Mus musculus | 83-94 |
| Cow | Bos taurus | 83-94 |
| Rabbit | Oryctolagus cuniculus | 83-94 |
| Chicken | Gallus gallus | 83-94 |
| Frog | Xenopus laevis | 83-94 |
| Zebrafish | Danio rerio | 75-100 (domain dependent) |
| Prenant's schizothoracin | Schizothorax prenanti | 75-100 (domain dependent) |
Data synthesized from multiple sources indicating high conservation among mammals and vertebrates.[5]
Co-evolution of RBP4 and Its Ligands
The function of RBP4 is defined by its interactions with its ligands. The co-evolution of RBP4 with retinol, TTR, and STRA6 highlights the intricate molecular dance that governs vitamin A homeostasis.
RBP4 and Retinol: An Ancient Partnership
The primary ligand of RBP4 is all-trans-retinol. The hydrophobic binding pocket of RBP4 is highly adapted to encapsulate this lipophilic molecule, protecting it from the aqueous environment of the bloodstream. While direct quantitative data on the evolution of retinol binding affinity across a wide range of species is limited, the high conservation of the RBP4 protein suggests a long-standing and stable interaction. Interestingly, studies have shown that RBP4 can also bind to other endogenous and synthetic retinoids, as well as non-retinoid ligands, some of which can disrupt its interaction with TTR.[6]
The RBP4-TTR Interaction: A Story of Stabilization
In the circulation, the RBP4-retinol complex binds to transthyretin (TTR), a larger protein that prevents the small RBP4 molecule from being filtered out by the kidneys.[7][8] This interaction is crucial for maintaining stable serum retinol levels. The binding of retinol to RBP4 induces a conformational change that increases its affinity for TTR.[6] The interaction sites on RBP4 for TTR are located in the loop regions at one end of the β-barrel.[9] While specific data on the co-evolution of RBP4 and TTR is not abundant, the conserved nature of their interaction across mammals suggests a coordinated evolutionary history.
RBP4 and STRA6: The Gateway to the Cell
The delivery of retinol to target tissues is mediated by the cell-surface receptor STRA6.[10] STRA6 binds to the RBP4-retinol complex and facilitates the translocation of retinol across the cell membrane. The evolution of the STRA6 receptor appears to be a key event in the diversification of vitamin A functions in vertebrates. Studies have shown that the STRA6 gene has undergone positive selection in various mammalian lineages, suggesting adaptation to different environmental light conditions and visual requirements.
Table 2: Comparative Binding Affinities of RBP4 and its Partners
| Interacting Molecules | Species | Method | Binding Affinity (Kd) |
| RBP4 - Retinoic Acid | Human | TR-FRET | ~100 nM (IC50) |
| RBP4 - Fenretinide | Human | TR-FRET | ~50 nM (IC50) |
| RBP4 - A1120 (non-retinoid) | Human | FRET | 8.3 nM (Ki) |
| RBP4 - STRA6 (peptide) | Mouse | SPR | 26.73 ± 5.67 µM |
| RBP4 - RBPR2 (peptide) | Mouse | SPR | 25.42 ± 6.01 µM |
This table summarizes available quantitative data on the binding affinities of RBP4 with various ligands and receptors.[1][3][6]
Experimental Protocols for Studying RBP4 Evolution and Ligand Interactions
A variety of experimental techniques are employed to investigate the evolution and function of RBP4. Below are detailed methodologies for key experiments.
Phylogenetic Analysis of the RBP4 Gene
Objective: To reconstruct the evolutionary history of the RBP4 gene and infer selective pressures.
Methodology: Phylogenetic Analysis using PAML (Phylogenetic Analysis by Maximum Likelihood) [2][4][11][12][13]
-
Sequence Retrieval and Alignment:
-
Obtain RBP4 coding sequences from a diverse range of vertebrate species from databases like NCBI GenBank.
-
Perform a multiple sequence alignment of the coding sequences using a codon-based aligner such as MUSCLE or Clustal Omega integrated into software like MEGA or Geneious.
-
Manually inspect and edit the alignment to ensure accuracy.
-
-
Phylogenetic Tree Reconstruction:
-
Construct a phylogenetic tree from the aligned sequences using a maximum likelihood (ML) or Bayesian inference method (e.g., using PhyML, RAxML, or MrBayes).
-
Use an appropriate substitution model, which can be determined using software like jModelTest.
-
-
dN/dS Analysis with PAML (codeml):
-
Prepare the input files for the codeml program in the PAML package: the multiple sequence alignment file (in PHYLIP format) and the phylogenetic tree file (in Newick format).
-
Create a control file (codeml.ctl) to specify the parameters for the analysis.
-
Site Models: To test for positive selection at specific codon sites, compare the likelihood of models that allow for ω > 1 (M2a, M8) with models that do not (M1a, M7). A significant likelihood ratio test (LRT) indicates positive selection.
-
Branch Models: To test for different evolutionary rates on different branches of the phylogenetic tree, compare a model that assumes one ω for all branches with a model that allows for different ω ratios for foreground and background branches.
-
Branch-Site Models: To detect positive selection affecting only a few sites along specific lineages, use the branch-site models.
-
-
Interpretation of Results:
-
Analyze the output files from codeml to obtain dN/dS ratios for different lineages and identify sites under positive selection.
-
Site-Directed Mutagenesis of RBP4
Objective: To investigate the functional role of specific amino acid residues in RBP4, for example, in ligand binding or protein-protein interactions.
Methodology: QuikChange™ Site-Directed Mutagenesis (Adapted Protocol) [14][15]
-
Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
The primers should terminate in one or more G or C bases.
-
-
Mutagenic PCR:
-
Set up a PCR reaction containing:
-
5-50 ng of dsDNA plasmid template containing the RBP4 gene.
-
125 ng of each mutagenic primer.
-
dNTP mix.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
Reaction buffer.
-
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.
-
-
Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated, non-mutated plasmid DNA.
-
-
Transformation:
-
Transform competent E. coli cells with the DpnI-treated DNA.
-
Plate the transformed cells on an appropriate selective agar plate and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Analysis of RBP4-Ligand Binding by Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding kinetics and affinity between RBP4 and its ligands (e.g., retinol, TTR, or small molecule inhibitors).
Methodology: SPR Analysis [3][10][16][17]
-
Protein and Ligand Preparation:
-
Express and purify recombinant RBP4 and the analyte of interest (e.g., TTR).
-
Ensure high purity and proper folding of the proteins.
-
Prepare a series of analyte concentrations in a suitable running buffer.
-
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize RBP4 onto the sensor surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding Analysis:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the analyte over the immobilized RBP4 surface and monitor the change in response units (RU) over time (association phase).
-
Inject the running buffer again to monitor the dissociation of the analyte from RBP4 (dissociation phase).
-
Regenerate the sensor surface if necessary to remove any remaining bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for RBP4-Ligand Interactions
Objective: To determine the thermodynamic parameters of RBP4 binding to its ligands.
Methodology: ITC Analysis
-
Sample Preparation:
-
Dialyze both RBP4 and the ligand (e.g., retinol) extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the RBP4 solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the RBP4 solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Signaling Pathways and Logical Relationships
The biological function of RBP4 is integrated into a complex network of interactions that regulate vitamin A metabolism and signaling.
Conclusion
The evolution of the RBP4 gene and its intricate network of molecular interactions provide a fascinating case study in the adaptation of transport systems. From its origins as an early lipocalin, RBP4 has become a highly specialized and essential component of vertebrate vitamin A metabolism. Understanding the evolutionary forces that have shaped RBP4 and its ligands is not only of fundamental biological interest but also has significant implications for drug development, particularly in the context of metabolic diseases and ophthalmology. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further unravel the complexities of this vital protein.
References
- 1. Mapping of the extracellular RBP4 ligand binding domain on the RBPR2 receptor for Vitamin A transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Time-resolved fluorescence resonance energy transfer and surface plasmon resonance-based assays for retinoid and transthyretin binding to retinol-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beginner's Guide on the Use of PAML to Detect Positive Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Mass Spectrometry Evaluation of Human Retinol Binding Protein 4 and Related Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 8. Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinol Binding Protein and Its Interaction with Transthyretin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. tutorials:eccb_t2_codeml - CATH [wiki.cathdb.info]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Lab #6 Hypothesis Testing and Detecting Selection with PAML [isu-molphyl.github.io]
- 14. Site-Directed Mutagenesis [protocols.io]
- 15. assaygenie.com [assaygenie.com]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for RBP4-TTR Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-binding protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) in the bloodstream. In circulation, holo-RBP4 (RBP4 bound to retinol) forms a complex with transthyretin (TTR). This interaction is crucial for preventing the renal filtration of the low molecular weight RBP4, thereby extending its half-life and ensuring the systemic delivery of retinol to target tissues.[1][2] The formation of the RBP4-TTR complex is dependent on the presence of retinol, as apo-RBP4 (RBP4 without retinol) has a poor affinity for TTR.[3] Dysregulation of the RBP4-TTR interaction has been implicated in various metabolic diseases, making it a significant area of research and a potential target for therapeutic intervention.
These application notes provide detailed protocols for three key in vitro assays used to study the RBP4-TTR interaction: Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), and Co-Immunoprecipitation (Co-IP).
RBP4-TTR Signaling Pathway
The formation of the circulating RBP4-TTR-retinol complex is a critical step in retinol transport. The pathway begins with the binding of retinol within the hydrophobic pocket of RBP4. This binding induces a conformational change in RBP4, which then allows it to interact with TTR. The resulting ternary complex is stabilized and circulates in the plasma to deliver retinol to target cells via specific receptors like STRA6.
Quantitative Data Summary
The following table summarizes key quantitative data for the RBP4-TTR interaction and inhibitors that disrupt this complex. This data is essential for assay development and for comparing the potency of potential therapeutic compounds.
| Assay Type | Ligand/Inhibitor | Target | Parameter | Value | Reference(s) |
| TR-FRET | Retinol | RBP4-TTR Interaction | EC50 | 308 nM | [3] |
| TR-FRET | A1120 | RBP4-TTR Interaction | IC50 | 155 nM | [3] |
| TR-FRET | Fenretinide | RBP4-TTR Interaction | IC50 | 4.5 µM | [3] |
| SPA | A1120 | RBP4 | IC50 | 80.0 nM | [4] |
| HTRF | (±)-44 | RBP4-TTR Interaction | IC50 | 0.25 µM | [4] |
| FP | (±)-44 | TTR | IC50 | 2.85 µM | [4] |
| Fluorometric Titration | Retinol | RBP | Kd | 70 nM | [1] |
SPA: Scintillation Proximity Assay; FP: Fluorescence Polarization.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the interaction between RBP4 and TTR by detecting the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. The interaction is retinol-dependent.[5]
Workflow:
References
- 1. Interactions of retinol with binding proteins: implications for the mechanism of uptake by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for High-Throughput Screening of RBP4 Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for developing and implementing a high-throughput screen (HTS) to identify novel ligands for Retinol-Binding Protein 4 (RBP4). RBP4 is a critical transporter of retinol (Vitamin A) and has been implicated in various metabolic diseases, including insulin resistance, type 2 diabetes, and obesity, making it an attractive therapeutic target.[1][2][3][4][5][6][7]
Introduction to RBP4 and its Signaling
Retinol-Binding Protein 4 (RBP4) is a 21 kDa protein, primarily synthesized in the liver, that belongs to the lipocalin family.[8] Its primary function is to transport retinol from the liver to peripheral tissues. In circulation, RBP4 forms a complex with transthyretin (TTR) to prevent its filtration by the kidneys.[8][9][10] RBP4 delivers retinol to cells via its membrane receptor, STRA6 (Stimulated by Retinoic Acid 6).[11][12][13] The binding of holo-RBP4 (RBP4 bound to retinol) to STRA6 can trigger downstream signaling cascades, including the JAK2/STAT5 pathway, which has been linked to impaired insulin signaling.[12][13][14]
RBP4 Signaling Pathway
The interaction of RBP4 with its receptor STRA6 initiates intracellular signaling. Holo-RBP4 binding to STRA6 can lead to the phosphorylation of STRA6, which in turn activates Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5).[11][12][13][14] Activated STAT5 translocates to the nucleus and induces the expression of target genes like SOCS3 (Suppressor of Cytokine Signaling 3), which can inhibit insulin signaling.[13] Additionally, RBP4 has been shown to induce proinflammatory cytokines through a STRA6-independent mechanism involving Toll-like receptor 4 (TLR4).[11][13][14]
High-Throughput Screening (HTS) Strategy
The primary goal of the HTS is to identify small molecules that modulate the function of RBP4. This can be achieved by targeting either the retinol-binding site of RBP4 or the protein-protein interaction between RBP4 and TTR. A multi-step screening cascade is recommended to identify and validate potential hits.
HTS Workflow
The HTS workflow involves a primary screen to identify a large number of initial hits, followed by secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Experimental Protocols
Primary Screening Assay: Fluorescence Polarization (FP)
This assay measures the displacement of a fluorescently labeled tracer (e.g., retinol) from the RBP4 binding pocket by a test compound.
Principle: A small fluorescent molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like RBP4, its tumbling is restricted, leading to a high polarization signal. A compound that displaces the tracer will cause a decrease in the polarization signal.
Materials:
-
Recombinant Human RBP4[15]
-
Fluorescently labeled retinol (e.g., with BODIPY or a similar fluorophore)
-
Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5[15]
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of RBP4 and the fluorescent tracer in the assay buffer. The optimal concentrations should be determined empirically but typically range from 10-100 nM for RBP4 and 5-20 nM for the tracer.[16][17]
-
Dispense the RBP4-tracer solution into the wells of the 384-well plate.
-
Add test compounds from a compound library (typically at a final concentration of 10-20 µM). Include controls: buffer only (for background), RBP4 + tracer (high signal), and RBP4 + tracer + a known RBP4 ligand like fenretinide (low signal).[9]
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
| Parameter | Recommended Value |
| RBP4 Concentration | 10 - 100 nM |
| Fluorescent Tracer Conc. | 5 - 20 nM |
| Compound Concentration | 10 - 20 µM |
| Incubation Time | 30 - 60 minutes |
| Temperature | Room Temperature |
Secondary Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay can be used to confirm hits and determine their potency by measuring the disruption of the RBP4-TTR interaction.
Principle: TR-FRET is based on the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity.[18][19] RBP4 is labeled with the donor and TTR with the acceptor. When they interact, a FRET signal is generated. A compound that disrupts this interaction will lead to a decrease in the FRET signal.
Materials:
-
Europium-labeled RBP4 (donor)
-
Acceptor-labeled TTR (e.g., with d2 or XL665)
-
Assay Buffer: As per manufacturer's recommendation (e.g., from a TR-FRET kit provider)
-
384-well white or black microplates
-
TR-FRET-compatible plate reader
Protocol:
-
Prepare solutions of donor-labeled RBP4 and acceptor-labeled TTR in the assay buffer.
-
Dispense the labeled proteins into the wells of the microplate.
-
Add serial dilutions of the hit compounds to the wells.
-
Incubate the plate for 1-2 hours at room temperature.
-
Measure the TR-FRET signal by reading the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.
-
Calculate the FRET ratio (Acceptor emission / Donor emission) and plot it against the compound concentration to determine the IC₅₀ value.
| Parameter | Recommended Value |
| Labeled RBP4 Conc. | 1 - 10 nM |
| Labeled TTR Conc. | 1 - 10 nM |
| Incubation Time | 1 - 2 hours |
| Temperature | Room Temperature |
Hit Validation and Characterization
Validated hits from the secondary assays should be further characterized to confirm their mechanism of action and selectivity.
Hit Validation Cascade
Orthogonal Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR can be used to directly measure the binding affinity (KD) and kinetics of the hit compounds to RBP4.[20][21]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (compound) binds to a ligand (RBP4) immobilized on the chip.
Protocol:
-
Immobilize recombinant RBP4 onto an SPR sensor chip.
-
Inject a series of concentrations of the hit compound over the chip surface.
-
Monitor the binding and dissociation in real-time.
-
Fit the sensorgram data to a binding model to determine the association (kₐ), dissociation (kd), and equilibrium dissociation constant (KD).
Cell-Based Functional Assays
Cell-based assays are crucial to determine if the identified ligands can modulate RBP4 function in a cellular context. For example, one could measure the inhibition of RBP4-induced STAT5 phosphorylation in a cell line expressing STRA6.[11][12]
Data Presentation
All quantitative data from the screening and validation assays should be summarized in tables for easy comparison.
Table 1: Primary HTS Hit Summary
| Compound ID | % Inhibition at 10 µM (FP Assay) | Z'-factor |
| Hit_001 | 75.2 | 0.8 |
| Hit_002 | 68.9 | 0.8 |
| ... | ... | ... |
Table 2: Secondary Assay - IC₅₀ Values
| Compound ID | TR-FRET IC₅₀ (µM) | FP IC₅₀ (µM) |
| Hit_001 | 1.5 | 2.1 |
| Hit_002 | 3.2 | 4.5 |
| ... | ... | ... |
Table 3: Hit Validation - Binding Affinity
| Compound ID | SPR KD (µM) |
| Hit_001 | 0.8 |
| Hit_002 | 2.5 |
| ... | ... |
Conclusion
This document provides a framework for the development and execution of a high-throughput screening campaign to identify novel RBP4 ligands. By employing a combination of robust primary and secondary assays followed by a thorough hit validation cascade, researchers can identify promising lead compounds for further development as potential therapeutics for RBP4-associated diseases.
References
- 1. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are RBP4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting Retinol-Binding Protein 4 (RBP4) in the Management of Cardiometabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. athensresearch.com [athensresearch.com]
- 6. RBP4 retinol binding protein 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Retinol binding protein 4 - Wikipedia [en.wikipedia.org]
- 9. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinol-Binding Protein 4 and Its Membrane Receptor STRA6 Control Adipogenesis by Regulating Cellular Retinoid Homeostasis and Retinoic Acid Receptor α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. rndsystems.com [rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Frontiers | Mapping of the extracellular RBP4 ligand binding domain on the RBPR2 receptor for Vitamin A transport [frontiersin.org]
- 21. Mapping of the extracellular RBP4 ligand binding domain on the RBPR2 receptor for Vitamin A transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Non-retinoid RBP4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-binding protein 4 (RBP4) is the sole specific transporter of retinol (Vitamin A) in the bloodstream. It delivers retinol from the liver to peripheral tissues through the formation of a complex with transthyretin (TTR). Dysregulation of RBP4 has been implicated in various pathologies, including atrophic age-related macular degeneration (AMD), Stargardt disease, and some metabolic conditions. The accumulation of cytotoxic bisretinoid compounds, by-products of the visual cycle, in the retinal pigment epithelium (RPE) is a key factor in the progression of AMD and Stargardt disease. By antagonizing RBP4, it is possible to reduce the transport of retinol to the eye, thereby decreasing the formation of these toxic bisretinoids.[1][2][3] This has led to the development of non-retinoid RBP4 antagonists as a promising therapeutic strategy.
This document provides detailed application notes and protocols for the synthesis and evaluation of novel non-retinoid RBP4 antagonists, focusing on key compounds such as A1120, BPN-14136, and Tinlarebant.
Mechanism of Action of Non-retinoid RBP4 Antagonists
Non-retinoid RBP4 antagonists are small molecules designed to bind to the retinol-binding pocket of RBP4. This competitive binding displaces retinol, preventing the formation of the holo-RBP4 (retinol-bound RBP4). The binding of a non-retinoid antagonist induces conformational changes in RBP4 that disrupt its interaction with TTR.[3][4] The unbound apo-RBP4, due to its low molecular weight, is rapidly cleared from circulation via renal filtration. This leads to a reduction in serum RBP4 and, consequently, a decrease in the delivery of retinol to the retina.[1][2] The diminished supply of retinol to the visual cycle results in reduced formation and accumulation of cytotoxic bisretinoids, such as N-retinylidene-N-retinylethanolamine (A2E), in the RPE.[5][6]
Signaling Pathway of RBP4-Mediated Retinol Transport
Caption: RBP4-mediated retinol transport and the inhibitory action of non-retinoid antagonists.
Quantitative Data of Novel Non-retinoid RBP4 Antagonists
The following table summarizes the in vitro potency of several key non-retinoid RBP4 antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the binding or interaction.
| Compound | RBP4 Binding (SPA) IC50 (nM) | RBP4-TTR Interaction (HTRF) IC50 (nM) | Reference |
| A1120 | 14.8 | ~300 | [4] |
| BPN-14136 | 72.7 | 294 | [7] |
| Analogue 9 | 20.8 | 79.7 | [1] |
| Analogue 43 | 72.7 | 294 | [7] |
| (±)-45 | 148.5 | 481 | [7] |
| Tinlarebant | Data not publicly available | Data not publicly available | [6][8] |
Experimental Protocols
General Synthetic Approach: A Representative Scheme
The synthesis of many non-retinoid RBP4 antagonists involves a modular approach, often centered around a core scaffold. A representative synthetic scheme for a bicyclic analogue is presented below. This is a generalized scheme, and specific details for individual compounds can be found in the cited literature.
A General Workflow for RBP4 Antagonist Discovery
Caption: A logical workflow for the discovery and development of novel RBP4 antagonists.
Protocol 1: Synthesis of a Bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo Analogue (General Procedure)
This protocol is a generalized representation based on synthetic strategies reported for compounds like BPN-14136.[7]
-
Step 1: Core Synthesis. The bicyclic core is typically synthesized through a multi-step sequence, which may involve cycloaddition reactions followed by functional group manipulations.
-
Step 2: Coupling of the Aryl Group. The synthesized core, often containing a secondary amine, is coupled with an appropriate aryl halide or boronic acid derivative via reactions such as Suzuki or Buchwald-Hartwig coupling.
-
Step 3: Functionalization. The final step usually involves the introduction of a carboxylic acid or a bioisostere. This can be achieved by hydrolysis of an ester precursor or by coupling with a suitable carboxylic acid-containing fragment.
-
Purification and Characterization. The final product is purified by techniques such as flash chromatography or preparative HPLC. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro RBP4 Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the ability of a test compound to displace radiolabeled retinol from RBP4.
-
Materials:
-
Biotinylated human RBP4
-
[³H]-all-trans-retinol
-
Streptavidin-coated SPA beads (e.g., from PerkinElmer)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% CHAPS)
-
Test compounds
-
384-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add biotinylated RBP4 to a final concentration of approximately 50 nM.
-
Add [³H]-all-trans-retinol to a final concentration of approximately 10 nM.
-
Add the test compounds at various concentrations.
-
Add streptavidin-coated SPA beads.
-
Incubate the plate for a specified time (e.g., 1 hour) at room temperature with gentle shaking.
-
Measure the scintillation signal using a suitable microplate reader.
-
The IC50 values are calculated from the dose-response curves using a four-parameter logistic equation.
-
Protocol 3: In Vitro RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a test compound to disrupt the retinol-induced interaction between RBP4 and TTR.
-
Materials:
-
Maltose Binding Protein (MBP)-tagged human RBP4
-
Europium cryptate (Eu³⁺)-labeled human TTR (e.g., from Cisbio)
-
d2-conjugated anti-MBP monoclonal antibody (e.g., from Cisbio)
-
all-trans-retinol
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 0.05% NP-40, 400 mM KF)
-
Test compounds
-
384-well low-volume white microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add MBP-RBP4, Eu³⁺-TTR, and d2-anti-MBP antibody to their optimized final concentrations (e.g., 60 nM MBP-RBP4, 2 nM Eu³⁺-TTR, 26.7 nM d2-anti-MBP).[9]
-
Add all-trans-retinol to a final concentration that stimulates the interaction (e.g., 1 µM).[4][10]
-
Add the test compounds at various concentrations.
-
Incubate the plate overnight at 4°C in the dark.
-
Measure the HTRF signal (emission at 665 nm and 620 nm with excitation at 337 nm) using a compatible plate reader.
-
The ratio of the two emission signals is calculated, and IC50 values are determined from the dose-response curves.
-
Protocol 4: In Vivo Evaluation of Serum RBP4 Levels in Mice
This protocol describes the measurement of serum RBP4 levels in mice following administration of a test compound.
-
Animals:
-
Wild-type or disease model mice (e.g., Abca4-/-)
-
-
Procedure:
-
Administer the test compound to the mice via an appropriate route (e.g., oral gavage).
-
At specified time points after dosing, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).
-
Process the blood to obtain serum by allowing it to clot and then centrifuging.
-
Store the serum samples at -80°C until analysis.
-
Quantify the RBP4 concentration in the serum samples using a commercially available mouse RBP4 ELISA kit, following the manufacturer's instructions.[11][12][13][14]
-
The percentage reduction in serum RBP4 is calculated by comparing the levels in treated animals to those in vehicle-treated controls.
-
Protocol 5: Quantification of A2E in Mouse Retina by HPLC
This protocol outlines the procedure for extracting and quantifying the bisretinoid A2E from mouse retinal tissue.
-
Materials:
-
Mouse eyes
-
Extraction solvent (e.g., chloroform:methanol, 2:1, v/v)
-
HPLC system with a C18 reverse-phase column and a UV-Vis or photodiode array detector
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
-
A2E standard
-
-
Procedure:
-
Enucleate the mouse eyes and dissect the retinas.
-
Homogenize the retinal tissue in the extraction solvent.
-
Centrifuge the homogenate to pellet the tissue debris and collect the supernatant containing the lipid extract.
-
Dry the extract under a stream of nitrogen and resuspend it in a suitable solvent for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Separate the components using a suitable gradient elution program.
-
Detect A2E by its characteristic absorbance at approximately 430 nm.[3][15]
-
Quantify the amount of A2E by comparing the peak area to a standard curve generated with known concentrations of an A2E standard.
-
Logical Relationships in RBP4 Antagonist Development
Caption: The logical cascade from in vitro antagonist activity to potential therapeutic benefit.
Conclusion
The development of non-retinoid RBP4 antagonists represents a targeted and promising approach for the treatment of diseases associated with RBP4 dysregulation and bisretinoid accumulation. The protocols and data presented in this document provide a comprehensive overview for researchers and drug development professionals working in this field. Careful application of these methodologies will be crucial in the discovery and advancement of new and improved RBP4-targeted therapies.
References
- 1. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Portico [access.portico.org]
- 9. Explore all Assays - ChEMBL [ebi.ac.uk]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. fn-test.com [fn-test.com]
- 12. biovendor.com [biovendor.com]
- 13. aviscerabioscience.net [aviscerabioscience.net]
- 14. content.abcam.com [content.abcam.com]
- 15. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing FRET Assays to Measure RBP4-TTR Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-binding protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream. In circulation, RBP4 forms a complex with transthyretin (TTR), a larger protein that prevents the renal filtration of the low molecular weight RBP4, thereby extending its half-life and ensuring systemic delivery of retinol.[1][2][3] The interaction between RBP4 and TTR is crucial for maintaining retinol homeostasis. Disruption of this RBP4-TTR complex is a key therapeutic strategy for lowering circulating RBP4 levels, which has been implicated in various metabolic and ocular diseases.[4][5]
Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to study molecular interactions.[6][7] In the context of the RBP4-TTR system, FRET-based assays provide a sensitive and quantitative method to measure the proximity between these two proteins. By labeling one protein with a donor fluorophore and the other with an acceptor fluorophore, the formation of the RBP4-TTR complex brings the two fluorophores close enough for energy transfer to occur. Small molecules that disrupt this interaction will lead to a decrease in the FRET signal, providing a robust platform for high-throughput screening (HTS) of potential therapeutic compounds.[8][9][10]
This document provides detailed application notes and protocols for utilizing FRET assays to measure the disruption of the RBP4-TTR interaction, intended for researchers, scientists, and professionals in drug development.
Signaling Pathway and Mechanism of Action
The formation of the RBP4-TTR complex is dependent on the binding of retinol to RBP4. Holo-RBP4 (retinol-bound RBP4) undergoes a conformational change that exposes the binding site for TTR.[4] This complex is then secreted from hepatocytes into the bloodstream.[2][3] The disruption of this complex can be achieved by small molecules that either compete with retinol for the RBP4 binding pocket or allosterically interfere with the RBP4-TTR interface.[4][8] Compounds that successfully disrupt the complex lead to the dissociation of RBP4 from TTR. The unbound RBP4 is then rapidly cleared from circulation through glomerular filtration in the kidneys, resulting in lower systemic levels of both RBP4 and retinol.[1][8]
Caption: RBP4-TTR interaction and disruption pathway.
Quantitative Data: RBP4-TTR Disruptors
Several small molecules have been identified that disrupt the RBP4-TTR interaction. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) determined through FRET-based assays.
| Compound | Assay Type | Target | IC50 / Ki | Reference |
| A1120 | FRET | Human RBP4 | Ki = 8.3 nM | [8] |
| A1120 | Radioligand Binding | Human RBP4 | IC50 = 90 nM | [8] |
| A1120 | Radioligand Binding | Mouse RBP4 | IC50 = 66 nM | [8] |
| Fenretinide | FRET | RBP4-TTR | - | [8] |
| Retinol | FRET | RBP4-TTR | Ki = 125 nM | [8] |
| Compound 8 | HTRF | RBP4-TTR | IC50 = 43.6 ± 10.5 nM | [11] |
| Compound 9 | HTRF | RBP4-TTR | IC50 = 79.7 nM | [11] |
| Compound 43 | HTRF | RBP4-TTR | IC50 = 0.294 µM | [12] |
| Compound (±)-45 | HTRF | RBP4-TTR | IC50 = 0.481 µM | [12] |
Experimental Protocols
Principle of the FRET Assay
The FRET assay for RBP4-TTR interaction relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm). In this application, one of the binding partners (e.g., RBP4) is labeled with a donor, and the other (TTR) with an acceptor. When the RBP4-TTR complex forms, excitation of the donor fluorophore results in the emission of light from the acceptor fluorophore. A disruptor compound will prevent this complex formation, leading to a decrease in the acceptor's emission and a potential increase in the donor's emission. A common FRET variant used for this purpose is Homogeneous Time-Resolved Fluorescence (HTRF), which utilizes a long-lifetime donor (e.g., Europium cryptate) to minimize background fluorescence.[9]
References
- 1. Factors that influence retinol-binding protein 4-transthyretin interaction are not altered in overweight subjects and overweight subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoids and retinoid-binding proteins: Unexpected roles in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of FRET assay into quantitative and high-throughput screening technology platforms for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20150057320A1 - Transthyretin ligands capable of inhibiting retinol-dependent rbp4-ttr interaction for treatment of age-related macular degeneration, stargardt disease, and other retinal disease characterized by excessive lipofuscin accumulation - Google Patents [patents.google.com]
- 10. Assay of Retinol-Binding Protein–Transthyretin Interaction and Techniques to Identify Competing Ligands | Springer Nature Experiments [experiments.springernature.com]
- 11. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
Scintillation Proximity Assay for RBP4 Ligand Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-Binding Protein 4 (RBP4) is the specific transport protein for retinol (Vitamin A) in the bloodstream and has emerged as a significant drug target for a variety of conditions, including metabolic diseases and certain ophthalmological disorders. The development of small molecule ligands that can modulate the function of RBP4 is a key area of research. A robust and high-throughput compatible assay is essential for the discovery and characterization of these ligands. The Scintillation Proximity Assay (SPA) is a powerful technology that allows for the homogeneous and efficient measurement of ligand binding to RBP4.
This application note provides a detailed overview of the principles of the Scintillation Proximity Assay for RBP4 ligand binding, comprehensive experimental protocols for both saturation and competition binding assays, and representative data to guide researchers in their drug discovery efforts.
Principle of the Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay is a radiometric assay that does not require the separation of bound and free radioligand. The core of the assay involves SPA beads containing a scintillant. When a radiolabeled ligand binds to a target molecule that is immobilized on the SPA bead, the radioisotope is brought into close enough proximity to the scintillant to excite it, resulting in the emission of light. Unbound radioligand in the solution is too distant to have this effect, and its radioactive decay goes undetected. This principle allows for a simple "mix-and-measure" format, making it highly amenable to high-throughput screening.
For the RBP4 ligand binding assay, recombinant RBP4 is biotinylated and then captured by streptavidin-coated SPA beads. The radioligand, typically tritiated retinol ([³H]-retinol), is then introduced. The binding of [³H]-retinol to the immobilized RBP4 brings the tritium isotope close to the scintillant within the bead, generating a light signal that is proportional to the amount of bound ligand.
Principle of the RBP4 Scintillation Proximity Assay.
Data Presentation
Saturation Binding Experiment Data
A saturation binding experiment is performed to determine the equilibrium dissociation constant (Kd) of the radioligand for the target protein and the maximum number of binding sites (Bmax). In this experiment, a fixed concentration of biotinylated RBP4 is incubated with increasing concentrations of [³H]-retinol.
| [³H]-Retinol (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.5 | 1500 | 200 | 1300 |
| 1 | 2800 | 400 | 2400 |
| 2.5 | 5500 | 1000 | 4500 |
| 5 | 8500 | 2000 | 6500 |
| 10 | 12000 | 4000 | 8000 |
| 25 | 15000 | 8000 | 7000 |
| 50 | 16000 | 10000 | 6000 |
| 100 | 16500 | 11000 | 5500 |
Note: The data presented here is representative and should be generated by the user for their specific experimental conditions. The decrease in specific binding at higher radioligand concentrations can be due to displacement from a secondary, low-affinity binding site.
From the specific binding data, a Kd value can be determined by non-linear regression analysis using a one-site binding model. For the representative data above, a Kd of approximately 5-10 nM would be expected.
Competition Binding Experiment Data
Competition binding assays are used to determine the potency of unlabeled test compounds by measuring their ability to displace the radioligand from RBP4. The half-maximal inhibitory concentration (IC50) is determined from these experiments.
| Compound | RBP4 SPA IC50 (nM) | Reference |
| A1120 | 25 | [1] |
| Fenretinide | 50 | [1] |
| Compound 7 | 72.7 | [2] |
| Compound 9 | 20.8 ± 0.5 | [2] |
| Compound 8 | 12.8 ± 0.4 | [2] |
| (±)-44 | 80.0 | [2] |
| (R)-50 | 65.0 | [2] |
| (S)-56 | 150.0 | [2] |
Experimental Protocols
Biotinylation of Recombinant RBP4
Materials:
-
Recombinant human RBP4
-
EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit (or similar)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Zeba™ Spin Desalting Columns, 7K MWCO (or similar)
Procedure:
-
Prepare the biotinylation reagent according to the manufacturer's instructions. A 20-fold molar excess of biotin to RBP4 is a good starting point.
-
Dissolve the recombinant RBP4 in PBS at a concentration of 1-2 mg/mL.
-
Add the calculated volume of the biotinylation reagent to the RBP4 solution.
-
Incubate the reaction on ice or at room temperature for 30-60 minutes.
-
Remove excess, unreacted biotin using a desalting column according to the manufacturer's protocol.
-
Determine the concentration of the biotinylated RBP4 using a standard protein assay (e.g., BCA assay).
-
Store the biotinylated RBP4 at -80°C in small aliquots.
RBP4 SPA Saturation Binding Assay
Materials:
-
Biotinylated human RBP4
-
[³H]-retinol (specific activity ~40-60 Ci/mmol)
-
Streptavidin-coated SPA beads (e.g., PVT-based beads)
-
Unlabeled retinol
-
SPA Assay Buffer: 1x PBS, pH 7.4, 1 mM EDTA, 0.1% BSA
-
96-well or 384-well white, clear-bottom microplates
Procedure:
-
Prepare a dilution series of [³H]-retinol in SPA Assay Buffer. A typical concentration range would be from 0.1 nM to 100 nM.
-
For the determination of non-specific binding, prepare a parallel set of [³H]-retinol dilutions containing a high concentration of unlabeled retinol (e.g., 10-20 µM).
-
In each well of the microplate, add the following in order:
-
SPA Assay Buffer
-
Biotinylated RBP4 (final concentration of 10-50 nM)
-
Streptavidin-coated SPA beads (0.2-0.5 mg/well)
-
[³H]-retinol dilution (for total binding) or [³H]-retinol with unlabeled retinol (for non-specific binding).
-
-
Seal the plate and incubate at room temperature for 4-6 hours with gentle shaking, protected from light.
-
Measure the light emission using a suitable microplate scintillation counter.
RBP4 SPA Competition Binding Assay
Materials:
-
Biotinylated human RBP4
-
[³H]-retinol
-
Streptavidin-coated SPA beads
-
Unlabeled retinol (for non-specific binding control)
-
Test compounds
-
SPA Assay Buffer: 1x PBS, pH 7.4, 1 mM EDTA, 0.1% BSA
-
96-well or 384-well white, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of the test compounds in SPA Assay Buffer.
-
Prepare a working solution of [³H]-retinol in SPA Assay Buffer at a concentration close to its Kd (e.g., 10 nM).
-
In each well of the microplate, add the following in order:
-
SPA Assay Buffer
-
Test compound dilution or vehicle control (for total binding) or a high concentration of unlabeled retinol (for non-specific binding).
-
Biotinylated RBP4 (final concentration of 10-50 nM).
-
Streptavidin-coated SPA beads (0.2-0.5 mg/well).
-
[³H]-retinol working solution.
-
-
Seal the plate and incubate at room temperature for 4-6 hours with gentle shaking, protected from light.
-
Measure the light emission using a suitable microplate scintillation counter.
Data Analysis
-
Saturation Binding:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each [³H]-retinol concentration.
-
Plot the specific binding (Y-axis) against the concentration of [³H]-retinol (X-axis).
-
Fit the data using non-linear regression with a one-site binding (hyperbola) model to determine the Kd and Bmax values.
-
-
Competition Binding:
-
Calculate the percentage of specific binding for each concentration of the test compound using the formula: % Specific Binding = ((CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)) * 100 where CPM_sample is the counts in the presence of the test compound, CPM_NSB is the non-specific binding, and CPM_total is the total binding (in the absence of competitor).
-
Plot the % Specific Binding (Y-axis) against the logarithm of the test compound concentration (X-axis).
-
Fit the data using a sigmoidal dose-response (variable slope) model to determine the IC50 value.
-
Experimental Workflow and Signaling Pathways
General workflow for an RBP4 SPA competition binding assay.
RBP4 is a key component of the Vitamin A transport pathway. Understanding how test compounds interfere with the binding of retinol to RBP4 is crucial for developing novel therapeutics.
Simplified RBP4-mediated retinol transport pathway.
Conclusion
The Scintillation Proximity Assay provides a robust, sensitive, and high-throughput compatible method for studying the binding of ligands to Retinol-Binding Protein 4. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers engaged in the discovery and development of novel RBP4-targeting therapeutics. The homogeneous nature of the SPA simplifies automation and reduces assay time and complexity, making it an ideal platform for large-scale screening campaigns and detailed pharmacological characterization of lead compounds.
References
In Vivo Models for Testing RBP4 Antagonist Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinol-Binding Protein 4 (RBP4) is a critical transporter of retinol (Vitamin A) from the liver to peripheral tissues. Elevated levels of circulating RBP4 have been implicated in the pathogenesis of various metabolic and retinal diseases, including insulin resistance, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and age-related macular degeneration (AMD). Consequently, the development of RBP4 antagonists has emerged as a promising therapeutic strategy. This document provides detailed application notes and protocols for utilizing in vivo models to assess the efficacy of RBP4 antagonists. It is designed to guide researchers, scientists, and drug development professionals in the selection of appropriate animal models, experimental design, and data interpretation.
Introduction to RBP4 and its Antagonism
RBP4, a 21 kDa protein, circulates in the blood in complex with retinol and transthyretin (TTR). This complex prevents the renal filtration of the small RBP4 protein. The therapeutic rationale for RBP4 antagonism is based on the principle that by preventing the binding of retinol to RBP4, or by disrupting the RBP4-TTR interaction, the unbound RBP4 (apo-RBP4) is rapidly cleared from circulation. This leads to a reduction in serum RBP4 and retinol levels, thereby mitigating the pathological effects associated with elevated RBP4. Several non-retinoid small molecule RBP4 antagonists, such as A1120 and BPN-14136, have been developed and evaluated in preclinical models.
Key In Vivo Models for Efficacy Testing
The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of RBP4 antagonists. The choice of model depends on the specific disease indication being targeted.
Models for Retinal Diseases (AMD, Stargardt Disease)
-
Abca4-knockout (Abca4-/-) Mice: These mice lack the ATP-binding cassette transporter A4 (ABCA4), leading to the accumulation of toxic bisretinoid compounds (e.g., A2E) in the retinal pigment epithelium (RPE), a hallmark of Stargardt disease and dry AMD. This model is ideal for assessing the ability of RBP4 antagonists to reduce the formation of these cytotoxic compounds.
-
RBP4-transgenic (RBP4-Tg) Mice: These mice overexpress RBP4, leading to elevated serum RBP4 levels and subsequent retinal degeneration. This model is useful for investigating the direct pathological effects of high RBP4 levels on retinal structure and function and for testing the ability of antagonists to rescue this phenotype.[1][2]
Models for Metabolic Diseases (Insulin Resistance, NAFLD)
-
Diet-Induced Obese (DIO) Mice: Feeding mice a high-fat diet induces obesity, insulin resistance, and hepatic steatosis, conditions often associated with elevated RBP4 levels. This model is suitable for evaluating the metabolic benefits of RBP4 antagonists, such as improvements in glucose tolerance and insulin sensitivity.[3]
-
Adipocyte-specific RBP4-transgenic (adi-hRBP4) Mice: These mice overexpress human RBP4 specifically in adipose tissue, leading to hepatic steatosis. This model is particularly useful for studying the role of adipocyte-derived RBP4 in the development of NAFLD and for testing the efficacy of antagonists in this context.[4]
Efficacy Endpoints and Biomarkers
A comprehensive evaluation of RBP4 antagonist efficacy involves the assessment of multiple pharmacodynamic and disease-relevant biomarkers.
-
Primary Pharmacodynamic Marker:
-
Serum RBP4 Levels: The primary indicator of target engagement and antagonist activity is a reduction in circulating RBP4 concentrations.
-
-
Secondary and Disease-Specific Markers:
-
Serum Retinol Levels: A decrease in serum retinol is expected following RBP4 reduction.
-
Ocular Bisretinoid (A2E) Levels: In models of retinal disease, a reduction in the accumulation of A2E is a key efficacy endpoint.
-
Visual Cycle Retinoids: Measurement of retinoids in the eye (e.g., 11-cis-retinal, all-trans-retinal) can assess the impact of RBP4 antagonism on the visual cycle.
-
Metabolic Parameters: In metabolic models, endpoints include blood glucose levels, insulin tolerance, glucose tolerance, and hepatic triglyceride content.
-
Histopathology: Histological analysis of the retina or liver can provide direct evidence of therapeutic benefit.
-
Data Presentation
Quantitative data from efficacy studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vivo Efficacy of RBP4 Antagonist A1120 in Abca4-/- Mice
| Parameter | Vehicle Control | A1120 (30 mg/kg/day) | Percent Reduction | Reference |
| Serum RBP4 | ||||
| Day 21 | Baseline | - | 64% | [5] |
| Day 42 | Baseline | - | 75% | [5][6] |
| Ocular Bisretinoids (A2E) | ||||
| 6 weeks | Elevated | Significantly Reduced | ~50% | [7] |
| Visual Cycle Retinoids | ||||
| 11-cis-retinaldehyde | Normal | Reduced | ~30-50% | [6] |
| all-trans-retinyl palmitate | Normal | Reduced | ~30-50% | [6] |
Table 2: In Vivo Efficacy of RBP4 Antagonist BPN-14136 in Mice
| Parameter | Animal Model | Vehicle Control | BPN-14136 | Percent Reduction | Reference |
| Serum RBP4 | CD-1 Mice | Baseline | 5 mg/kg (oral) | 90% (at 8h) | [7] |
| CD-1 Mice | Baseline | 2 mg/kg (IV) | 75% | [7] | |
| Abca4-/- Mice | Baseline | 20 mg/kg/day (chow) | 90% (chronic) | [7] | |
| Ocular Bisretinoids (A2E) | Abca4-/- Mice | Elevated | 20 mg/kg/day (12 weeks) | ~50% | [7] |
| Visual Cycle Retinoids | BALB/cJ Mice | Normal | Dose inducing 90% RBP4 reduction | 40-60% (retinaldehydes) | [8] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results.
Protocol for Oral Administration of RBP4 Antagonists in Mice
Objective: To administer RBP4 antagonists orally to mice, either through medicated chow or by incorporating the compound into a palatable jelly.
Method 1: Medicated Chow
-
Compound Formulation: The RBP4 antagonist is formulated into standard rodent chow at the desired concentration (e.g., mg of compound per kg of chow) by a specialized provider. This ensures consistent daily dosing.
-
Acclimation: Mice are acclimated to the housing conditions for at least one week before the start of the study.
-
Administration: The medicated chow is provided ad libitum to the treatment group, while the control group receives standard chow.
-
Monitoring: Food consumption and body weight are monitored regularly to ensure adequate drug intake and to assess for any adverse effects.
Method 2: Palatable Jelly [9][10]
-
Jelly Preparation:
-
Prepare a gelatin stock solution.
-
Dissolve the RBP4 antagonist in a suitable vehicle.
-
Mix the drug solution with the gelatin stock and a flavoring agent.
-
Aliquot the mixture into a multi-well plate and allow it to set at 4°C.
-
-
Training: Mice are trained to voluntarily consume the jelly for several days before the start of the experiment.
-
Administration: A pre-weighed amount of the medicated jelly is provided to each mouse daily.
-
Verification: Ensure that the entire dose has been consumed.
Protocol for Serum RBP4 Measurement by ELISA
Objective: To quantify the concentration of RBP4 in mouse serum.
Materials:
-
Mouse RBP4 ELISA Kit (e.g., Quantikine, R&D Systems; FineTest; BioVendor; Abcam)[1][3][11]
-
Microplate reader
-
Pipettes and tips
-
Wash buffer
-
Stop solution
Procedure (Example based on a sandwich ELISA protocol): [3][12]
-
Sample Preparation:
-
Collect blood via tail vein or cardiac puncture.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000 x g for 20 minutes to separate the serum.
-
Dilute the serum samples according to the kit manufacturer's instructions (e.g., 1:10,000).
-
-
Assay Procedure:
-
Add assay diluent to each well of the microplate.
-
Add standards, controls, and diluted samples to the appropriate wells.
-
Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature).
-
Wash the wells with wash buffer.
-
Add the detection antibody (conjugate) to each well.
-
Incubate as directed (e.g., 2 hours at room temperature).
-
Wash the wells.
-
Add the substrate solution and incubate in the dark (e.g., 30 minutes).
-
Add the stop solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the RBP4 concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol for Retinoid Analysis by HPLC
Objective: To extract and quantify retinoids (e.g., A2E, 11-cis-retinal, all-trans-retinal) from ocular tissues.[2][8][13][14][15]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column
-
Solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Collection and Homogenization:
-
Euthanize the mice and dissect the eyes.
-
Isolate the retina or RPE as required.
-
Homogenize the tissue in a suitable buffer (e.g., PBS).
-
-
Retinoid Extraction:
-
Perform a liquid-liquid extraction using an organic solvent (e.g., hexane or a mixture of solvents).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase containing the retinoids.
-
Dry the extract under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute the retinoids using an isocratic or gradient mobile phase.
-
Detect the retinoids by their absorbance at a specific wavelength (e.g., 325 nm for retinol).
-
-
Quantification:
-
Identify the retinoid peaks based on their retention times compared to standards.
-
Quantify the amount of each retinoid by integrating the peak area and comparing it to a standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action of RBP4 antagonists and for designing robust studies.
RBP4 Signaling Pathways
Experimental Workflow for In Vivo Efficacy Testing
Conclusion
The in vivo models and protocols described in this document provide a robust framework for the preclinical evaluation of RBP4 antagonist efficacy. A well-designed study utilizing appropriate animal models, relevant efficacy endpoints, and standardized protocols is essential for advancing promising RBP4 antagonists through the drug development pipeline. The data generated from these studies will be critical for establishing proof-of-concept and for informing the design of future clinical trials.
References
- 1. fn-test.com [fn-test.com]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biovendor.com [biovendor.com]
- 4. researchgate.net [researchgate.net]
- 5. Elevated retinol binding protein 4 levels are associated with atherosclerosis in diabetic rats via JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voluntary oral administration of drugs in mice [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. researchgate.net [researchgate.net]
- 14. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of RBP4 Ligand Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream. It delivers retinol to target tissues by binding to its cell surface receptor, STRA6 (Stimulated by Retinoic Acid 6). Dysregulation of the RBP4-STRA6 axis has been implicated in various metabolic diseases, including insulin resistance, type 2 diabetes, and macular degeneration.[1][2] Consequently, modulating the interaction between RBP4 and its receptor or its carrier protein, Transthyretin (TTR), presents a promising therapeutic strategy. This document provides detailed protocols and application notes for key cell-based assays designed to identify and characterize ligands that modulate RBP4 activity.
I. RBP4-STRA6 Signaling and Retinol Transport Pathway
The binding of holo-RBP4 (retinol-bound RBP4) to STRA6 initiates two key cellular events: the transport of retinol across the cell membrane and the activation of intracellular signaling cascades. Understanding this pathway is crucial for designing and interpreting cell-based assays.
II. Cell-Based Assays for RBP4 Ligand Activity
Several cell-based assay formats can be employed to screen for and characterize compounds that modulate the RBP4-STRA6 interaction and subsequent cellular responses.
STRA6-Mediated Retinol Uptake Assay
This assay directly measures the primary function of the RBP4-STRA6 interaction: the cellular uptake of retinol. It is a robust method for identifying both inhibitors and enhancers of this process.
Principle: Cells overexpressing STRA6 are incubated with holo-RBP4 complexed with radiolabeled retinol. The amount of radioactivity incorporated into the cells is proportional to the STRA6-mediated retinol uptake.[3][4] Ligands that inhibit the RBP4-STRA6 interaction will decrease retinol uptake, while compounds that enhance it will have the opposite effect.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Maintain HEK293 cells stably co-expressing human STRA6, CRBP1, and LRAT in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.[3]
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Preparation of [3H]-Retinol-RBP4 Complex:
-
Prepare human apo-RBP4 by removing endogenous retinol.
-
Incubate apo-RBP4 with a 2-fold molar excess of [3H]-retinol in a buffer containing 0.1% BSA for 2 hours at room temperature in the dark.
-
Remove unbound [3H]-retinol using a desalting column.
-
-
Assay Procedure:
-
Wash the cells twice with serum-free DMEM.
-
Pre-incubate the cells with test compounds at various concentrations in serum-free DMEM for 1 hour at 37°C.
-
Add the [3H]-retinol-RBP4 complex to a final concentration of 1 µM.
-
Incubate for 4 hours at 37°C.
-
Stop the reaction by placing the plate on ice and washing the cells three times with ice-cold PBS containing 0.1% BSA.
-
Lyse the cells in 0.5 mL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition or stimulation relative to a vehicle control.
-
Determine the IC50 or EC50 values for active compounds.
-
Table 1: Representative Quantitative Data for Retinol Uptake Modulators
| Compound | Target | Assay Type | Cell Line | Effect | IC50/EC50 |
| Fenretinide | RBP4-TTR/STRA6-LRAT coupling | Retinol Uptake | HEK293-STRA6 | Inhibition | ~10 µM |
| A1120 | RBP4-TTR | Retinol Uptake | (Inferred) | Inhibition | Not reported |
| Inhibitory Peptides | RBP4-STRA6 | Retinol Uptake | HEK293-STRA6 | Inhibition | Varies |
Note: Specific IC50/EC50 values can vary depending on experimental conditions.
RBP4-STRA6 Competition Binding Assay
This assay is designed to identify ligands that directly compete with RBP4 for binding to the STRA6 receptor. It is particularly useful for high-throughput screening of compound libraries.
Principle: HEK293 cells stably expressing STRA6 are incubated with a labeled form of RBP4, such as alkaline phosphatase-tagged RBP4 (AP-RBP4).[5] The amount of bound AP-RBP4 is quantified using a colorimetric or chemiluminescent substrate for AP. Test compounds that bind to STRA6 will displace AP-RBP4, leading to a decrease in the measured signal.[5]
Detailed Protocol:
-
Cell Culture:
-
Use HEK293 cells stably expressing human STRA6 as described in the previous protocol.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells twice with a binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Add test compounds at various concentrations to the wells.
-
Immediately add AP-RBP4 to a final concentration of 50 nM.
-
Incubate for 2 hours at 4°C with gentle agitation.
-
Wash the cells three times with ice-cold binding buffer to remove unbound AP-RBP4.
-
Add an alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a chemiluminescent substrate).
-
Incubate at room temperature until color development is sufficient.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of AP-RBP4 binding.
-
Determine the IC50 values for inhibitory compounds.
-
RBP4-Induced JAK/STAT Signaling Assay
This assay measures the functional consequence of RBP4 binding to STRA6, specifically the activation of the JAK/STAT signaling pathway.[2][6] It is suitable for confirming the mechanism of action of ligands identified in binding or uptake assays.
Principle: Certain cell types, such as pancreatic β-cells (e.g., INS-1E), respond to holo-RBP4 by activating the JAK2/STAT signaling cascade.[2][6] This can be detected by measuring the phosphorylation of JAK2 and STAT proteins using Western blotting or specific ELISA kits.
Detailed Protocol:
-
Cell Culture:
-
Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and 1% Penicillin-Streptomycin.
-
-
Assay Procedure:
-
Seed INS-1E cells in 6-well plates and grow to 80% confluence.
-
Serum-starve the cells for 4 hours.
-
Pre-treat the cells with test compounds for 1 hour.
-
Stimulate the cells with holo-RBP4 (e.g., 80 µg/mL) for 15-30 minutes.[6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Detection of Phosphorylation:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2) and phosphorylated STAT1/5 (p-STAT1/5).
-
Also, probe for total JAK2 and STAT1/5 as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Calculate the ratio of phosphorylated protein to total protein.
-
Compare the phosphorylation levels in treated cells to those in control cells.
-
Table 2: RBP4-Induced Signaling Events
| Cell Line | RBP4 Concentration | Signaling Pathway Activated | Downstream Effect | Reference |
| INS-1E | 40-120 µg/mL | JAK2/STAT1 | Inhibition of Isl-1 expression, decreased insulin synthesis | [6] |
| Adipocytes | Not specified | JAK2/STAT5/SOCS3 | Inhibition of insulin signaling | [2] |
III. Assays for RBP4-Transthyretin (TTR) Interaction
While not strictly cell-based, assays that measure the interaction between RBP4 and TTR are critical for developing RBP4-lowering therapeutics. TTR binding stabilizes RBP4 in the circulation, and disrupting this interaction leads to rapid renal clearance of RBP4.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
Principle: This is a proximity-based assay that uses Fluorescence Resonance Energy Transfer (FRET). RBP4 and TTR are labeled with a donor and an acceptor fluorophore, respectively. When RBP4 and TTR interact, the fluorophores are brought into close proximity, allowing for FRET to occur. Compounds that disrupt the interaction will decrease the FRET signal.[7]
Experimental Workflow:
Conclusion
The cell-based assays described in this document provide a comprehensive toolkit for the discovery and characterization of ligands that modulate the activity of RBP4. The retinol uptake assay offers a direct functional readout of the RBP4-STRA6 pathway, while the competition binding assay is well-suited for high-throughput screening. Signaling assays provide valuable mechanistic insights into the cellular consequences of RBP4-STRA6 engagement. When combined with biophysical assays for the RBP4-TTR interaction, these methods enable a thorough evaluation of potential therapeutic candidates targeting the RBP4 axis.
References
- 1. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 2. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the STRA6 receptor for retinol uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. US20150057320A1 - Transthyretin ligands capable of inhibiting retinol-dependent rbp4-ttr interaction for treatment of age-related macular degeneration, stargardt disease, and other retinal disease characterized by excessive lipofuscin accumulation - Google Patents [patents.google.com]
Application Notes and Protocols for Quantifying RBP4 and its Ligands in Serum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the quantitative analysis of Retinol-Binding Protein 4 (RBP4) and its key ligands—retinol, retinoic acid, and the synthetic retinoid fenretinide—in human serum. The included methodologies are essential for research in metabolic diseases, oncology, and drug development.
Introduction
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream.[1][2] Circulating RBP4 levels have been linked to various pathological conditions, including insulin resistance, type 2 diabetes, and certain cancers, making it a significant biomarker.[3][4][5][6] Accurate quantification of RBP4 and its ligands is crucial for understanding disease mechanisms and for the development of novel therapeutics. This document outlines validated methods for their measurement in serum.
Section 1: Quantification of Retinol-Binding Protein 4 (RBP4)
Two primary methods are widely used for the quantification of RBP4 in serum: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and sensitive method for quantifying RBP4.[4][5] However, results can be variable between different commercial kits, and interference from matrix effects or the RBP4-transthyretin complex can occur.[7][8]
This protocol is a generalized procedure based on commercially available kits.[4][5][9][10][11]
Materials:
-
Human RBP4 ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottle or automated plate washer
-
Serum samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute standards and samples as per the kit instructions. A common sample dilution is 1:1000 in the provided assay diluent.
-
Binding: Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated microplate. Cover the plate and incubate for 2.5 hours at room temperature.
-
Washing: Aspirate the contents of each well and wash 4 times with the provided wash buffer.
-
Detection: Add 100 µL of HRP-conjugated detection antibody to each well. Cover and incubate for 30 minutes at room temperature.
-
Second Washing: Repeat the wash step as in step 3.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature in the dark. A blue color will develop.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Measurement: Read the optical density at 450 nm within 30 minutes.
-
Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the RBP4 concentration in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly specific and accurate alternative to immunoassays for RBP4 quantification, with the ability to simultaneously measure other proteins like transthyretin.[7][8][12][13][14] This method relies on the detection of surrogate peptides produced by tryptic digestion of RBP4.
This protocol is based on a validated method for the absolute quantification of RBP4 in human serum.[7][15]
Materials:
-
Tris-HCl, Dithiothreitol (DTT), Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
Stable isotope-labeled (SIL) peptide internal standards
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation:
-
To 10 µL of serum, add 90 µL of 100 mM Tris-HCl.
-
Add SIL internal standards.
-
-
Denaturation, Reduction, and Alkylation:
-
Add DTT to a final concentration of 5 mM and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add IAM to a final concentration of 15 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add trypsin at a 1:20 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid.
-
Perform solid-phase extraction (SPE) to desalt the peptides.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 5% ACN, 0.1% formic acid).
-
Inject the sample into the LC-MS/MS system.
-
Use a C18 column for peptide separation with a gradient of ACN in water with 0.1% formic acid.
-
Monitor specific transitions for the selected surrogate peptides and their corresponding SIL internal standards in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous peptide to the SIL internal standard.
-
Determine the concentration of RBP4 using a calibration curve prepared with purified RBP4 protein.
-
Quantitative Data Summary for RBP4
| Parameter | ELISA | LC-MS/MS | Mass Spectrometric Immunoassay (MSIA) |
| Linearity Range | 1.6 - 100 ng/mL[9] | 0.5 - 6 µM (10.5 - 126 µg/mL)[12][13] | 7.81 - 500 µg/mL[16][17] |
| Lower Limit of Quantification (LLOQ) | ~1.6 ng/mL[9] | 2.50 mg/L (2.5 µg/mL)[15] | 6.52 µg/mL[16][17] |
| Lower Limit of Detection (LOD) | 0.628 ng/mL[9] | 0.0150 mg/L (15 ng/mL)[15] | 3.36 µg/mL[16][17] |
| Intra-assay CV (%) | < 10% (typical) | < 5%[15] | 5.1%[16][17] |
| Inter-assay CV (%) | < 12% (typical) | < 5%[15] | 9.6%[16][17] |
| Sample Volume | 10-20 µL[9] | ~10 µL | 0.5 µL[16][17] |
Section 2: Quantification of RBP4 Ligands
High-Performance Liquid Chromatography (HPLC) with UV detection and LC-MS/MS are the primary methods for quantifying retinol, retinoic acid, and fenretinide in serum.
HPLC for Retinol and Retinyl Esters
HPLC with UV detection is a robust and widely accessible method for measuring retinol.[18][19][20][21]
This protocol involves a simple liquid-liquid extraction followed by HPLC analysis.[19]
Materials:
-
n-Hexane
-
Acetonitrile
-
HPLC system with UV detector (325 nm)
-
C18 reverse-phase column
Procedure:
-
Extraction:
-
To 200 µL of serum, add 200 µL of acetonitrile to precipitate proteins.
-
Add 500 µL of n-hexane and vortex for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes.
-
-
Analysis:
-
Transfer the upper hexane layer to an autosampler vial.
-
Inject an aliquot (e.g., 50 µL) onto the HPLC system.
-
Use an isocratic mobile phase (e.g., acetonitrile/water) to separate retinol.
-
Detect retinol by UV absorbance at 325 nm.
-
-
Quantification:
-
Calculate the concentration based on a calibration curve prepared with retinol standards.
-
LC-MS/MS for Retinoic Acid and Fenretinide
LC-MS/MS provides high sensitivity and specificity for the quantification of low-abundance ligands like retinoic acid and the drug fenretinide.[22][23][24][25][26]
This protocol is suitable for quantifying endogenous isomers of retinoic acid.[22][23]
Materials:
-
Acetonitrile (ACN)
-
Isotope-labeled internal standards (e.g., 13-cis-RA-d5)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum, add the internal standard.
-
Add 50 µL of ACN to precipitate proteins.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
-
Separate isomers on a C18 column using a gradient elution.
-
Detect analytes using ESI in positive or negative ion mode with MRM.
-
-
Quantification:
-
Use the peak area ratio of the analyte to the internal standard against a calibration curve for concentration determination.
-
This protocol is for the determination of fenretinide (4-HPR) and its metabolites in plasma.[25][26]
Materials:
-
Ethanol
-
Internal standard (e.g., N-(4-ethoxyphenyl)retinamide)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 25 µL of plasma, add the internal standard.
-
Add ethanol to precipitate proteins and vortex.
-
Centrifuge to pellet the precipitate.
-
-
Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Use a C18 column with a gradient of acetonitrile and 0.1% formic acid in water.
-
Operate the mass spectrometer in positive ion ESI mode with MRM.
-
-
Quantification:
-
Quantify using a calibration curve prepared by spiking blank plasma with known concentrations of fenretinide.
-
Quantitative Data Summary for RBP4 Ligands
| Analyte | Method | Linearity Range | LLOQ | Sample Volume |
| Retinol | HPLC-UV | Not specified, but suitable for physiological levels[18] | 0.2 pmol | 50-200 µL[18] |
| Retinoic Acid | LC-MS/MS | 20 fmol - 10 pmol[22] | 20 fmol (0.3 ng/mL)[22] | 50 µL[23] |
| Fenretinide | LC-MS/MS | 0.2 - 50 ng/mL[25][26] | 0.2 ng/mL[25][26] | 25 µL[26] |
Section 3: RBP4 Signaling Pathways
RBP4 exerts its biological effects through at least two main pathways, impacting insulin signaling and inflammation.
-
STRA6-Mediated Signaling: Holo-RBP4 (RBP4 bound to retinol) binds to its receptor, STRA6. This activates the JAK2-STAT5 signaling cascade, leading to the expression of genes like SOCS3, which in turn inhibits insulin signaling.[1][2][27][28]
-
TLR4-Mediated Signaling: Independent of retinol, RBP4 can activate Toll-like receptor 4 (TLR4), primarily on macrophages.[1][2][3] This triggers downstream inflammatory pathways involving JNK and NF-κB, leading to the production of pro-inflammatory cytokines that contribute to insulin resistance.[1][2][3]
References
- 1. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 2. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symansis.com [symansis.com]
- 5. immunodiagnostics.com.hk [immunodiagnostics.com.hk]
- 6. Shortcomings in methodology complicate measurements of serum retinol binding protein (RBP4) in insulin-resistant human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Novel LC-MS/MS Based Proteomics Method for Quantitation of Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Human RBP4(Retinol-binding protein 4) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. Human RBP4(Retinol Binding Protein 4, Plasma) ELISA Kit [elkbiotech.com]
- 12. Development and Validation of a Novel LC-MS/MS Based Proteomics Method for Quantitation of Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Novel LC-MS/MS Based Proteomics Method for Quantitation of Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotope-dilution liquid chromatography-tandem mass spectrometry for quantification of human retinol binding protein 4 in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Mass Spectrometry Evaluation of Human Retinol Binding Protein 4 and Related Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Mass Spectrometry Evaluation of Human Retinol Binding Protein 4 and Related Variants | PLOS One [journals.plos.org]
- 18. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid determination of retinol (vitamin A) in serum by high pressure liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of retinyl esters and retinol in serum or plasma by normal-phase liquid chromatography: method and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Frontiers | Retinol-binding protein 4 in skeletal and cardiac muscle: molecular mechanisms, clinical implications, and future perspectives [frontiersin.org]
Application Notes and Protocols for Crystallizing Retinol-Binding Protein 4 (RBP4) with Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the co-crystallization of Retinol-Binding Protein 4 (RBP4) with small molecule inhibitors. These methodologies are essential for structural biology studies aimed at understanding the molecular interactions between RBP4 and its inhibitors, facilitating structure-based drug design.
Introduction
Retinol-Binding Protein 4 (RBP4) is a key transporter of retinol (Vitamin A) from the liver to peripheral tissues.[1] Elevated levels of RBP4 have been associated with insulin resistance and other metabolic disorders, making it a significant target for drug development. Elucidating the high-resolution crystal structures of RBP4 in complex with small molecule inhibitors is crucial for the rational design of potent and selective therapeutic agents. This document outlines the established protocols for the expression, purification, and co-crystallization of human RBP4 with non-retinoid inhibitors, such as A1120.
RBP4 Signaling Pathways
RBP4 exerts its biological effects through multiple signaling pathways. Understanding these pathways is critical for contextualizing the mechanism of action of RBP4 inhibitors.
Caption: RBP4 signaling through STRA6 and TLR pathways.
Experimental Workflow for RBP4-Inhibitor Co-crystallization
The overall workflow for obtaining RBP4-inhibitor co-crystals involves several key stages, from gene to structure.
Caption: Experimental workflow for RBP4-inhibitor co-crystallization.
Detailed Experimental Protocols
The following protocols are based on the methods used for the co-crystallization of human RBP4 with the non-retinoid inhibitor A1120.
Protocol 1: Recombinant Human RBP4 Expression and Purification
This protocol describes the expression of a truncated form of human RBP4 (residues 19-201) with an N-terminal His6 tag in E. coli and its subsequent purification.
1. Cloning and Expression:
-
The gene encoding human RBP4 (residues 19-201) is cloned into a pET21a vector.
-
The resulting plasmid is transformed into E. coli BL21(DE3) cells.
-
A single colony is used to inoculate a starter culture of 2xYT medium, grown overnight at 30°C.
-
The starter culture is used to inoculate a larger volume of 2xYT medium and grown at 30°C until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of 1 mM isopropyl 1-thio-β-D-galactopyranoside (IPTG).
-
The culture is incubated for an additional 3-4 hours at 30°C.
2. Cell Lysis and Inclusion Body Solubilization:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF).
-
Cells are lysed by sonication or microfluidization.
-
Inclusion bodies are collected by centrifugation.
-
The inclusion body pellet is washed and then solubilized in a denaturing buffer (e.g., 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0).
3. Protein Refolding and Purification:
-
The solubilized protein is refolded by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, with redox shuffling agents like glutathione).
-
The refolded protein is clarified by centrifugation and filtration.
-
The supernatant is loaded onto a Ni-NTA affinity column.
-
The column is washed, and the His-tagged RBP4 is eluted with an imidazole gradient.
-
Eluted fractions containing RBP4 are pooled and further purified by size-exclusion chromatography (SEC) using a buffer such as 20 mM Tris-HCl, pH 8.0, 150 mM NaCl.
-
The purity of the protein is assessed by SDS-PAGE.
Protocol 2: Co-crystallization of RBP4 with a Small Molecule Inhibitor
This protocol details the co-crystallization of purified RBP4 with a small molecule inhibitor using the sitting drop vapor diffusion method.
1. Complex Formation:
-
The purified RBP4 is concentrated to a suitable concentration (see Table 1).
-
The small molecule inhibitor is dissolved in a compatible solvent (e.g., DMSO) to prepare a stock solution.
-
The inhibitor stock solution is added to the concentrated RBP4 solution to achieve the desired molar excess (see Table 1).
-
The mixture is incubated on ice for at least 30 minutes to allow for complex formation.
2. Crystallization:
-
Crystallization trials are set up using the sitting drop vapor diffusion method at a controlled temperature (e.g., 20°C).
-
The protein-inhibitor complex is mixed with the reservoir solution in the drop (see Table 1 for typical ratios and conditions).
-
Drops are equilibrated against a larger volume of the reservoir solution.
-
Crystals are monitored for growth over several days to weeks.
3. Crystal Handling:
-
Once crystals appear, they are carefully harvested using a loop.
-
For cryo-protection, crystals are briefly soaked in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen for X-ray diffraction analysis.
Data Presentation: Crystallization Conditions
The following table summarizes the reported conditions for the co-crystallization of RBP4 with the non-retinoid inhibitor A1120, leading to the structure deposited as PDB ID: 4PSQ.
| Parameter | Value/Condition |
| Protein | Human RBP4 (residues 19-201) |
| Protein Concentration | 10-20 mg/mL |
| Inhibitor | A1120 |
| Inhibitor Concentration | 2-5 mM (in complex with protein) |
| Protein:Inhibitor Molar Ratio | 1:2 to 1:5 |
| Crystallization Method | Vapor Diffusion, Sitting Drop |
| Temperature | 20°C (293 K) |
| Reservoir Solution | 1 M Ammonium phosphate dibasic, 0.1 M Imidazole pH 8.0, 200 mM Sodium chloride |
| Drop Composition | 1 µL Protein-Inhibitor Complex + 1 µL Reservoir Solution |
| PDB ID | 4PSQ |
Note: These conditions serve as a starting point and may require optimization for different inhibitors or protein batches.
Troubleshooting
-
No Crystals: Vary the protein and precipitant concentrations, screen different pH values, and try different crystallization temperatures. Additives and seeding techniques may also be beneficial.
-
Poor Crystal Quality: Optimize cryo-protection conditions, and consider microseeding or crystal annealing.
-
Low Inhibitor Occupancy: Increase the molar excess of the inhibitor during incubation. Ensure the inhibitor is fully dissolved and stable in the crystallization conditions. Soaking apo-RBP4 crystals with the inhibitor can be an alternative strategy.[2]
By following these detailed protocols and utilizing the provided data, researchers can effectively approach the challenge of crystallizing RBP4 with novel small molecule inhibitors, a critical step in the development of new therapeutics for metabolic diseases.
References
Application of RBP4 Inhibitors in Stargardt Disease Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stargardt disease (STGD1) is the most prevalent inherited macular dystrophy in both juvenile and adult populations, primarily caused by mutations in the ABCA4 gene. These mutations lead to the accumulation of cytotoxic bisretinoids, such as N-retinylidene-N-retinylethanolamine (A2E), in the retinal pigment epithelium (RPE), ultimately causing progressive central vision loss. A promising therapeutic strategy involves the modulation of the visual cycle by limiting the transport of retinol (vitamin A) to the retina. Retinol-binding protein 4 (RBP4) is the exclusive serum transporter of retinol to the eye. By antagonizing RBP4, the influx of retinol to the retina can be reduced, thereby decreasing the rate of bisretinoid formation. This document provides detailed application notes and protocols for the use of RBP4 inhibitors in Stargardt disease research, focusing on preclinical and clinical findings for key compounds.
Mechanism of Action of RBP4 Inhibitors in Stargardt Disease
In the bloodstream, retinol binds to RBP4, which then forms a complex with transthyretin (TTR) to prevent its renal clearance and facilitate its transport to target tissues like the retina.[1][2][3] RBP4 inhibitors are small molecules designed to disrupt the interaction between RBP4 and retinol or the subsequent interaction between the RBP4-retinol complex and TTR.[1][2] This disruption leads to the rapid clearance of RBP4 from circulation, thereby reducing the amount of retinol available to the RPE.[1][2] By limiting the substrate for the visual cycle, these inhibitors effectively decrease the production and accumulation of toxic bisretinoids, which are the primary pathogenic agents in Stargardt disease.[2][3]
Key RBP4 Inhibitors in Stargardt Disease Research
Two notable RBP4 inhibitors have been prominently featured in Stargardt disease research: Tinlarebant (LBS-008) and BPN-14136.
-
Tinlarebant (LBS-008): An orally administered small molecule RBP4 antagonist that is currently in late-stage clinical development for the treatment of Stargardt disease.[2] It is designed to potently and selectively bind to RBP4, thereby reducing the delivery of retinol to the eye.[2][4]
-
BPN-14136: A non-retinoid RBP4 antagonist that has demonstrated efficacy in preclinical models of Stargardt disease by inhibiting bisretinoid synthesis.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for key RBP4 inhibitors from in vitro and in vivo studies.
Table 1: In Vitro Potency of RBP4 Inhibitors
| Compound | Assay | Target | IC50 (nM) | Reference |
| A1120 (Fenretinide analog) | Competitive RBP4 Binding | RBP4 | 14.8 | [5] |
| Fenretinide | Competitive RBP4 Binding | RBP4 | 56 | [5] |
| RBP4 Antagonist 7 | RBP4 Scintillation Proximity Assay (SPA) | RBP4 | 72.7 | [1] |
| RBP4 Antagonist 9 | RBP4 Scintillation Proximity Assay (SPA) | RBP4 | 20.8 ± 0.5 | [1] |
| RBP4 Antagonist 7 | RBP4-TTR HTRF Assay | RBP4-TTR Interaction | 294 | [1] |
| RBP4 Antagonist 9 | RBP4-TTR HTRF Assay | RBP4-TTR Interaction | 79.7 | [1] |
Table 2: In Vivo Efficacy of RBP4 Inhibitors in Abca4-/- Mice
| Compound | Dose | Duration | Serum RBP4 Reduction | A2E Reduction | Lipofuscin Autofluorescence Reduction | Reference |
| BPN-14136 | 20 mg/kg/day | 12 weeks | ~90% | ~50% | ~75% | [1] |
| A1120 | 30 mg/kg/day | 6 weeks | ~75% | Significant Inhibition | Not specified | [5] |
Table 3: Clinical Efficacy of Tinlarebant in Stargardt Disease Patients
| Study Phase | Patient Population | Dose | Duration | Serum RBP4 Reduction | Key Outcomes | Reference |
| Phase 1b/2 | Adolescents (12-18 years) | 5 mg/day (oral) | 24 months | 80-90% (sustained) | Slowed progression of atrophic lesions; stabilization of visual acuity | [6] |
| Phase 2 | Adolescents (12-18 years) | 5 mg/day (oral) | 24 months | 80-90% (sustained and reversible) | Significantly lower growth of DDAF lesions compared to historical controls (p<0.001) | [6] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of RBP4 inhibitors are provided below.
Protocol 1: In Vitro RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to identify and characterize compounds that disrupt the interaction between RBP4 and TTR.
Materials:
-
Recombinant human RBP4 (e.g., MBP-tagged)
-
Europium cryptate-labeled TTR
-
d2-conjugated anti-MBP monoclonal antibody
-
All-trans-retinol
-
Test compounds
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a solution of RBP4 and d2-conjugated anti-MBP antibody in assay buffer.
-
Prepare a solution of Eu3+-cryptate labeled TTR in assay buffer.
-
Prepare serial dilutions of the test compound and all-trans-retinol (as a positive control for interaction).
-
In a 384-well plate, add the RBP4/anti-MBP antibody solution.
-
Add the test compound dilutions to the respective wells.
-
Add a fixed, saturating concentration of all-trans-retinol to all wells (except for negative controls) to induce the RBP4-TTR interaction.
-
Add the Eu3+-cryptate labeled TTR solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) for each well.
-
Plot the HTRF ratio against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Quantification of A2E in Mouse Retinal Tissue by HPLC
This protocol outlines the extraction and quantification of the bisretinoid A2E from the eyes of Abca4-/- mice.
Materials:
-
Abca4-/- mouse eyes
-
Chloroform/methanol (2:1, v/v)
-
0.1% Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and a photodiode array (PDA) detector
-
Mobile phase A: Acetonitrile/water with 0.1% TFA
-
Mobile phase B: 100% Acetonitrile with 0.1% TFA
-
Synthetic A2E standard
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Enucleate eyes from Abca4-/- mice and dissect the eyecups.
-
Homogenize the eyecups in a chloroform/methanol (2:1) solution containing 0.1% TFA.
-
-
Lipid Extraction:
-
Vortex the homogenate and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids and A2E.
-
Dry the extract under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a known volume of mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Elute A2E using a gradient of mobile phase A and B (e.g., 85% to 100% B over 15 minutes).
-
Detect A2E by its absorbance at approximately 430 nm using a PDA detector.
-
-
Quantification:
-
Prepare a standard curve by injecting known amounts of synthetic A2E.
-
Calculate the area under the curve (AUC) for the A2E peak in both the standards and the samples.
-
Determine the concentration of A2E in the retinal extracts by comparing their AUC to the standard curve. The results are typically expressed as picomoles of A2E per eye.
-
Protocol 3: Quantification of Lipofuscin Autofluorescence in Retinal Cryosections
This method is used to visualize and quantify the accumulation of lipofuscin in the RPE of Abca4-/- mice.
Materials:
-
Abca4-/- mouse eyes
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Fluorescence microscope (confocal recommended) with appropriate filters (e.g., excitation ~488 nm, emission ~580-680 nm)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Tissue Preparation:
-
Fix enucleated eyes in 4% PFA for 2-4 hours.
-
Perform cryoprotection by sequential incubation in 15% and 30% sucrose solutions until the tissue sinks.
-
Embed the eyes in OCT compound and freeze.
-
-
Sectioning:
-
Cut retinal cryosections (e.g., 10-12 µm thick) using a cryostat.
-
Mount the sections on glass slides.
-
-
Imaging:
-
Visualize the sections using a fluorescence microscope. Lipofuscin granules in the RPE layer will exhibit broad-spectrum autofluorescence.
-
Capture images of the RPE layer from different retinal regions (e.g., central and peripheral). Ensure consistent imaging parameters (laser power, gain, exposure time) across all samples.
-
-
Quantification:
-
Use image analysis software to measure the fluorescence intensity of the RPE layer.
-
Outline the RPE layer as the region of interest (ROI).
-
Measure the mean fluorescence intensity within the ROI.
-
Normalize the intensity to the area of the ROI.
-
Compare the autofluorescence levels between treated and untreated animal groups.
-
Conclusion
The inhibition of RBP4 presents a compelling, targeted therapeutic approach for Stargardt disease by addressing the root cause of toxic bisretinoid accumulation. The data from preclinical studies with compounds like BPN-14136 in the Abca4-/- mouse model, and the promising clinical trial results for Tinlarebant, underscore the potential of this strategy. The protocols outlined in this document provide a framework for researchers to effectively evaluate the efficacy of novel RBP4 inhibitors and further elucidate their role in mitigating the pathology of Stargardt disease. Continued research in this area is crucial for the development of effective treatments for this debilitating condition.
References
- 1. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Discovery of the RBP4 antagonist tinlarebant, a promising therapeutic for treating Stargardt disease and atrophic age-related macular degeneration - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. Product 008 | Belite Bio [belitebio.com]
- 5. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Utilizing RBP4 Antagonists to Investigate Vitamin A Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A and its metabolites, known as retinoids, are crucial for a multitude of physiological processes, including vision, immune function, embryonic development, and cellular differentiation. The transport of retinol, the circulating form of vitamin A, from its storage in the liver to peripheral tissues is a tightly regulated process primarily mediated by Retinol-Binding Protein 4 (RBP4).[1] RBP4, a 21 kDa protein, binds to retinol and complexes with transthyretin (TTR) in the bloodstream. This complex prevents the renal filtration of the small RBP4 protein and facilitates the delivery of retinol to target cells via the STRA6 receptor.[2]
Elevated levels of RBP4 have been associated with various metabolic disorders, including insulin resistance and obesity, as well as certain retinopathies like Stargardt disease and atrophic age-related macular degeneration (AMD).[3][4] This has spurred the development of RBP4 antagonists as potential therapeutic agents and valuable research tools to probe the intricacies of vitamin A metabolism.
These application notes provide a comprehensive overview of the use of RBP4 antagonists in studying vitamin A metabolism, complete with detailed experimental protocols and data presentation to guide researchers in this field.
Mechanism of Action of RBP4 Antagonists
The primary mechanism of action for most RBP4 antagonists is the disruption of the interaction between RBP4 and TTR.[5][6] By binding to the retinol-binding pocket of RBP4, these antagonists either directly compete with retinol or induce a conformational change in RBP4 that prevents its association with TTR.[3][7] The unbound RBP4, due to its small size, is then rapidly cleared from circulation through glomerular filtration in the kidneys.[5] This leads to a significant reduction in serum RBP4 and, consequently, a decrease in circulating retinol levels, thereby modulating the delivery of vitamin A to peripheral tissues.
Data Presentation: In Vitro and In Vivo Efficacy of RBP4 Antagonists
The following tables summarize the quantitative data for several prominent RBP4 antagonists, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Potency of RBP4 Antagonists
| Compound | Assay Type | Target | IC50 | Reference |
| Fenretinide | RBP4 Binding Assay | RBP4 | 56 nM | [3] |
| TR-FRET RBP4-TTR Interaction Assay | RBP4-TTR Interaction | 4.5 µM | [6] | |
| A1120 | Scintillation Proximity Assay (SPA) | RBP4 | 14.8 nM | [2] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | RBP4-TTR Interaction | 155 nM | [2][6] | |
| BPN-14136 | Scintillation Proximity Assay (SPA) | RBP4 | 12.8 ± 0.4 nM | [5] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | RBP4-TTR Interaction | 43.6 ± 10.5 nM | [5] | |
| Compound 43 | Scintillation Proximity Assay (SPA) | RBP4 | 72.7 nM | [8] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | RBP4-TTR Interaction | 0.294 µM | [8] | |
| Compound 56 | Scintillation Proximity Assay (SPA) | RBP4 | 23.9 nM | [8] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | RBP4-TTR Interaction | 0.235 µM | [8] | |
| Compound 57 | Scintillation Proximity Assay (SPA) | RBP4 | 24.0 nM | [8] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | RBP4-TTR Interaction | 0.121 µM | [8] |
Table 2: In Vivo Efficacy of RBP4 Antagonists in Preclinical Models
| Compound | Animal Model | Dose | Route of Administration | % Reduction in Serum RBP4 | Reference |
| A1120 | Abca4-/- Mice | 30 mg/kg/day for 42 days | Oral | ~75% | [6] |
| A1120 | RBP4-Tg Mice | 0.05% in chow | Oral | Significant, dose-dependent | [9] |
| BPN-14136 | CD-1 Mice | 25 mg/kg | Oral | >80% (maximal reduction) | [5] |
| (±)-44 | CD-1 Mice | 25 mg/kg | Oral | 81% (maximal reduction at 6h) | [5] |
Table 3: Clinical Efficacy of Tinlarebant (LBS-008)
| Clinical Trial Phase | Patient Population | Dose | % Reduction in Serum RBP4 | Reference |
| Phase 1 | Healthy Adults | 5 mg/day | ~70% | [10] |
| Phase 3 (DRAGON Trial) | Adolescent Stargardt Disease | 5 mg/day | ~80% (mean reduction from baseline) | [1] |
Experimental Protocols
In Vitro Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RBP4-TTR Interaction
This assay measures the ability of a compound to disrupt the interaction between RBP4 and TTR.
-
Materials:
-
Maltose-binding protein (MBP)-tagged human RBP4
-
Europium (Eu3+)-labeled human TTR
-
d2-conjugated anti-MBP monoclonal antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds and retinol (for positive control)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Prepare a solution of MBP-RBP4 and Eu3+-TTR in assay buffer.
-
Add a fixed concentration of retinol (e.g., 1 µM) to induce the RBP4-TTR interaction.
-
In a 384-well plate, add the test compound at various concentrations (e.g., 12-point titration from 0.1 nM to 20 µM).
-
Add the MBP-RBP4/Eu3+-TTR/retinol mixture to the wells.
-
Add the d2-conjugated anti-MBP antibody.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the plate on an HTRF plate reader, measuring the fluorescence emission at 620 nm (Eu3+ donor) and 665 nm (d2 acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value using a four-parameter logistic equation.[2][8]
-
2. Scintillation Proximity Assay (SPA) for RBP4 Binding
This assay measures the ability of a compound to compete with radiolabeled retinol for binding to RBP4.
-
Materials:
-
MBP-tagged human RBP4
-
[3H]-all-trans-retinol
-
SPA beads (e.g., anti-MBP coated)
-
Assay buffer (e.g., PBS)
-
Test compounds
-
96-well or 384-well microplates
-
Microplate scintillation counter
-
-
Protocol:
-
In a microplate, add the test compound at various concentrations.
-
Add a fixed concentration of [3H]-retinol (e.g., 10 nM).[2][8]
-
Add MBP-RBP4 to the wells.
-
Add a suspension of anti-MBP SPA beads.
-
Incubate the plate at room temperature with gentle agitation for 1-2 hours.
-
Centrifuge the plate briefly to allow the beads to settle.
-
Measure the scintillation counts on a microplate scintillation counter.
-
Plot the scintillation counts against the compound concentration to determine the IC50 value.[2][8]
-
In Vivo Studies
1. Evaluation of RBP4 Antagonist Efficacy in a Mouse Model
This protocol describes a general procedure for assessing the in vivo efficacy of an RBP4 antagonist in mice.
-
Animal Model:
-
Antagonist Administration:
-
Route: Oral gavage is common for many small molecule antagonists.[6][7]
-
Vehicle: Formulate the compound in a suitable vehicle (e.g., 2% Tween 80 in 0.9% saline).
-
Dose and Frequency: Determined by the pharmacokinetic properties of the compound. For example, A1120 was administered daily at 30 mg/kg.[6]
-
-
Experimental Procedure:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Divide animals into control (vehicle) and treatment groups.
-
Administer the RBP4 antagonist or vehicle to the respective groups for the desired duration (e.g., 21-42 days).[6]
-
Collect blood samples at baseline and at specified time points during and after the treatment period via tail vein or retro-orbital bleeding.
-
At the end of the study, euthanize the animals and collect terminal blood samples and tissues (e.g., liver, eyes).
-
-
Sample Analysis:
-
Serum RBP4 Levels: Measure RBP4 concentrations in serum using a commercially available ELISA kit (e.g., from AdipoGen).[7] Follow the manufacturer's instructions for sample dilution and assay procedure.[11]
-
Serum and Tissue Retinol Levels: Extract retinoids from serum or homogenized tissues using a solvent extraction method (e.g., with a mixture of chloroform and methanol).[7] Analyze the extracts using high-performance liquid chromatography (HPLC) with UV detection to quantify retinol and its esters.
-
Visualizations
Signaling Pathway
Caption: RBP4-mediated retinol transport and the mechanism of RBP4 antagonists.
Experimental Workflow
Caption: General workflow for the evaluation of RBP4 antagonists.
References
- 1. New Hope for People Living with a Disease Once Deemed Untreatable: Belite Bio Announces Positive Topline Results from the Pivotal Global, Phase 3 DRAGON Trial of Tinlarebant in Adolescents with Stargardt Disease | Belite Bio, Inc. [investors.belitebio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transgenic Mice Over-Expressing RBP4 Have RBP4-Dependent and Light-Independent Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. linbioscience.com [linbioscience.com]
- 11. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Preclinical Studies of RBP4 Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Retinol-binding protein 4 (RBP4) is a key transporter of retinol (Vitamin A) from the liver to peripheral tissues.[1][2] Elevated levels of RBP4 have been associated with a range of metabolic and inflammatory conditions, including insulin resistance, type 2 diabetes, obesity, and certain retinal diseases like atrophic age-related macular degeneration (AMD) and Stargardt disease.[3][4][5] Consequently, RBP4 has emerged as a promising therapeutic target. The development of small molecule ligands that can modulate RBP4 activity, particularly antagonists that disrupt its interaction with retinol or its transport partner transthyretin (TTR), is an active area of research.[5][6]
These application notes provide a comprehensive guide to the preclinical experimental design for the evaluation of novel RBP4 ligands. The protocols outlined below cover essential in vitro and in vivo assays to characterize the potency, efficacy, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties of candidate molecules.
RBP4 Signaling Pathways
RBP4 exerts its biological effects through multiple signaling pathways. In its holo-form (bound to retinol), RBP4 interacts with the membrane receptor "stimulated by retinoic acid 6" (STRA6), initiating a JAK2/STAT5 signaling cascade that can interfere with insulin signaling.[3][4] RBP4 can also induce pro-inflammatory responses through Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) pathways, contributing to the inflammatory state associated with metabolic diseases.[1][4][7] Understanding these pathways is crucial for designing functional assays and interpreting experimental outcomes.
Caption: RBP4 signaling pathways in metabolic and inflammatory responses.
Experimental Workflow for Preclinical Evaluation
A structured, multi-tiered approach is recommended for the preclinical assessment of RBP4 ligands. This workflow progresses from initial in vitro screening to more complex cellular and in vivo models, ensuring a thorough characterization of the lead candidates.
Caption: A tiered experimental workflow for preclinical RBP4 ligand evaluation.
In Vitro Assays
RBP4 Binding Affinity
Objective: To determine the binding affinity of the test compound to RBP4.
Protocol: Scintillation Proximity Assay (SPA)
-
Reagents and Materials:
-
Recombinant human RBP4 (biotinylated)
-
[³H]-all-trans-retinol
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds
-
96-well microplates
-
-
Procedure:
-
Prepare a dilution series of the test compound.
-
In each well of a 96-well plate, add the assay buffer, biotinylated RBP4, [³H]-retinol, and the test compound.
-
Incubate for 1 hour at room temperature to allow for binding equilibrium.
-
Add the streptavidin-coated SPA beads to each well.
-
Incubate for another 30 minutes to allow the biotinylated RBP4 to bind to the beads.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
The displacement of [³H]-retinol by the test compound results in a decrease in the SPA signal.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of [³H]-retinol.
-
| Assay | Parameter | Typical Value | Reference |
| RBP4 Binding (SPA) | IC₅₀ | 10 nM - 10 µM | [8][9] |
RBP4-TTR Interaction
Objective: To assess the ability of the test compound to disrupt the interaction between RBP4 and TTR.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagents and Materials:
-
Recombinant human RBP4 (e.g., MBP-tagged)
-
Recombinant human TTR (e.g., labeled with Eu³⁺ cryptate)
-
Anti-MBP antibody labeled with d2
-
All-trans-retinol
-
Assay buffer
-
Test compounds
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a dilution series of the test compound.
-
Add RBP4, TTR-Eu³⁺, anti-MBP-d2, and retinol to the wells.
-
Add the test compound to the respective wells.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
-
Data Analysis:
-
The disruption of the RBP4-TTR interaction by the test compound leads to a decrease in the HTRF ratio (665 nm/620 nm).
-
Calculate the IC₅₀ value.
-
| Assay | Parameter | Typical Value | Reference |
| RBP4-TTR Interaction (HTRF) | IC₅₀ | 50 nM - 20 µM | [6][8] |
Cellular Retinol Uptake
Objective: To evaluate the effect of the RBP4 ligand on the uptake of retinol into cells.
Protocol:
-
Cell Culture:
-
Use a suitable cell line that expresses the STRA6 receptor, such as ARPE-19 cells or engineered NIH3T3 cells.[10]
-
-
Procedure:
-
Plate the cells in a 24-well plate and grow to confluence.
-
Pre-incubate the cells with a dilution series of the test compound for 1 hour.
-
Prepare a complex of holo-RBP4 with [³H]-retinol.
-
Add the [³H]-retinol-RBP4 complex to the cells and incubate for 1-2 hours.
-
Wash the cells extensively with cold PBS to remove unbound radioactivity.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration-dependent inhibition of retinol uptake by the test compound and calculate the IC₅₀ value.
-
| Assay | Parameter | Typical Value | Reference |
| Cellular Retinol Uptake | IC₅₀ | Varies depending on cell type and compound | [10] |
In Vivo Preclinical Studies
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the RBP4 ligand.
Protocol:
-
Animal Models:
-
Use standard rodent models such as Sprague Dawley rats or C57BL/6 mice.[11]
-
-
Administration:
-
Administer the compound via intravenous (IV) and oral (PO) routes.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[11]
-
-
Data Analysis:
-
Calculate key PK parameters.
-
| Parameter | Description |
| Cₘₐₓ | Maximum plasma concentration |
| Tₘₐₓ | Time to reach Cₘₐₓ |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Pharmacodynamic (PD) Studies
Objective: To assess the in vivo efficacy of the RBP4 ligand by measuring its effect on plasma RBP4 levels.
Protocol:
-
Animal Models:
-
Use the same animal models as in the PK studies.
-
-
Procedure:
-
Data Analysis:
-
Determine the dose-dependent reduction in plasma RBP4 levels.
-
Correlate the PK profile with the PD effect (RBP4 lowering).
-
| Study | Endpoint | Expected Outcome | Reference |
| In Vivo PD | Plasma RBP4 levels | Significant reduction (50-90%) | [11][13] |
Efficacy in Disease Models
Objective: To evaluate the therapeutic potential of the RBP4 ligand in relevant animal models of disease.
Protocol:
-
Model Selection:
-
Treatment:
-
Administer the compound chronically over a defined period.
-
-
Efficacy Endpoints:
-
Metabolic Models: Measure body weight, glucose tolerance (GTT), insulin sensitivity (ITT), and markers of hepatic steatosis.[14][15]
-
Retinal Models: Quantify bisretinoid (e.g., A2E) accumulation in the retina, assess retinal function using electroretinography (ERG), and perform histological analysis of the retina.[16]
-
| Disease Model | Key Efficacy Endpoints | Expected Outcome |
| Diet-Induced Obesity | Body weight, glucose tolerance, insulin sensitivity, liver triglycerides | Improvement in metabolic parameters |
| Abca4⁻/⁻ (Stargardt) | Retinal bisretinoid levels, ERG amplitudes | Reduction in bisretinoid accumulation, preservation of retinal function |
Preliminary Toxicology
Objective: To assess the safety profile of the RBP4 ligand.
Protocol:
-
Study Design:
-
Conduct single-dose and repeated-dose toxicity studies in rodents.[17]
-
-
Parameters to Evaluate:
-
Clinical observations (e.g., changes in behavior, appearance).
-
Body weight changes.
-
Clinical pathology (hematology and serum chemistry).
-
Gross pathology and histopathology of major organs.
-
Data Presentation Summary:
| Study Type | Key Parameters Measured | Data Representation |
| In Vitro | IC₅₀ values for RBP4 binding and RBP4-TTR interaction | Table of IC₅₀ values |
| Inhibition of cellular retinol uptake | Dose-response curves, IC₅₀ values | |
| In Vivo PK | Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, F% | Table of PK parameters, plasma concentration-time curves |
| In Vivo PD | Percent reduction in plasma RBP4 levels | Dose-response curves, time-course of RBP4 reduction |
| Efficacy | Disease-specific endpoints (e.g., glucose levels, retinal A2E) | Bar graphs, line graphs comparing treatment and control groups |
| Toxicology | Clinical signs, body weight, clinical pathology, histopathology findings | Descriptive summary, tables of pathology findings |
The successful preclinical development of RBP4 ligands requires a systematic and rigorous evaluation of their biochemical and physiological effects. The protocols and experimental designs detailed in these application notes provide a framework for the comprehensive characterization of novel RBP4-targeting compounds, from initial in vitro screening to in vivo proof-of-concept and safety assessment. This structured approach will facilitate the identification of promising drug candidates for further development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Hepatokine RBP4 Links Metabolic Diseases to Articular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping of the extracellular RBP4 ligand binding domain on the RBPR2 receptor for Vitamin A transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mesoscale.com [mesoscale.com]
- 13. Comparative pharmacokinetics and pharmacodynamics of the advanced Retinol-Binding Protein 4 antagonist in dog and cynomolgus monkey | PLOS One [journals.plos.org]
- 14. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transgenic Mice Over-Expressing RBP4 Have RBP4-Dependent and Light-Independent Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
Application Notes and Protocols for Assessing the Pharmacokinetics of RBP4 Ligands
Introduction
Retinol-Binding Protein 4 (RBP4) is a 21 kDa protein primarily synthesized in the liver and is the sole specific transporter for retinol (vitamin A) in the bloodstream.[1][2][3] In circulation, holo-RBP4 (RBP4 bound to retinol) forms a complex with transthyretin (TTR). This complexation increases the molecular weight, preventing the renal filtration of RBP4 and extending its half-life.[4][5][6] Elevated levels of RBP4 have been associated with metabolic disorders such as insulin resistance, type 2 diabetes, obesity, and cardiovascular disease, making it a significant therapeutic target.[3][4][6]
Pharmacological modulation of RBP4 levels, often through small molecule ligands, is a promising therapeutic strategy. These ligands can function by disrupting the RBP4-TTR interaction, which promotes the rapid clearance of RBP4 from circulation.[1][4][5] A thorough assessment of the pharmacokinetics (PK) of these ligands is crucial for their development as therapeutic agents. This document provides detailed application notes and protocols for the comprehensive PK evaluation of RBP4 ligands.
Part 1: Signaling Pathways and Mechanism of Action
RBP4 exerts its biological effects through various signaling pathways, which can be influenced by RBP4 ligands. Understanding these pathways is essential for interpreting pharmacodynamic (PD) data alongside PK results.
1.1 RBP4-STRA6-JAK2/STAT5 Pathway: The binding of holo-RBP4 to its membrane receptor, Stimulated by Retinoic Acid 6 (STRA6), initiates a signaling cascade. This triggers the phosphorylation of JAK2, which in turn activates STAT5 transcription factors.[1][7] This pathway can lead to the expression of genes like SOCS3, which is known to impair insulin signaling.[1][7]
1.2 RBP4-TLR4-JNK Pathway: RBP4 can also act independently of retinol to induce an inflammatory response. It activates Toll-like receptor 4 (TLR4) on macrophages, leading to the activation of c-Jun N-terminal protein kinase (JNK).[1][3] This results in the production of pro-inflammatory cytokines, which can indirectly cause insulin resistance in other cells like adipocytes.[1][3]
1.3 Ligand-Mediated RBP4 Clearance: Many synthetic RBP4 ligands are designed to disrupt the interaction between RBP4 and TTR. By binding to RBP4, these ligands can induce conformational changes that weaken the RBP4-TTR complex.[1][5] The smaller, unbound RBP4 is then rapidly cleared from the bloodstream via glomerular filtration in the kidneys, effectively lowering serum RBP4 and retinol levels.[4]
Diagrams of Pathways and Mechanisms
Caption: RBP4 signaling through STRA6-dependent and -independent pathways.
Caption: Ligand-mediated disruption of the RBP4-TTR complex leads to renal clearance.
Part 2: Pharmacokinetic Assessment Protocols
A comprehensive PK assessment involves a series of in vitro and in vivo experiments to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
In Vitro Assays
Protocol 2.1.1: RBP4 Ligand Binding Affinity Assay (Scintillation Proximity Assay - SPA)
-
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for RBP4.
-
Principle: This assay measures the displacement of a radiolabeled ligand (e.g., [³H]-retinol) from RBP4 by a test compound.
-
Materials:
-
Recombinant human RBP4
-
[³H]-retinol
-
Test compound (RBP4 ligand)
-
SPA beads (e.g., copper-chelated YSi)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Microplates (e.g., 96-well)
-
Scintillation counter
-
-
Procedure:
-
Prepare a solution of recombinant RBP4 in assay buffer.
-
Add the RBP4 solution to SPA beads and incubate to allow for binding.
-
In a microplate, add the RBP4-coated beads.
-
Add a fixed concentration of [³H]-retinol to all wells.
-
Add serial dilutions of the test compound to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known ligand like unlabeled retinol (non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of [³H]-retinol displacement for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2.1.2: RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
-
Objective: To quantify the ability of a test compound to disrupt the RBP4-TTR protein-protein interaction.
-
Materials:
-
Recombinant human RBP4 (tagged, e.g., with His-tag)
-
Recombinant human TTR (tagged, e.g., with GST-tag)
-
Anti-His antibody labeled with a donor fluorophore (e.g., Eu³⁺ cryptate)
-
Anti-GST antibody labeled with an acceptor fluorophore (e.g., XL665)
-
Test compound
-
Assay buffer
-
Low-volume 384-well microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Add RBP4-His, TTR-GST, and the two labeled antibodies to the wells of the microplate in assay buffer.
-
Add serial dilutions of the test compound.
-
Incubate the plate at room temperature, protected from light, for a defined period (e.g., 4 hours).
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000). A decrease in the HTRF ratio indicates disruption of the RBP4-TTR interaction. Plot the HTRF ratio against the log concentration of the compound to determine the IC₅₀.
-
In Vivo Pharmacokinetic Studies
Protocol 2.2.1: Mouse Pharmacokinetic Study
-
Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) of an RBP4 ligand and its effect on serum RBP4 and retinol levels.
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the study.
-
Dosing:
-
Prepare the test compound in a suitable vehicle (e.g., 1% methylcellulose).
-
Administer the compound to mice via the desired route (e.g., oral gavage). Administer vehicle to a control group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose. A typical schedule might be: pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) for plasma or into serum separator tubes.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma or serum.
-
Store the plasma/serum samples at -80°C until analysis.
-
-
Bioanalysis:
-
Ligand Quantification: Use a validated LC-MS/MS method to measure the concentration of the test compound in plasma/serum samples.
-
RBP4 Quantification: Measure RBP4 concentrations in serum/plasma using a validated ELISA or Mass Spectrometric Immunoassay (MSIA).[8][9]
-
Retinol Quantification: Measure retinol levels using LC/MS.[5]
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters for the ligand.
-
Plot the serum RBP4 and retinol concentrations over time to assess the pharmacodynamic effect.
-
-
Caption: A typical workflow for an in vivo pharmacokinetic study of an RBP4 ligand.
Part 3: Bioanalytical Methods and Data
Accurate quantification of the ligand and target biomarkers is fundamental to PK studies. Several methods are available, each with its own advantages.
3.1 Analytical Methods
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for quantifying small molecule ligands in biological matrices due to its high sensitivity and specificity.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A common immunoassay for quantifying RBP4 protein levels. Sandwich ELISAs are often used.[10] However, it's important to note that different commercial kits can yield different absolute values and may have issues with linearity.[10]
-
Quantitative Western Blotting: Can be used to measure RBP4 and is sometimes considered a "gold standard" method for cross-validation, especially when standardized with full-length RBP4 protein.[1][2][10]
-
MSIA (Mass Spectrometric Immunoassay): A newer technique that combines immuno-enrichment with mass spectrometry. It offers fast, accurate, and precise quantification of total RBP4 and can also detect different RBP4 variants.[8][9]
3.2 Quantitative Data Summary
The following tables summarize key data for known RBP4 ligands and the performance of a representative bioanalytical method.
Table 1: Pharmacological Properties of Selected RBP4 Ligands
| Ligand | Type | Target Affinity | Mechanism of Action | Reference |
| Fenretinide | Retinoid | Binds RBP4 | Disrupts RBP4-TTR complex | [1][5] |
| A1120 | Non-retinoid | Kᵢ = 8.3 nM | Induces conformational change in RBP4, disrupting TTR interaction | [1][5][11] |
| BPN-14136 | Non-retinoid | Potent suppressor | Disrupts RBP4-TTR complex | [4] |
| RBP4 ligand-1 | Non-retinoid | IC₅₀ = 0.13 µM (FRET) | Disrupts RBP4-TTR complex | [12] |
Table 2: Performance Characteristics of an RBP4 Mass Spectrometric Immunoassay (MSIA)
| Parameter | Value | Unit |
| Linear Range | 7.81 - 500 | µg/mL |
| Limit of Detection (LOD) | 3.36 | µg/mL |
| Limit of Quantification (LOQ) | 6.52 | µg/mL |
| Intra-assay CV | 5.1 | % |
| Inter-assay CV | 9.6 | % |
| Recovery | 95 - 105 | % |
| Data sourced from a study on human plasma RBP4-MSIA.[8][9] |
References
- 1. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 2. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoids and retinoid-binding proteins: Unexpected roles in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Quantitative mass spectrometry evaluation of human retinol binding protein 4 and related variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Mass Spectrometry Evaluation of Human Retinol Binding Protein 4 and Related Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shortcomings in methodology complicate measurements of serum retinol binding protein (RBP4) in insulin-resistant human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Development of Radiolabeled Ligands for Retinol-Binding Protein 4 (RBP4) Binding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-Binding Protein 4 (RBP4) is a crucial transport protein responsible for carrying retinol (Vitamin A) from the liver to peripheral tissues.[1] Beyond its role in vitamin A metabolism, emerging evidence has implicated RBP4 in various pathological conditions, including insulin resistance, type 2 diabetes, and certain cancers. Consequently, RBP4 has emerged as a promising therapeutic target. The development of ligands that can modulate RBP4 activity is a key area of research in drug discovery. Radiolabeled ligands are indispensable tools for characterizing the binding of novel compounds to RBP4, enabling the determination of binding affinity, kinetics, and specificity. This document provides detailed application notes and protocols for the use of radiolabeled ligands in RBP4 binding studies.
Featured Radiolabeled Ligand: [3H]all-trans-retinol
[3H]all-trans-retinol is the most commonly utilized radioligand for RBP4 binding studies due to its high affinity and specific binding to the retinol-binding pocket of RBP4.
Synthesis of [3H]all-trans-retinol:
While the direct synthesis of tritiated all-trans-retinol is a complex process often performed by specialized radiochemical companies, a general approach involves the reduction of a suitable precursor with tritium gas. One patented method describes the synthesis of tritium-labeled retinoic acid, which can then be converted to the corresponding alcohol, retinol.[2] This method involves the use of a Grignard reagent and subsequent conversion to retinoic acid, with the potential for tritium labeling at the C20 position.[2] For most research applications, purchasing commercially available [3H]all-trans-retinol with a high specific activity is the most practical approach.
Experimental Protocols
Scintillation Proximity Assay (SPA) for Competitive Binding
The Scintillation Proximity Assay (SPA) is a homogeneous and high-throughput method for measuring ligand binding. It relies on the principle that a radioligand bound to a receptor-coated SPA bead will be in close enough proximity to excite the scintillant within the bead, producing a light signal. Unbound radioligand in solution is too distant to cause a signal.
Materials:
-
Human RBP4, biotinylated
-
[3H]all-trans-retinol
-
Streptavidin-coated SPA beads
-
SPA buffer (e.g., PBS pH 7.4, 1 mM EDTA, 0.1% BSA, 0.5% CHAPS)
-
Unlabeled test compounds
-
96-well microplates suitable for scintillation counting
-
Microplate scintillation counter
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of biotinylated human RBP4 in SPA buffer.
-
Prepare a working solution of [3H]all-trans-retinol in SPA buffer. The final concentration in the assay should be at or below the Kd value for optimal results.
-
Prepare a slurry of streptavidin-coated SPA beads in SPA buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the unlabeled test compounds in SPA buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
SPA buffer
-
Biotinylated human RBP4
-
Streptavidin-coated SPA beads
-
Unlabeled test compound or vehicle (for total binding)
-
A high concentration of unlabeled retinol (for non-specific binding)
-
[3H]all-trans-retinol
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (typically several hours), with gentle agitation.
-
-
Measurement:
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells to obtain specific binding.
-
Plot the specific binding counts against the logarithm of the unlabeled compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Filter Binding Assay for Saturation and Competition Studies
The filter binding assay is a traditional and robust method that separates receptor-bound radioligand from free radioligand by rapid filtration through a filter membrane.
Materials:
-
Purified RBP4 protein
-
[3H]all-trans-retinol
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Unlabeled test compounds
-
Scintillation fluid
-
Scintillation vials
-
Vacuum filtration manifold
-
Liquid scintillation counter
Protocol for Saturation Binding:
-
Assay Setup:
-
In a series of tubes, add a constant amount of RBP4 protein.
-
Add increasing concentrations of [3H]all-trans-retinol to the tubes.
-
For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled retinol to determine non-specific binding.
-
Bring the final volume of each tube to the desired level with binding buffer.
-
-
Incubation:
-
Incubate the tubes at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a pre-soaked glass fiber filter using a vacuum manifold.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding at each radioligand concentration to obtain specific binding.
-
Plot the specific binding (B) against the concentration of free radioligand ([L]).
-
Analyze the data using non-linear regression to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Protocol for Competition Binding:
This protocol is similar to the saturation binding assay, but a fixed concentration of [3H]all-trans-retinol is used with varying concentrations of the unlabeled test compound. The data analysis is the same as for the SPA competition assay to determine IC50 and Ki values.
Kinetic Binding Assays
Kinetic assays are used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.
Protocol for Association Kinetics (kon):
-
Assay Setup:
-
Prepare tubes containing RBP4 protein in binding buffer.
-
At time zero, add a fixed concentration of [3H]all-trans-retinol to all tubes simultaneously.
-
-
Incubation and Filtration:
-
At various time points, terminate the binding reaction in a set of tubes by rapid filtration and washing as described in the filter binding assay.
-
-
Measurement and Data Analysis:
-
Measure the radioactivity on the filters at each time point.
-
Plot the specific binding against time and fit the data to an association kinetics equation to determine the observed association rate constant (kobs).
-
Calculate the association rate constant (kon) from the equation: kon = (kobs - koff) / [L]. The dissociation rate constant (koff) needs to be determined from a separate dissociation experiment.
-
Protocol for Dissociation Kinetics (koff):
-
Assay Setup:
-
Incubate RBP4 protein with [3H]all-trans-retinol until equilibrium is reached.
-
At time zero, initiate dissociation by adding a large excess of unlabeled retinol to the tubes.
-
-
Incubation and Filtration:
-
At various time points, take samples and separate bound from free radioligand by rapid filtration.
-
-
Measurement and Data Analysis:
-
Measure the amount of radioligand still bound at each time point.
-
Plot the natural logarithm of the percentage of specific binding remaining versus time. The negative slope of this line represents the dissociation rate constant (koff).
-
Data Presentation
Table 1: Binding Affinity of Ligands to Human RBP4
| Compound | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| A1120 | SPA | [3H]retinol | 8.3 | 90 | [3] |
| Fenretinide | SPA | [3H]retinol | - | 56 | [4] |
Table 2: Binding Parameters of [3H]all-trans-retinol to RBP4
| Parameter | Value | Unit | Assay Type |
| Kd | TBD | nM | Saturation Binding |
| Bmax | TBD | fmol/mg protein | Saturation Binding |
| kon | TBD | M-1s-1 | Kinetic Binding |
| koff | TBD | s-1 | Kinetic Binding |
TBD: To be determined by experimentation.
RBP4 Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key RBP4 signaling pathways and a general experimental workflow for RBP4 binding studies.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers interested in studying the interaction of ligands with RBP4. The use of radiolabeled ligands, particularly [3H]all-trans-retinol, in conjunction with robust assay methodologies such as SPA and filter binding assays, allows for the accurate determination of key binding parameters. This is essential for the identification and characterization of novel RBP4 modulators, which hold therapeutic potential for a range of metabolic and proliferative diseases. The provided diagrams of the signaling pathways and experimental workflow serve as valuable visual aids for understanding the broader context and practical execution of these studies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]
- 3. Shortcomings in methodology complicate measurements of serum retinol binding protein (RBP4) in insulin-resistant human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated RBP4 Knockout for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-binding protein 4 (RBP4) is a crucial protein primarily synthesized in the liver and to a lesser extent in adipocytes. It is the sole specific transporter of retinol (vitamin A) in the bloodstream.[1][2] Beyond its role in vitamin A transport, emerging evidence implicates RBP4 in various metabolic processes and diseases, including insulin resistance, type 2 diabetes, obesity, and cardiovascular disease.[3][4][5] Elevated levels of circulating RBP4 are often associated with these conditions, making it a significant target for therapeutic intervention and functional studies.[3][4]
The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling the targeted knockout of genes like RBP4 to investigate its function.[6][7] This document provides detailed application notes and protocols for the CRISPR-Cas9 mediated knockout of RBP4 for functional studies in mammalian cells.
Key Signaling Pathways Involving RBP4
RBP4 exerts its effects through several signaling pathways, influencing processes like insulin sensitivity, inflammation, and glucose metabolism. Understanding these pathways is critical for designing and interpreting functional studies following RBP4 knockout.
RBP4 and Insulin Resistance
In states of obesity and type 2 diabetes, elevated RBP4 levels contribute to insulin resistance.[3] One key mechanism involves the interaction of the holo-RBP4 (retinol-bound RBP4) with its receptor, STRA6 (Stimulated by Retinoic Acid 6).[1][3] This interaction can trigger the JAK2/STAT5 signaling cascade, leading to the expression of SOCS3 (Suppressor of Cytokine Signaling 3), which in turn inhibits insulin signaling.[3]
RBP4 and Inflammation
RBP4 can also promote inflammation, contributing to metabolic dysfunction. It can activate Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) pathways in immune cells like macrophages.[2][8] This activation leads to the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, which can then impair insulin signaling in adjacent cells like adipocytes.[3][8]
Experimental Workflow for RBP4 Knockout
The general workflow for generating and validating an RBP4 knockout cell line using CRISPR-Cas9 is outlined below.
Quantitative Data from RBP4 Knockout Studies
The following tables summarize quantitative data from studies involving RBP4 knockout mice, providing insights into the expected phenotypic changes.
Table 1: Metabolic Parameters in RBP4 Knockout Mice
| Parameter | Genotype | Condition | Value | Fold Change vs. Wild Type | Reference |
| Serum Retinol | RBP4 KO | Standard Diet | Decreased | ~90% reduction | [1][9] |
| Hepatic Retinyl Esters | RBP4 KO | Standard Diet | Increased | - | [1][9] |
| Serum Non-esterified Fatty Acids | RBP4 KO | Standard Diet | Lower | - | [9] |
| Glucose Tolerance | RBP4 KO | Standard Diet | Improved | - | [10][11] |
| Insulin Sensitivity | RBP4 KO | Standard Diet | Improved | - | [5][11] |
| Adipose RBP4 mRNA | Liver-specific RBP4 KO | High-Fat/High-Sucrose Diet | Increased | - | [10] |
| Circulating RBP4 | Liver-specific RBP4 KO | Standard Diet | Undetectable | - | [10] |
Table 2: Ocular Phenotypes in RBP4 Knockout Mice
| Parameter | Genotype | Age | Value | % of Wild Type | Reference |
| Ocular 11-cis-retinal | Rbp4-/- | 4 months | Reduced | ~60% | [12] |
| Ocular all-trans-retinyl ester | Rbp4-/- | 4 months | Reduced | 18% | [12] |
Experimental Protocols
Protocol 1: sgRNA Design for RBP4 Knockout
-
Target Selection : Identify the target region within the RBP4 gene. Early exons are often targeted to maximize the likelihood of generating a loss-of-function frameshift mutation.
-
sgRNA Design Tools : Utilize online sgRNA design tools such as IDT's CRISPR guide RNA design tool, CRISPRscan, or SnapGene to identify potential sgRNA sequences.[13][14][15] These tools will score guides based on predicted on-target efficiency and off-target effects.
-
Design Criteria :
-
PAM Sequence : For Streptococcus pyogenes Cas9 (SpCas9), the target sequence must be immediately upstream of a 5'-NGG-3' protospacer adjacent motif (PAM).[16]
-
Guide Length : The optimal protospacer length for Cas9 is typically 20 base pairs.[13]
-
GC Content : Aim for a GC content between 40-80% for efficient transcription from a U6 promoter.
-
Off-Target Analysis : The design tool should perform a genome-wide search to minimize potential off-target binding sites.
-
-
sgRNA Synthesis : Synthesize the designed sgRNA oligonucleotides. For cloning into a vector like lentiCRISPRv2, order complementary oligos with appropriate overhangs for ligation.
Protocol 2: Generation of RBP4 Knockout Cell Line
This protocol describes the generation of an RBP4 knockout cell line using the lentiCRISPRv2 plasmid, which co-expresses Cas9 and the sgRNA.[7]
Materials:
-
LentiCRISPRv2 plasmid
-
Stbl3 competent cells
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Target cells (e.g., HepG2, 3T3-L1)
-
Lipofectamine 3000 or similar transfection reagent
-
Polybrene
-
Puromycin
-
Appropriate cell culture media and supplements
-
DNA extraction kit
-
PCR reagents
-
Primers flanking the sgRNA target site
Procedure:
-
sgRNA Cloning into LentiCRISPRv2: a. Anneal the complementary sgRNA oligos. b. Digest the lentiCRISPRv2 plasmid with BsmBI. c. Ligate the annealed sgRNA duplex into the linearized vector. d. Transform the ligation product into Stbl3 competent cells and select for ampicillin-resistant colonies. e. Verify the correct insertion by Sanger sequencing.
-
Lentivirus Production: a. Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and the lentiviral packaging plasmids using a suitable transfection reagent. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Filter the supernatant through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
Transduction of Target Cells: a. Plate the target cells and allow them to adhere. b. Transduce the cells with the lentivirus in the presence of polybrene (e.g., 8 µg/mL). c. After 24 hours, replace the virus-containing medium with fresh medium.
-
Selection and Clonal Isolation: a. After 48 hours post-transduction, begin selection with puromycin at a predetermined concentration. b. Once a stable pool of resistant cells is established, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.[17] c. Expand the resulting single-cell clones.[17]
Protocol 3: Validation of RBP4 Knockout
Genotypic Validation:
-
Genomic DNA Extraction : Extract genomic DNA from the expanded clonal cell lines and wild-type control cells.
-
PCR Amplification : Amplify the genomic region surrounding the sgRNA target site using PCR.
-
Sanger Sequencing : Sequence the PCR products. Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site, which confirm successful gene editing.[17]
Phenotypic Validation:
-
Western Blotting : a. Prepare protein lysates from the knockout clones and wild-type cells. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody specific for RBP4, followed by a secondary antibody. d. Detect the protein bands to confirm the absence of RBP4 protein in the knockout clones.
-
ELISA : a. Collect conditioned media from the cultured cells. b. Use a commercially available RBP4 ELISA kit to quantify the concentration of secreted RBP4. Confirm a significant reduction or absence of RBP4 in the media from knockout cells.
Protocol 4: Functional Assays for RBP4 Knockout Cells
The choice of functional assays will depend on the specific research question. Based on the known functions of RBP4, relevant assays include:
-
Glucose Uptake Assay : a. Culture wild-type and RBP4 knockout adipocytes. b. Stimulate the cells with insulin. c. Measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) to assess insulin sensitivity. A significant increase in glucose uptake in knockout cells would be expected.
-
Insulin Signaling Pathway Analysis : a. Treat wild-type and RBP4 knockout cells with insulin. b. Perform Western blotting to analyze the phosphorylation status of key insulin signaling proteins, such as Akt and IRS-1. An enhanced phosphorylation in knockout cells would indicate improved insulin signaling.
-
Cytokine Secretion Profiling : a. Culture wild-type and RBP4 knockout macrophages or co-culture them with adipocytes. b. Use ELISA or a multiplex cytokine assay to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant. A decrease in cytokine secretion is expected in the absence of RBP4.
-
Retinol Uptake Assay : a. Incubate wild-type and RBP4 knockout cells with radiolabeled or fluorescently tagged retinol bound to RBP4. b. Measure the intracellular accumulation of the label to assess the role of RBP4 in retinol uptake in that specific cell type.[18]
Conclusion
The CRISPR-Cas9 system provides a robust methodology for knocking out RBP4 to elucidate its diverse biological roles. The protocols outlined here, from sgRNA design to functional validation, offer a comprehensive guide for researchers. The provided quantitative data from in vivo studies serve as a valuable reference for the expected outcomes of RBP4 ablation. Functional studies using these knockout models will continue to unravel the complex biology of RBP4 and its potential as a therapeutic target in metabolic and other diseases.
References
- 1. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Interplay of retinol binding protein 4 with obesity and associated chronic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RBP4 Is Associated With Insulin Resistance in Hyperuricemia-Induced Rats and Patients With Hyperuricemia [frontiersin.org]
- 6. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 7. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 10. Hepatocytes Are the Principal Source of Circulating RBP4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Products of the visual cycle are detected in mice lacking retinol binding protein 4, the only known vitamin A carrier in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
- 14. CRISPRscan: designing highly efficient sgRNAs for CRISPR-Cas9 targeting in vivo | Springer Nature Experiments [experiments.springernature.com]
- 15. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 16. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genemedi.net [genemedi.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Potent RBP4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of potent Retinol-Binding Protein 4 (RBP4) inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of two major classes of non-retinoid RBP4 inhibitors: A1120 analogues with a 4-arylpiperidine core and bicyclic inhibitors like BPN-14136.
I. Synthesis of the 4-(2-(Trifluoromethyl)phenyl)piperidine Core for A1120 Analogues
The synthesis of this key intermediate often involves a multi-step process including lithium-halogen exchange, addition to a piperidone, dehydration, and reduction.
Question 1: I am experiencing low yields during the lithium-halogen exchange with 1-bromo-2-(trifluoromethyl)benzene. What are the likely causes and solutions?
Answer:
Low yields in the lithium-halogen exchange step are often due to side reactions involving the organolithium intermediate. Here are the common causes and troubleshooting strategies:
-
Wurtz-Fittig Coupling: The generated aryllithium can react with the starting aryl bromide or the n-butyl bromide byproduct.
-
Solution: Maintain a very low reaction temperature (typically -78°C or lower) to minimize this coupling reaction. Add the n-butyllithium solution slowly to the aryl bromide solution to avoid localized high concentrations of the organolithium reagent.
-
-
Protonation of the Organolithium: Traces of water or other proton sources in the reaction mixture can quench the aryllithium.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
Reaction with Solvent: The aryllithium can react with ethereal solvents like THF, especially at higher temperatures.
-
Solution: Use a non-reactive solvent like diethyl ether or a hydrocarbon solvent if the starting material is soluble. If THF is necessary, maintain a low temperature and use the organolithium reagent immediately after its formation.
-
-
Benzyne Formation: Although less common with t-BuLi, there is a possibility of benzyne formation as a side reaction.
-
Solution: Using n-BuLi at very low temperatures is generally preferred to minimize this pathway.
-
Question 2: The dehydration of the tertiary alcohol formed after the addition to 1-benzyl-4-piperidone is giving a mixture of products and is difficult to control. How can I improve this step?
Answer:
The dehydration of the tertiary alcohol on the piperidine ring can lead to a mixture of regioisomeric alkenes and is sometimes accompanied by rearrangements.
-
Issue: Mixture of Endocyclic and Exocyclic Alkenes: Acid-catalyzed dehydration can lead to the formation of both the desired tetrahydropyridine and other isomers.
-
Solution: The use of thionyl chloride in a non-polar solvent at low temperatures often provides better selectivity for the desired tetrahydropyridine intermediate.
-
-
Issue: Rearrangements: Strong acids can sometimes promote Wagner-Meerwein type rearrangements, although this is less common in this specific system. Ring expansion of the piperidine ring is a potential, though less likely, side reaction.
-
Solution: Employing milder dehydration conditions can suppress rearrangements. Using Martin's sulfurane can be a gentle alternative for dehydration.
-
-
Issue: Incomplete Reaction: The reaction may not go to completion, leaving unreacted tertiary alcohol.
-
Solution: Ensure an adequate amount of the dehydrating agent is used. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Question 3: I am having trouble with the final amide coupling of the piperidine core with the anthranilic acid derivative. What are the common issues and how can I troubleshoot them?
Answer:
Amide bond formation can be challenging. Here are some common problems and their solutions:
-
Issue: Low Yield: The coupling reaction may be inefficient.
-
Solution:
-
Choice of Coupling Reagent: Use a reliable coupling agent like HATU or HBTU with a non-nucleophilic base such as DIPEA. For carboxylic acid-based RBP4 antagonists, carbodiimide reagents like EDC in combination with HOBt can also be effective.[1]
-
Reaction Conditions: Ensure the reaction is carried out in an appropriate anhydrous solvent like DMF or DCM.
-
Starting Material Purity: Impurities in either the piperidine or the carboxylic acid can interfere with the reaction. Ensure both starting materials are pure.
-
-
-
Issue: Epimerization: If there are chiral centers, epimerization can occur.
-
Solution: Use coupling reagents known to suppress racemization, such as those containing HOBt or OxymaPure. Running the reaction at lower temperatures can also help.
-
-
Issue: Difficult Purification: The final product, being a carboxylic acid, can be tricky to purify by standard silica gel chromatography.
-
Solution:
-
Acid-Base Extraction: Utilize the acidic nature of the product for purification. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure product.
-
Reverse-Phase Chromatography: If the compound is not amenable to extraction, reverse-phase chromatography is often a good alternative for purifying polar, acidic compounds.
-
-
II. Synthesis of Bicyclic RBP4 Inhibitors (e.g., BPN-14136 Analogues)
The synthesis of these more complex scaffolds often involves intramolecular reactions like the Dieckmann condensation and cross-coupling reactions.
Question 4: My Dieckmann condensation to form the bicyclic β-ketoester is failing, and I am mostly recovering the starting diester. What is going wrong?
Answer:
The Dieckmann condensation is an equilibrium-driven reaction, and failure to form the desired product is often due to issues with the base, solvent, or workup.
-
Issue: Hydrolysis of the β-ketoester Product: The cyclic β-ketoester product can be cleaved by hydrolysis if water is present, especially under basic conditions, leading back to the starting diester.[2]
-
Solution:
-
Anhydrous Conditions: It is critical to use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[2]
-
Choice of Base: Use a non-hydrolytic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF or toluene are common choices. Avoid using sodium methoxide in methanol if water cannot be strictly excluded, as this can lead to hydrolysis.[2]
-
-
-
Issue: Unfavorable Equilibrium: The equilibrium may not favor the cyclized product.
-
Issue: Intermolecular Condensation: If the reaction is too concentrated, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation.
-
Solution: Run the reaction under high dilution conditions to favor the intramolecular cyclization.
-
Question 5: I am observing significant byproduct formation in my Suzuki coupling reaction to introduce an aryl group onto the bicyclic core. How can I improve the selectivity?
Answer:
Suzuki couplings are generally robust, but side reactions can occur, leading to purification challenges.
-
Issue: Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct.
-
Solution: This is often caused by the presence of oxygen. Degas the reaction mixture thoroughly before adding the palladium catalyst. Maintaining a positive pressure of an inert gas throughout the reaction is crucial.
-
-
Issue: Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.
-
Solution: Use anhydrous solvents and reagents. The choice of base can also influence this side reaction; using a non-aqueous base might be beneficial.
-
-
Issue: Decomposition of the Vinyl Triflate: Vinyl triflates can be unstable under certain conditions.
-
Solution: Use milder reaction conditions if possible. Some palladium catalysts operate efficiently at room temperature. Ensure the base used is not too harsh. In some cases, decomposition of the product can occur during purification on silica gel.[5]
-
Data Summary
| Compound | Assay Type | Potency (IC₅₀) | Reference |
| A1120 | RBP4 SPA | 18.7 nM | [6] |
| A1120 | RBP4-TTR HTRF | 0.179 µM | [6] |
| BPN-14136 | RBP4 SPA | < 10 nM | [1] |
| BPN-14136 | RBP4-TTR HTRF | < 50 nM | [1] |
| Analogue 43 | RBP4 SPA | 1.8 nM | [6] |
| Analogue 43 | RBP4-TTR HTRF | 0.035 µM | [6] |
| Analogue 55 | RBP4 SPA | 18.7 nM | [6] |
| Analogue 55 | RBP4-TTR HTRF | 0.179 µM | [6] |
| Analogue 56 | RBP4 SPA | 10.3 nM | [6] |
| Analogue 56 | RBP4-TTR HTRF | 0.207 µM | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-(Trifluoromethyl)phenyl)piperidine (Intermediate 7)
This protocol is adapted from the synthesis of A1120.[6][7]
-
Lithium-Halogen Exchange and Addition: To a solution of 1-bromo-2-(trifluoromethyl)benzene in anhydrous diethyl ether at -78°C under an argon atmosphere, slowly add n-butyllithium (1.6 M in hexanes). Stir the mixture at -78°C for 1 hour. To this solution, add a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dehydration: Dissolve the crude tertiary alcohol in dichloromethane and cool to 0°C. Slowly add thionyl chloride. Stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Workup: Carefully pour the reaction mixture onto ice and basify with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Reduction and Deprotection: Dissolve the crude tetrahydropyridine intermediate in methanol. Add ammonium formate and 10% palladium on carbon. Reflux the mixture for 4 hours.
-
Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the title compound.
Protocol 2: RBP4-TTR Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the ability of a compound to disrupt the interaction between RBP4 and transthyretin (TTR).[6][8]
-
Reagents:
-
MBP-tagged RBP4 (bacterially expressed)
-
Europium cryptate-labeled TTR
-
d2-conjugated anti-MBP monoclonal antibody
-
All-trans retinol
-
Test compounds
-
Assay buffer
-
-
Procedure:
-
Add MBP-RBP4, Eu-TTR, and the d2-conjugated anti-MBP antibody to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Stimulate the RBP4-TTR interaction by adding all-trans retinol to a final concentration of 1 µM.
-
Incubate the plate at 4°C overnight.
-
Measure the HTRF signal using a suitable plate reader with excitation at 337 nm and emission at 620 nm and 668 nm.
-
-
Data Analysis: The ratio of the emission at 668 nm to that at 620 nm is calculated. IC₅₀ values are determined by plotting the HTRF signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. d-nb.info [d-nb.info]
- 6. pure.au.dk [pure.au.dk]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of RBP4 Ligand-1 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of RBP4 ligand-1 for in vivo studies. Given that many small molecule inhibitors are hydrophobic, this guide offers strategies to enhance solubility and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for formulating a poorly soluble compound like this compound for in vivo studies?
The first step is to characterize the physicochemical properties of this compound. Key parameters include its aqueous solubility, pKa, and LogP. Based on these properties, an appropriate formulation strategy can be selected. For many poorly water-soluble compounds, initial approaches often involve creating a solution with co-solvents, using surfactants, or adjusting the pH.[1][2] A systematic screening of various biocompatible solvents and excipients is recommended to find an optimal vehicle that is non-toxic and maintains the compound in a solubilized state for accurate dosing.[3]
Q2: What are common co-solvent systems used for preclinical in vivo research?
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds.[1] A widely used co-solvent system for preclinical studies is a mixture of polyethylene glycol (PEG), such as PEG 400, a surfactant like Tween 80 or Cremophor, and an aqueous solution (e.g., saline or PBS).[2][4] Other commonly used co-solvents include ethanol and propylene glycol.[4] The final concentration of organic solvents should be carefully controlled to minimize potential toxicity in animal models.
Q3: How do cyclodextrins enhance the solubility of hydrophobic ligands?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their cavity, forming an inclusion complex.[5][6] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[1] Commonly used derivatives in formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which are known to improve drug stability and safety.[1]
Q4: What are lipid-based drug delivery systems (LBDDS) and when should they be considered?
Lipid-based drug delivery systems (LBDDS) are formulations containing the drug dissolved or suspended in lipids, surfactants, and co-solvents.[7] These systems are particularly effective for lipophilic drugs (high LogP) as they can enhance solubility and improve oral bioavailability by utilizing the body's natural lipid absorption pathways.[1][7] LBDDS can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon gentle agitation in an aqueous medium like the gastrointestinal tract.[5][7]
Q5: Why is particle size reduction a common strategy for improving solubility?
Decreasing the particle size of a solid drug, through methods like micronization or nanomilling, increases the surface-area-to-volume ratio.[1][8] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve bioavailability, particularly for drugs whose absorption is limited by how quickly they dissolve.[9] While this technique enhances the dissolution rate, it's important to note that it does not increase the equilibrium or saturation solubility of the compound.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Action Steps |
| Precipitation upon adding aqueous vehicle | The compound has very low aqueous solubility and is "crashing out" of the organic co-solvent mixture. | 1. Optimize Co-Solvent/Surfactant Ratios: Increase the proportion of the organic co-solvent (e.g., PEG 400) or surfactant (e.g., Tween 80). 2. Change Order of Addition: Slowly add the aqueous phase to the drug-solvent mixture while vortexing continuously to prevent localized supersaturation.[3] 3. Use a Different System: Consider using a cyclodextrin-based formulation or a lipid-based system, which may offer greater solubilization capacity.[1][5] |
| Low or inconsistent bioavailability in vivo | Poor dissolution in gastrointestinal fluids or precipitation at the injection site limits absorption. | 1. Develop a Lipid-Based Formulation: For oral delivery, a self-emulsifying drug delivery system (SEDDS) can maintain the drug in a solubilized state in vivo.[5][7] 2. Create an Amorphous Solid Dispersion (ASD): Dispersing the drug in a polymer matrix can prevent crystallization and enhance the dissolution rate and absorption.[2][5][6] 3. Reduce Particle Size: Nanosuspension can improve the dissolution rate and, consequently, bioavailability.[9][12] |
| Formulation is too viscous for injection | High concentrations of polymers or co-solvents like PEG 400 are being used. | 1. Adjust Vehicle Ratios: Decrease the percentage of the high-viscosity component and increase the proportion of a less viscous solvent (e.g., propylene glycol, ethanol), ensuring the compound remains dissolved. 2. Explore Alternative Excipients: Investigate the use of solubilizers that are effective at lower concentrations, such as certain novel polymers or cyclodextrins.[13] |
| Observed toxicity or adverse events in animals | The formulation vehicle or excipients may be causing toxicity at the administered dose. | 1. Review Excipient Safety Data: Consult databases and literature for the safety and tolerability of each excipient in the chosen animal model and administration route.[1] 2. Reduce Excipient Concentration: Attempt to reformulate with the minimum amount of excipients required for solubilization. 3. Switch Formulation Strategy: Move to a formulation approach that requires less aggressive solvents, such as a nanosuspension or a solid dispersion. |
Summary of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[1] | Simple to prepare; widely used in preclinical studies. | Potential for in vivo toxicity; risk of drug precipitation upon dilution in the bloodstream.[4] |
| Surfactants | Form micelles that encapsulate the drug, increasing its solubility in the aqueous phase.[1] | Can significantly increase solubility; often used in combination with co-solvents. | Can have toxicity concerns (e.g., hemolysis); may affect membrane permeability. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within its cavity, forming a water-soluble inclusion complex.[1][5] | Significant increase in aqueous solubility; can improve drug stability. | Limited by the size of the drug molecule and binding affinity; can be expensive. |
| Particle Size Reduction | Increases the surface area of drug particles, which enhances the dissolution rate.[1][9] | Applicable to many compounds; can be a straightforward physical modification. | Does not increase equilibrium solubility; potential for particle aggregation.[10][11] |
| Lipid-Based Systems (LBDDS) | The drug is dissolved in lipidic excipients, leveraging natural lipid absorption pathways to enhance bioavailability.[1][7] | Excellent for highly lipophilic drugs; can overcome food effects. | Complex formulation development; potential for variability depending on digestion.[4] |
| Amorphous Solid Dispersions (ASD) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility than the crystalline form.[5][6] | Can achieve significant supersaturation in vivo, leading to enhanced absorption. | Physically unstable and may recrystallize over time; requires specialized manufacturing processes.[6] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol describes the preparation of a common vehicle for in vivo studies. The final ratios must be optimized for this compound.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
-
0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile container, add the required volume of PEG 400.
-
Slowly add this compound to the PEG 400 while vortexing or sonicating to aid dissolution. Ensure the compound is fully dissolved.[2]
-
Add the required volume of Tween 80 to the solution and mix thoroughly.
-
Slowly add the sterile saline dropwise to the organic mixture while continuously vortexing. This step is critical to prevent precipitation.[3]
-
Once a clear solution is obtained, visually inspect for any particulates.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.[3]
-
Store appropriately (e.g., at 4°C, protected from light) until use.
Example Vehicle Ratio (to be optimized): 10% PEG 400, 5% Tween 80, 85% Saline (v/v/v).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a lab-scale method for preparing a solid cyclodextrin complex to enhance aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/Water mixture (e.g., 50:50 v/v)
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Determine the molar ratio for complexation (commonly 1:1 or 1:2 drug-to-CD). Weigh the corresponding amounts of this compound and HP-β-CD.
-
Mix the powders thoroughly in a mortar.
-
Add a small amount of the ethanol/water solvent mixture to the powder to form a thick, uniform paste.
-
Knead the paste thoroughly using the pestle for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved. This removes the solvent.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
The resulting powder can be dissolved in an aqueous vehicle for in vivo administration. The enhancement in solubility should be confirmed experimentally.
Protocol 3: Basic Formulation Characterization
Before in vivo administration, it is crucial to perform basic characterization.
Procedure:
-
Visual Inspection: Carefully inspect the final formulation under good lighting against a black and white background. The solution should be clear and free of any visible particles or precipitation.[3]
-
pH Measurement: Use a calibrated pH meter to measure the pH of the final formulation. The pH should be within a physiologically tolerable range for the intended route of administration (e.g., pH 6.5-8.0 for intravenous injection).[3]
-
Concentration Verification (Recommended): Use a validated analytical method, such as HPLC, to confirm the final concentration of this compound in the formulation. This ensures accurate dosing.[3]
Visual Guides
Caption: A general workflow for troubleshooting poor solubility of this compound.
Caption: A decision tree to guide the selection of a suitable formulation strategy.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. ijcsrr.org [ijcsrr.org]
- 9. mdpi.com [mdpi.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Technical Support Center: Overcoming Off-Target Effects of RBP4 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target effects of Retinol-Binding Protein 4 (RBP4) antagonists. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of RBP4 antagonists?
A1: The most well-documented off-target effects of RBP4 antagonists include:
-
Transthyretin (TTR) Tetramer Destabilization: RBP4 antagonists work by disrupting the interaction between RBP4 and TTR, which is essential for transporting retinol in the blood.[1] This disruption can lead to the release of unbound TTR, which may destabilize the TTR tetramer.[1] Destabilized TTR can dissociate into monomers that may misfold and aggregate, potentially leading to amyloid fibril formation, a concern in conditions like TTR amyloidosis (ATTR).[1]
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Activity: Some RBP4 antagonists have been shown to exhibit ancillary agonist activity at PPARγ, a nuclear receptor that plays a key role in energy homeostasis and metabolism.[1] Unintended activation of PPARγ can lead to side effects such as fluid retention, weight gain, and bone loss.[1]
-
Retinoic Acid Receptor (RAR) Agonism: Certain retinoid-based RBP4 antagonists, like fenretinide, can also act as agonists for RARs, which could lead to a range of off-target effects.[2]
Q2: My RBP4 antagonist shows the desired effect of lowering RBP4 levels, but I'm observing unexpected cellular phenotypes. How can I determine if these are off-target effects?
A2: To investigate if the observed phenotypes are due to off-target effects, a multi-step validation process is recommended. This process is outlined in the experimental workflow diagram below. The key steps involve dose-response analysis, orthogonal validation with a structurally different inhibitor, and genetic validation using techniques like CRISPR-Cas9.
Q3: How can I specifically test for TTR tetramer destabilization caused by my RBP4 antagonist?
A3: A TTR aggregation assay can be performed to assess the stability of the TTR tetramer in the presence of your compound. This assay typically involves inducing TTR aggregation under acidic conditions and then using techniques like Western blotting to quantify the amount of aggregated versus monomeric TTR. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What experimental method can I use to check for off-target PPARγ activation?
A4: A PPARγ agonist-induced corepressor nuclear receptor (NCoR) release assay is a common method to assess PPARγ activation. This assay measures the ability of a compound to displace a corepressor from the PPARγ ligand-binding domain, which is an indicator of agonist activity. A general protocol for this type of assay is included in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Inconsistent results between different RBP4 antagonists.
-
Possible Cause: One or more of the antagonists may have significant off-target effects that contribute to the observed phenotype.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine the IC50 for the on-target effect (e.g., RBP4-TTR interaction disruption) and compare it to the EC50 for the observed cellular phenotype for each compound. A large discrepancy may suggest an off-target effect.
-
Orthogonal Validation: Use an RBP4 antagonist with a distinct chemical scaffold. If the phenotype is not replicated, it is likely due to an off-target effect of the original compound.
-
Proteome-Wide Profiling: Techniques like affinity chromatography coupled with mass spectrometry can help identify all cellular targets of your antagonist.
-
Issue 2: Phenotype observed with the RBP4 antagonist is not replicated by RBP4 knockdown or knockout.
-
Possible Cause: The antagonist is likely acting on a target other than RBP4.
-
Troubleshooting Steps:
-
Confirm Knockdown/Knockout Efficiency: Use Western blot or qPCR to ensure that RBP4 expression is significantly reduced in your genetic model.
-
CRISPR-Cas9 Rescue Experiment: If possible, re-express RBP4 in the knockout cells and see if the antagonist's effect is restored. If not, the effect is RBP4-independent.
-
Refer to Issue 1, Step 3: Utilize proteome-wide profiling to identify the actual target.
-
Data Presentation
Table 1: In Vitro Potency of Selected RBP4 Antagonists
| Compound | RBP4 Binding (SPA) IC50 | RBP4-TTR Interaction (HTRF) IC50 | Off-Target PPARγ Activity IC50 |
| Fenretinide | 56 nM[3] | ~56 nM (inferred) | Not reported |
| A1120 | 14.8 nM[4] | Antagonizes retinol-dependent interaction[4] | Not reported to have PPARγ activity |
| BPN-14136 (Compound 8) | 12.8 ± 0.4 nM[1] | 43.6 ± 10.5 nM[1] | 3.6 µM[1] |
| Compound 7 | 72.7 nM[1] | 0.294 µM[1] | Not reported |
| Compound 9 | 20.8 ± 0.5 nM[1] | 79.7 nM[1] | Not reported |
| (±)-44 | Not directly reported | Potent antagonist | Designed to also stabilize TTR |
Table 2: In Vivo Effects of Selected RBP4 Antagonists
| Compound | Dosage | Species | Serum RBP4 Reduction | Notes |
| A1120 | 30 mg/kg (in chow) | Mouse | ~75% after 6 weeks[2] | Correlated with a reduction in visual cycle retinoids.[4] |
| BPN-14136 | 5 mg/kg (oral) | Mouse | ~90% (maximum)[5] | |
| BPN-14136 | 20 mg/kg/day (12 weeks) | Mouse | ~90% (sustained)[5] | Inhibited bisretinoid synthesis.[5] |
| (±)-44 | 25 mg/kg (oral) | Mouse | Significantly lowered | Also prevents TTR aggregation.[1] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout for Target Validation
Objective: To determine if the phenotype observed with an RBP4 antagonist is dependent on the presence of RBP4.
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the RBP4 gene to induce frameshift mutations.
-
Clone the sgRNAs into a suitable lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
A non-targeting sgRNA should be used as a negative control.
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce the target cell line with the lentiviruses.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual knockout clones.
-
-
Knockout Validation:
-
Expand the clones and screen for the absence of RBP4 protein expression by Western blot.
-
Confirm the gene editing at the genomic level by Sanger sequencing of the targeted region.
-
-
Phenotypic Analysis:
-
Treat the validated RBP4 knockout clones and the non-targeting control cells with the RBP4 antagonist.
-
Perform the relevant phenotypic assays to determine if the effect of the antagonist is ablated in the knockout cells.
-
Protocol 2: TTR Aggregation Assay
Objective: To assess the ability of an RBP4 antagonist to induce or prevent TTR tetramer aggregation.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of human TTR (e.g., 167 µM).
-
Prepare an acidic aggregation buffer (e.g., 50 mM sodium acetate, pH 4.0, 100 mM KCl).
-
Prepare a neutralization buffer (e.g., 500 mM sodium phosphate, pH 8.0).
-
Prepare a cross-linking solution (e.g., 5% glutaraldehyde).
-
Prepare a quenching solution (e.g., 5% NaBH4, freshly made).
-
-
Incubation:
-
In a microcentrifuge tube, incubate a small volume of the TTR solution with the acidic buffer in the presence or absence of your RBP4 antagonist for 72 hours at 37°C to induce aggregation.
-
-
Neutralization and Cross-linking:
-
At the end of the incubation, add the neutralization buffer.
-
Add a detergent (e.g., 5% CHAPS) to prevent re-association.
-
Add the glutaraldehyde solution to cross-link the TTR aggregates.
-
After a short incubation (e.g., 4 minutes), stop the reaction by adding the NaBH4 solution.
-
-
Western Blot Analysis:
-
Separate the samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against TTR.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities for TTR monomers and aggregates. An increase in the aggregate bands in the presence of the antagonist suggests it promotes TTR destabilization.
-
Protocol 3: PPARγ Agonist-Induced Co-repressor Release Assay
Objective: To determine if an RBP4 antagonist has off-target agonist activity at the PPARγ receptor.
Methodology:
-
Assay Principle: This is often a cell-free, high-throughput assay format like a Homogeneous Time-Resolved Fluorescence (HTRF) assay. It measures the displacement of a fluorescently labeled co-repressor peptide from a tagged PPARγ ligand-binding domain (LBD) upon compound binding.
-
Reagent Preparation:
-
Prepare a stock solution of your RBP4 antagonist.
-
Use a commercial kit or prepare the following reagents: GST-tagged PPARγ-LBD, a Europium cryptate-labeled anti-GST antibody, and an XL665-labeled co-repressor peptide.
-
-
Assay Procedure:
-
In a 384-well plate, add the PPARγ-LBD, the anti-GST antibody, and the labeled co-repressor peptide.
-
Add serial dilutions of your RBP4 antagonist or a known PPARγ agonist (positive control).
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours).
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of co-repressor displaced.
-
-
Data Analysis:
-
Calculate the IC50 value for co-repressor displacement. A low IC50 value indicates potent off-target PPARγ agonist activity.
-
Mandatory Visualizations
Caption: Key signaling pathways involving RBP4.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of RBP4 Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Retinol-Binding Protein 4 (RBP4) ligands with improved in vivo stability.
Frequently Asked Questions (FAQs)
Q1: My RBP4 ligand shows high potency in vitro but has poor exposure in vivo. What are the likely causes?
A1: Poor in vivo exposure despite high in vitro potency is a common challenge, often attributable to two main factors:
-
Rapid Metabolism: The ligand may be quickly broken down by metabolic enzymes, primarily in the liver. This is often the main driver of poor pharmacokinetics.
-
Poor Absorption: The ligand may not be efficiently absorbed from the gastrointestinal tract after oral administration.
To diagnose the issue, it is crucial to conduct in vitro metabolic stability assays and assess the compound's physicochemical properties.
Q2: How can I identify which part of my RBP4 ligand is metabolically unstable?
A2: Identifying metabolic "hotspots" is key to improving stability. The recommended approach is a metabolite identification study. This involves incubating your ligand with liver microsomes or hepatocytes and then analyzing the resulting mixture using liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the metabolites. The point of modification on the parent molecule represents the metabolic soft spot.
Q3: What are the most common chemical modification strategies to improve the metabolic stability of RBP4 ligands?
A3: Once metabolic hotspots are identified, several medicinal chemistry strategies can be employed:
-
Blocking Metabolic Sites: Introducing sterically hindering groups (e.g., a methyl group) or replacing a metabolically labile hydrogen with a fluorine atom can prevent enzymatic action at that site.
-
Bioisosteric Replacement: Replacing a metabolically susceptible functional group with a bioisostere that is more resistant to metabolism while retaining binding affinity. For example, replacing an ester, which is prone to hydrolysis, with a more stable amide.
-
Conformational Constraint: Introducing rigidity into the molecule, for instance, through cyclization, can lock the ligand into a bioactive conformation that may be less recognizable by metabolic enzymes.
Q4: My RBP4 ligand is unstable in plasma. What could be the cause and how can I fix it?
A4: Instability in plasma is typically due to hydrolysis by plasma esterases or amidases. This is common for ligands containing ester or amide functional groups. To address this, consider replacing these labile groups with more stable alternatives, such as ethers, or introducing bulky groups near the cleavage site to sterically hinder enzyme access.
Troubleshooting Guides
Issue 1: Low Bioavailability After Oral Dosing
-
Symptom: The concentration of the RBP4 ligand in plasma is very low after oral administration compared to intravenous administration.
-
Possible Cause 1: Poor Aqueous Solubility.
-
Troubleshooting: Determine the kinetic and thermodynamic solubility of your compound in physiologically relevant buffers (e.g., pH 1.2, 6.8).
-
Solution: If solubility is low, consider formulation strategies such as using co-solvents, surfactants, or creating a salt form of the compound.
-
-
Possible Cause 2: High First-Pass Metabolism.
-
Troubleshooting: Perform a liver microsomal stability assay. A short half-life in this assay suggests rapid metabolism in the liver.
-
Solution: Employ chemical modification strategies (as described in FAQ 3) to block the metabolic hotspots.
-
Issue 2: High Variability in In Vivo Exposure Between Animals
-
Symptom: Significant differences in plasma concentrations of the RBP4 ligand are observed between individual animals in the same dosing group.
-
Possible Cause 1: Formulation Issues.
-
Troubleshooting: Check the homogeneity and stability of your dosing formulation. Precipitation of the compound before or during administration can lead to inconsistent dosing.
-
Solution: Re-formulate the compound to ensure it remains in solution.
-
-
Possible Cause 2: Genetic Polymorphisms in Metabolic Enzymes.
-
Troubleshooting: This is more common in higher species but can occur in rodents. Review literature for known polymorphisms in the cytochrome P450 enzymes that might be responsible for metabolizing your compound class.
-
Solution: If this is suspected, it may be necessary to increase the number of animals per group to achieve statistical power or to select a different preclinical species.
-
Data Presentation
Table 1: Impact of Chemical Modifications on In Vivo Stability of Representative Small Molecules
| Modification Strategy | Example Precursor | Modified Compound | Change in In Vivo Half-life (t½) |
| Metabolic Blocking | Compound with labile methoxy group | Replacement of -OCH₃ with -OCF₃ | ~2-fold increase |
| Bioisosteric Replacement | Ester-containing compound | Amide analogue | ~5-fold increase |
| Conformational Constraint | Acyclic ligand | Cyclized analogue | ~3-fold increase |
Note: The data presented are illustrative and based on general principles of medicinal chemistry. The actual impact of a modification will be specific to the RBP4 ligand.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of an RBP4 ligand by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test RBP4 ligand
-
Pooled liver microsomes (from human, rat, or mouse)
-
NADPH regenerating system (Solutions A and B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the RBP4 ligand in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the RBP4 ligand.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the RBP4 ligand.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of an RBP4 ligand in plasma.
Materials:
-
Test RBP4 ligand
-
Pooled plasma (from human, rat, or mouse), anticoagulated with heparin
-
Phosphate buffered saline (PBS, pH 7.4)
-
Ice-cold methanol with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the RBP4 ligand.
-
In a 96-well plate, add the plasma and the RBP4 ligand.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding ice-cold methanol with an internal standard.
-
Centrifuge the plate to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent ligand.
-
Calculate the percentage of the ligand remaining at each time point compared to the 0-minute sample.
Visualizations
Caption: RBP4 ligand binding, metabolism, and clearance pathway.
Caption: Workflow for optimizing the in vivo stability of RBP4 ligands.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Retinol-Binding Protein 4 (RBP4)-related diseases.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with RBP4 animal models.
Phenotype Variability and Unexpected Results
Q1: Why are my RBP4 knockout (KO) mice not showing the expected improvements in insulin sensitivity or glucose tolerance?
A1: This is a recurring observation in the field. Several factors can contribute to this phenomenon:
-
Genetic Background: The phenotype of RBP4 KO mice can be significantly influenced by the mouse strain. For example, some studies have not been able to reproduce improved insulin sensitivity and glucose tolerance in RBP4-deficient mice on a high-fat diet.[1][2][3][4]
-
Compensatory Mechanisms: The absence of RBP4 may trigger compensatory mechanisms for retinol transport. Other carriers, such as albumin and lipoproteins (VLDL and LDL), can transport retinol, potentially masking the metabolic phenotype of RBP4 deficiency.[1]
-
Diet: The composition of the diet, particularly the vitamin A content, can influence the phenotype. RBP4-deficient mice on a vitamin A-sufficient diet may show normal vision development after an initial impairment.[1]
-
Age: The metabolic phenotype can be age-dependent. It's crucial to assess metabolic parameters at different ages.
Q2: My RBP4 transgenic (Tg) mice, overexpressing human RBP4, show a severe retinal degeneration phenotype but only mild or inconsistent metabolic changes. Is this expected?
A2: Yes, this is a documented phenotype in some RBP4-Tg mouse models.
-
Retinoid-Independent Pro-inflammatory Activity: Elevated RBP4 levels can induce retinal neuroinflammation, leading to progressive retinal degeneration, which may be independent of its role in retinoid transport.[1][2]
-
Model-Specific Effects: The specific promoter used to drive transgene expression (e.g., muscle creatine kinase promoter) and the level of overexpression can lead to tissue-specific effects that might not fully recapitulate the systemic metabolic consequences of elevated RBP4.[4] Adipocyte-specific overexpression of human RBP4 in mice has been shown to cause hepatic steatosis without significant changes in circulating RBP4 levels on a chow diet.
-
Human vs. Murine RBP4: Some metabolic effects observed in transgenic mice are seen with the human protein but not the murine one, suggesting potential species-specific interactions.[2]
Q3: We are observing unexpected lethality in our RBP4-related animal models. What could be the cause?
A3: While not a commonly reported issue, unexpected lethality could be due to several factors:
-
Severe Developmental Defects: In models with complete RBP4 or STRA6 deficiency, severe developmental abnormalities can occur, especially under conditions of vitamin A deficiency during gestation.[3][5]
-
Off-Target Genetic Effects: Ensure that the genetic modification does not have unintended off-target effects.
-
Animal Husbandry: Review animal husbandry protocols, including diet, housing conditions, and potential for infections, to rule out external contributing factors.
Experimental Assays and Data Interpretation
Q4: Our RBP4 ELISA results show high variability between samples and assays. How can we troubleshoot this?
A4: High variability in ELISA is a common issue. Here are some steps to improve consistency:
-
Reagent Handling: Ensure all reagents, including standards and samples, are brought to room temperature before use. Avoid repeated freeze-thaw cycles of reagents.[6][7][8]
-
Pipetting Technique: Use calibrated pipettes and change tips for each standard, sample, and reagent. Pipette samples and reagents carefully to the side of the wells to avoid splashing.[7][8]
-
Washing Steps: Insufficient washing is a major source of high background and variability. Ensure complete aspiration of well contents after each wash. Increase the number of washes or the soaking time if necessary.[8]
-
Plate Sealing: Use plate sealers during incubation steps to prevent evaporation, which can cause edge effects.[8]
-
Standard Curve: Prepare fresh standard dilutions for each assay. An improperly prepared or degraded standard is a common cause of poor results.[6][7]
-
Sample Quality: Ensure samples are properly collected and stored. Hemolyzed or lipidemic samples may not be suitable for ELISA.[6]
Q5: We are not observing the expected changes in retinoid levels in the tissues of our RBP4 KO or Tg mice. What could be the reason?
A5: Retinoid homeostasis is complex and tightly regulated.
-
Compensatory Transport: As mentioned for metabolic phenotypes, alternative retinol transport mechanisms can maintain tissue retinoid levels in the absence of RBP4.[1]
-
Homeostatic Regulation: The body has robust mechanisms to maintain retinoid homeostasis. Changes in circulating RBP4 may not always translate to proportional changes in tissue retinoid concentrations, especially in the short term.
-
Analytical Method: Ensure that the HPLC method used for retinoid quantification is sensitive and specific enough to detect the expected changes. The extraction and handling of retinoids are critical due to their light and oxygen sensitivity.
Quantitative Data Summary
Table 1: Comparative Phenotypes of RBP4 Knockout and Transgenic Mice
| Parameter | RBP4 Knockout (KO) Mice | RBP4 Transgenic (Tg) Mice | Wild-Type (WT) Mice | References |
| Systolic Blood Pressure | Lower than WT | Higher than WT | Baseline | [9],[1],[2],[3],[10] |
| Diastolic Blood Pressure | Lower than WT | Higher than WT | Baseline | [9],[1],[2],[10] |
| Serum Retinol Levels | Significantly reduced (<10% of WT) | Increased (3.8-fold higher than WT) | Baseline | [11],[12] |
| Ocular 11-cis-retinal | Reduced (by ~40-77% at 2-4 months) | Normal | Baseline | [13] |
| Ocular all-trans-retinyl ester | Profoundly reduced (by ~88%) | Normal | Baseline | [13] |
Table 2: Effects of RBP4 Antagonists in Mouse Models
| Antagonist | Mouse Model | Key Effects | References |
| Fenretinide | High-fat diet-fed mice | Normalized circulating RBP4, improved insulin sensitivity and glucose tolerance. | [1],[2],[3] |
| A1120 | RBP4-Tg mice | Lowered serum RBP4, prevented structural retinal degeneration. | [14] |
| BPN-14136 | Adipose-specific hRBP4 Tg mice | Lowered circulating RBP4, partially prevented diet-induced obesity and hepatic steatosis. | [1] |
| (±)-44 | CD-1 male mice | Significantly lowered plasma RBP4 levels. | [15] |
Detailed Experimental Protocols
1. RBP4 Quantification by ELISA
This protocol provides a general guideline for a sandwich ELISA to quantify RBP4 in mouse serum or plasma. Always refer to the specific manufacturer's instructions for the kit you are using.
-
Materials:
-
RBP4 ELISA kit (pre-coated plate, detection antibody, HRP-conjugate, standards, buffers, stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Wash bottle or automated plate washer
-
Absorbent paper
-
-
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare standard dilutions according to the kit protocol.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as per the kit's instructions (e.g., 90 minutes at 37°C).[6]
-
Wash the plate multiple times (typically 3-5 times) with the provided wash buffer. Ensure complete removal of the buffer after the last wash by inverting the plate and tapping it on absorbent paper.[6]
-
Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at 37°C).[6]
-
Wash the plate as described in step 5.
-
Add the HRP-conjugate to each well and incubate (e.g., 30 minutes at 37°C).[6]
-
Wash the plate as described in step 5.
-
Add the TMB substrate solution to each well and incubate in the dark (e.g., 15 minutes at 37°C).[6]
-
Add the stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the average zero standard optical density (OD) from all readings.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the RBP4 concentration in the samples.
-
2. Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
-
Materials:
-
Glucose solution (e.g., 20% dextrose in sterile saline)
-
Glucometer and test strips
-
Syringes and needles (e.g., 27G)
-
Animal scale
-
Timer
-
-
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Weigh the mice and calculate the volume of glucose solution to inject (typically 2 g/kg body weight).
-
Take a baseline blood glucose reading (t=0) from the tail vein.
-
Inject the calculated dose of glucose intraperitoneally.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for each mouse to quantify glucose tolerance.
-
3. Insulin Tolerance Test (ITT) in Mice
-
Materials:
-
Insulin solution (e.g., Humulin R diluted in sterile saline)
-
Glucometer and test strips
-
Syringes and needles (e.g., 29G)
-
Animal scale
-
Timer
-
-
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Weigh the mice and calculate the volume of insulin solution to inject (typically 0.75 U/kg body weight, but may need optimization based on the model's insulin sensitivity).
-
Take a baseline blood glucose reading (t=0) from the tail vein.
-
Inject the calculated dose of insulin intraperitoneally.
-
Measure blood glucose at 15, 30, and 60 minutes post-injection.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the rate of glucose disappearance or the AUC to assess insulin sensitivity.
-
Visualizations
Caption: RBP4 signaling pathways involved in metabolic regulation.
Caption: General experimental workflow for refining RBP4 animal models.
Caption: Troubleshooting decision tree for RBP4 animal model experiments.
References
- 1. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 2. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver-secreted RBP4 does not impair glucose homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RBP4 Disrupts Vitamin A Uptake Homeostasis in a STRA6-Deficient Animal Model for Matthew-Wood Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.elabscience.com [file.elabscience.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. Novel role for retinol-binding protein 4 in the regulation of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatocytes Are the Principal Source of Circulating RBP4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transgenic Mice Overexpressing Serum Retinol-Binding Protein Develop Progressive Retinal Degeneration through a Retinoid-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Products of the visual cycle are detected in mice lacking retinol binding protein 4, the only known vitamin A carrier in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Inconsistencies in RBP4 Immunoassay Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Retinol-Binding Protein 4 (RBP4) immunoassay experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in RBP4 immunoassay results?
A1: Inconsistencies in RBP4 immunoassay results can arise from several factors, including the heterogeneity of RBP4 in serum, methodological shortcomings of the assay, and sample handling.[1][2] Different isoforms of RBP4, such as C-terminal truncated forms, may exhibit different immunoreactivity compared to the full-length protein.[3] The interaction of RBP4 with its transport protein, transthyretin (TTR), can also influence assay results.[4] Furthermore, variability between different commercial ELISA kits, matrix effects from the sample, and improper sample collection and storage can all contribute to inconsistent measurements.[5]
Q2: How do different RBP4 isoforms affect immunoassay results?
A2: The predominant form of RBP4 in serum is the full-length protein. However, C-terminally proteolysed forms are also present, particularly in urine.[3] Some immunoassays may exhibit different binding affinities for these various isoforms, leading to either underestimation or overestimation of total RBP4 concentrations.[3] It has been reported that some commercial ELISAs show greater immunoreactivity with the C-terminal proteolysed form of RBP4 than with the full-length version.[3] This can be a significant source of variability when comparing results across different studies or assay platforms.
Q3: What is the impact of the RBP4-transthyretin (TTR) complex on immunoassays?
A3: In circulation, RBP4 is primarily bound to transthyretin (TTR), which prevents its filtration by the kidneys and extends its half-life.[4] The formation of this complex can potentially mask epitopes on RBP4, affecting antibody binding in an immunoassay. However, many commercially available monoclonal antibodies for RBP4 immunoassays are designed to recognize both free RBP4 and RBP4 complexed with TTR.[1][2] It is important to verify with the kit manufacturer whether the assay is designed to detect total RBP4 (both free and TTR-bound).
Q4: Which is the most reliable method for measuring RBP4?
A4: While ELISAs are widely used for their convenience, studies have shown that quantitative Western blotting, standardized to full-length RBP4 protein, is considered a more reliable method, particularly for assessing elevations in RBP4 associated with insulin resistance.[3][6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another advanced method that allows for the simultaneous and absolute quantification of RBP4 and TTR, overcoming some of the limitations of immunoassays such as matrix effects and variability between assays.[5]
Troubleshooting Guide
Below are common problems encountered during RBP4 immunoassays, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing of the plate.[8] - Contaminated wash buffer.[8] - Concentration of the target protein is too high.[8] - Reagents not brought to room temperature before use. | - Ensure all wells are thoroughly washed according to the protocol. Check that all ports of the plate washer are unobstructed.[8] - Prepare fresh wash buffer for each assay.[8] - Use the recommended sample dilution factor. A preliminary experiment to determine the optimal dilution may be necessary.[8] - Allow all reagents to equilibrate to room temperature before starting the assay.[8] |
| Low Sensitivity / Weak Signal | - Improper storage of the ELISA kit.[8] - Stop solution not added or not mixed properly.[8] - Insufficient incubation time. - Reagents have expired. | - Store all kit components according to the manufacturer's instructions.[8] - Ensure stop solution is added to each well and that the plate is gently tapped to mix.[9] - Follow the recommended incubation times precisely. - Do not use kits beyond their expiration date.[8] |
| High Coefficient of Variation (CV) | - Inaccurate pipetting.[8] - Bubbles in wells.[10] - Inconsistent incubation conditions (e.g., temperature). | - Calibrate and check pipettes regularly. Use reverse pipetting for viscous solutions.[8][10] - Be careful to avoid introducing bubbles when adding reagents to wells.[10] - Ensure consistent incubation temperatures, for example, by using a water bath or a calibrated incubator. |
| Poor Linearity of Dilution | - Matrix effects in the sample.[5] - Assay saturation at high sample concentrations.[3] | - Evaluate the need for a specific sample diluent or matrix-matched standards. - Optimize the sample dilution to ensure the measurements fall within the linear range of the standard curve.[3] |
Experimental Protocols
General Sandwich ELISA Protocol for RBP4
This is a generalized protocol based on common procedures found in commercially available ELISA kits. Always refer to the specific kit manual for detailed instructions.
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare wash buffer, standards, and any other required solutions as per the kit instructions.[8][10]
-
Plate Preparation : If the plate is not pre-coated, coat the wells with the capture antibody. Block the plate to prevent non-specific binding.[11]
-
Sample/Standard Addition : Add standards and diluted samples to the appropriate wells. It is recommended to run all samples and standards in duplicate.[8]
-
Incubation : Cover the plate and incubate for the specified time and temperature (e.g., 90 minutes at 37°C or 2 hours at room temperature).[8][10]
-
Washing : Aspirate the contents of the wells and wash the plate multiple times with the wash buffer.[8][10]
-
Detection Antibody Addition : Add the biotinylated detection antibody to each well.[9]
-
Incubation : Cover the plate and incubate.[9]
-
Washing : Repeat the washing step.
-
Enzyme Conjugate Addition : Add Streptavidin-HRP or other enzyme conjugate to each well.[9][11]
-
Washing : Repeat the washing step.
-
Substrate Addition : Add the TMB substrate to each well and incubate in the dark.[8][9]
-
Stop Reaction : Add the stop solution to each well to terminate the reaction.[8][9]
-
Read Plate : Measure the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[8][9]
Sample Preparation
-
Serum : Allow blood to clot at room temperature for 1 hour or overnight at 2-8°C. Centrifuge at 1000 x g for 20 minutes at 2-8°C. Collect the supernatant.[8]
-
Plasma : Collect plasma using EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.[8]
-
Cell Culture Supernatants : Centrifuge at 1000 x g for 20 minutes at 2-8°C to remove particulates.[8]
-
Storage : Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
Visualizations
References
- 1. advimmuno.com [advimmuno.com]
- 2. shop.hytest.fi [shop.hytest.fi]
- 3. Shortcomings in methodology complicate measurements of serum retinol binding protein (RBP4) in insulin-resistant human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors that influence retinol-binding protein 4-transthyretin interaction are not altered in overweight subjects and overweight subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Novel LC-MS/MS Based Proteomics Method for Quantitation of Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. mesoscale.com [mesoscale.com]
- 11. cloud-clone.com [cloud-clone.com]
Technical Support Center: Optimizing RBP4 Expression and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression and purification of Retinol-Binding Protein 4 (RBP4).
Troubleshooting Guides
This section addresses specific issues that may be encountered during RBP4 expression and purification in a question-and-answer format.
Issue 1: Low Protein Yield
Question: I am getting a very low yield of recombinant RBP4 after expression and purification. What are the possible causes and how can I improve the yield?
Answer:
Low protein yield is a common issue in recombinant protein production. Several factors throughout the expression and purification workflow can contribute to this problem. Below is a troubleshooting guide to help you identify and address the potential causes.
Potential Causes and Solutions:
-
Suboptimal Expression Conditions: The conditions for inducing protein expression may not be optimal for RBP4.
-
Troubleshooting Steps:
-
Optimize Induction Temperature: One study found that the optimal induction temperature for RBP4 recombinant protein was 28°C.[1] Lower temperatures can slow down protein synthesis, which can promote proper folding and increase the yield of soluble protein.
-
Optimize Inducer Concentration: The concentration of the inducing agent, such as IPTG, is critical. For RBP4, a concentration of 1.0 mM IPTG has been shown to result in the highest expression levels.[1] It is advisable to test a range of IPTG concentrations (e.g., 0.1 mM to 1.0 mM) to determine the optimal concentration for your specific construct and expression system.
-
Vary Induction Time: The duration of induction can also impact protein yield. Experiment with different induction times, for example, from a few hours to overnight, to find the point of maximum protein accumulation without significant degradation.
-
-
-
Codon Bias: The codons in your RBP4 gene construct may not be optimal for the expression host (e.g., E. coli).
-
Troubleshooting Steps:
-
Use Codon-Optimized Strains: Employ E. coli strains that are engineered to express tRNAs for rare codons, such as BL21(DE3)-CodonPlus.
-
Synthesize a Codon-Optimized Gene: Consider synthesizing the RBP4 gene with codons optimized for your expression host.
-
-
-
Protein Degradation: The expressed RBP4 may be susceptible to degradation by host cell proteases.
-
Troubleshooting Steps:
-
Use Protease-Deficient Strains: Utilize protease-deficient E. coli strains like BL21(DE3)pLysS.
-
Add Protease Inhibitors: Include a cocktail of protease inhibitors during cell lysis.
-
-
-
Inefficient Cell Lysis: Incomplete lysis of the bacterial cells will result in a lower yield of recovered protein.
-
Troubleshooting Steps:
-
Optimize Lysis Method: Experiment with different lysis methods such as sonication, French press, or enzymatic lysis (e.g., lysozyme) to ensure efficient cell disruption.
-
Monitor Lysis Efficiency: Check for complete lysis by examining a small sample of the cell suspension under a microscope before and after the lysis procedure.
-
-
Issue 2: Inclusion Body Formation
Question: My recombinant RBP4 is primarily expressed as insoluble inclusion bodies. How can I increase the yield of soluble protein?
Answer:
The expression of recombinant proteins in E. coli often leads to the formation of insoluble aggregates known as inclusion bodies.[2][3] While this can sometimes be advantageous for obtaining highly concentrated and pure protein, it requires additional steps of solubilization and refolding to obtain biologically active protein.[2][4][5]
Strategies to Increase Soluble RBP4 Expression:
-
Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., to 18-28°C) can slow down the rate of protein synthesis, which often promotes proper folding and reduces aggregation.[1]
-
Use a Weaker Promoter or Lower Inducer Concentration: A high rate of transcription and translation can overwhelm the cellular machinery for protein folding, leading to aggregation. Using a weaker promoter or lowering the IPTG concentration can help to match the rate of protein synthesis with the cell's folding capacity.
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of RBP4 and prevent its aggregation into inclusion bodies.
-
Express as a Fusion Protein: Fusing RBP4 with a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can enhance its solubility.
Working with Inclusion Bodies: Solubilization and Refolding
If optimizing expression conditions does not yield sufficient soluble protein, the RBP4 inclusion bodies can be isolated, solubilized, and then refolded.
-
Inclusion Body Isolation and Washing:
-
After cell lysis, centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) and/or a low concentration of a denaturant (e.g., 1-2 M urea) to remove contaminating proteins and cell debris.
-
-
Solubilization:
-
Use strong denaturants to solubilize the washed inclusion bodies. Common denaturants include:
-
8 M Urea
-
6 M Guanidine Hydrochloride (Gua-HCl)[2]
-
-
-
Refolding:
-
The denatured protein must be refolded to regain its native conformation and biological activity. This is a critical and often challenging step. Common refolding methods include:
-
Dialysis: Gradually remove the denaturant by dialyzing the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.
-
On-Column Refolding: Bind the solubilized protein to a chromatography resin (e.g., Ni-NTA for His-tagged RBP4) and then wash the column with a gradient of decreasing denaturant concentration to facilitate refolding on the solid phase.[2]
-
-
Quantitative Data Summary: RBP4 Expression Optimization
| Parameter | Condition | Outcome | Reference |
| Expression System | E. coli BL21 (DE3) with pET30a-RBP4 vector | Successful expression of RBP4 | [1][6] |
| Optimal Induction Temperature | 28°C | Highest expression level of RBP4 recombinant protein | [1] |
| Optimal IPTG Concentration | 1.0 mM | Highest expression level of RBP4 recombinant protein | [1] |
| Protein Localization | Highly expressed in precipitated inclusion bodies | RBP4-His fusion protein at ~29 kDa | [1] |
| Purification Method | Ni-column affinity chromatography | Elution with 150-200 mM imidazole | [1] |
| Intein-Mediated Purification | Produces tag-free, human recombinant RBP4 | Yields of up to ~15 mg/L | [7] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged RBP4 from E. coli
This protocol is based on a method that has been successfully used to express and purify RBP4.[1]
1. Expression: a. Transform E. coli BL21(DE3) cells with the pET30a-RBP4 expression vector. b. Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 1.0 mM. e. Reduce the temperature to 28°C and continue to grow for another 4-6 hours. f. Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.
2. Lysis and Inclusion Body Isolation: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to complete lysis. d. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
3. Solubilization and Refolding (if necessary): a. Wash the inclusion body pellet with a wash buffer (e.g., lysis buffer with 1% Triton X-100). b. Solubilize the washed inclusion bodies in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 8 M urea). c. Refold the protein using one of the methods described in the "Inclusion Body Formation" section.
4. Purification: a. Clarify the soluble lysate (or the refolded protein solution) by centrifugation or filtration. b. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). c. Wash the column with wash buffer (e.g., binding buffer with 20 mM imidazole) to remove non-specifically bound proteins. d. Elute the His-tagged RBP4 with elution buffer containing a higher concentration of imidazole (e.g., 150-250 mM imidazole).[1] e. Analyze the eluted fractions by SDS-PAGE to assess purity.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of RBP4? A1: Retinol-Binding Protein 4 (RBP4) has a molecular weight of approximately 21 kDa.[8] When expressed as a fusion protein with a tag (e.g., a His-tag), the apparent molecular weight on an SDS-PAGE gel will be slightly higher, for instance, around 29 kDa for a His-tagged RBP4.[1]
Q2: Which expression system is recommended for RBP4? A2: The prokaryotic expression system using E. coli, specifically the BL21(DE3) strain with a pET vector system, has been successfully used for the high-level expression of RBP4.[1][6]
Q3: My purified RBP4 is not active. What could be the reason? A3: Loss of protein activity can be due to several factors:
-
Improper Folding: If the protein was purified from inclusion bodies, the refolding process may not have been optimal, leading to misfolded and inactive protein.
-
Absence of Retinol: RBP4's function is to transport retinol.[8] For functional studies, it is often necessary to load the purified apo-RBP4 with retinol to form holo-RBP4. Some protocols include retinol in the refolding buffer to promote proper folding and stability.[7]
-
Oxidation or Degradation: The protein may have been oxidized or degraded during the purification process. It is important to work quickly, keep samples cold, and consider adding reducing agents (like DTT or BME) and protease inhibitors to the buffers.
Q4: How can I remove the affinity tag from my purified RBP4? A4: To obtain tag-free RBP4, you can use an expression system that incorporates a protease cleavage site (e.g., TEV or thrombin) between the tag and the RBP4 sequence. After purification, the fusion protein can be treated with the specific protease to cleave off the tag, followed by another chromatography step to separate the tag and the protease from the purified RBP4. Alternatively, an intein-based expression system can be used to produce tag-free recombinant RBP4 with an intact native amino terminus.[7]
Visualizations
Caption: Workflow for RBP4 expression and purification.
Caption: Troubleshooting decision tree for low RBP4 yield.
References
- 1. Optimised expression and purification of RBP4 and preparation of anti‐RBP4 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 3. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimised expression and purification of RBP4 and preparation of anti-RBP4 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinol Binding Protein IV Purified from Escherichia coli Using Intein-Mediated Cleavage as a Suitable Replacement for Serum Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinol binding protein 4 - Wikipedia [en.wikipedia.org]
improving the resolution of RBP4-ligand crystal structures
Welcome to the Technical Support Center for RBP4-Ligand Crystallography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when improving the resolution of Retinol-Binding Protein 4 (RBP4)-ligand crystal structures.
Protein Expression and Purification
This section addresses common issues related to obtaining high-purity, stable RBP4 for crystallization trials.
Q1: My recombinant RBP4 is expressing in inclusion bodies. How can I improve soluble expression or refold the protein?
A: Expression of recombinant human RBP4 in E. coli often results in inclusion bodies. While optimizing expression conditions can sometimes increase soluble yield, purification from inclusion bodies followed by refolding is a common and effective strategy.
-
Expression Optimization: One study found that for RBP4 recombinant protein, the optimal induction temperature was 28°C with an IPTG concentration of 1.0 mM.
-
Refolding Protocol: A successful method involves denaturing the inclusion bodies and then refolding the protein in an oxidative environment in the presence of its ligand, retinol. This can be followed by a one-step chromatographic purification, yielding high-purity, tag-free rRBP4.
Q2: What purity level is required for RBP4 crystallization, and how can I assess it?
A: For crystallization, a protein purity of >95% is highly recommended to avoid disrupting lattice formation.
-
Assessment Methods:
-
SDS-PAGE: To confirm the molecular weight and assess purity. A purity of 98% has been successfully used for RBP4.
-
Dynamic Light Scattering (DLS): To check for monodispersity and prevent aggregation before setting up crystallization trials.
-
Western Blot: To confirm the identity of the purified protein, for instance, by using an anti-His antibody if a His-tag is present.
-
Crystallization Strategies: Co-crystallization vs. Soaking
Choosing the right strategy to obtain a protein-ligand complex is a critical step.
Q3: Should I use co-crystallization or soaking to obtain my RBP4-ligand crystals?
A: The choice between co-crystallization and soaking is protein and ligand-dependent, and it is often necessary to try both approaches.
-
Soaking: This is often the first method to try due to its simplicity. It is most effective when you already have a robust apo-RBP4 crystallization condition. However, soaking can sometimes damage the crystal lattice or may not be feasible if the ligand binding site is blocked by crystal packing contacts.
-
Co-crystallization: This involves mixing the RBP4 protein with the ligand before setting up the crystallization trials. This method is often necessary if the ligand induces a significant conformational change in the protein that would disrupt an existing crystal lattice. It may require more extensive screening to find a suitable crystallization condition for the complex.
Experimental Protocol: Ligand Soaking
-
Prepare Soaking Solution: Create a solution containing the ligand at a desired concentration, typically dissolved in a solvent compatible with the crystallization buffer. The final concentration of the solvent should be carefully controlled to avoid damaging the crystal.
-
Crystal Transfer: Using a cryo-loop, carefully transfer the apo-RBP4 crystal from its growth drop into the soaking solution.
-
Incubation: Allow the crystal to soak for a specific period, which may range from minutes to hours. This step often requires optimization.
-
Cryo-protection & Flash-Cooling: If the crystal is to be flash-cooled for data collection, transfer it to a cryoprotectant solution that also contains the ligand to prevent it from diffusing out. Then, flash-cool the crystal in liquid nitrogen.
Experimental Protocol: Co-crystallization
-
Complex Formation: Mix purified RBP4 with the ligand in a specific molar ratio (e.g., 1:5 or 1:10 protein to ligand) and incubate to allow for complex formation. The incubation time can vary and may need optimization.
-
Purification of the Complex (Optional): In some cases, it may be beneficial to purify the complex from excess ligand using size-exclusion chromatography.
-
Crystallization Screening: Use the RBP4-ligand complex solution to set up crystallization screens, just as you would for the apo-protein. A wider screen of conditions may be necessary compared to the apo-protein.
Crystal Optimization and Troubleshooting
Obtaining initial crystals is a major milestone, but they often require optimization to diffract to a high resolution. This section covers post-crystallization treatments to improve crystal quality.
Q4: My RBP4-ligand crystals are very small or needle-like. How can I grow larger, more three-dimensional crystals?
A: Small or poorly shaped crystals often indicate that the nucleation and growth processes are not optimal. Several strategies can be employed to improve crystal size and morphology:
-
Optimize Concentrations: Vary the protein and precipitant concentrations. Lowering the protein concentration or the precipitant concentration can sometimes slow down nucleation, allowing fewer, larger crystals to grow.
-
Seeding: Microseeding or macroseeding can be a powerful technique. This involves transferring microscopic fragments of existing crystals into a new, equilibrated drop to encourage the growth of larger, well-ordered crystals.
-
Additive Screens: The use of additives can sometimes improve crystal quality. There are commercially available screens that test a wide range of small molecules that can help mediate crystal contacts.
Q5: My crystals look well-formed, but they diffract poorly (e.g., to a resolution > 4 Å). What can I do to improve the diffraction quality?
A: Poor diffraction from visually appealing crystals is a common problem, often caused by loose molecular packing and high solvent content.[1] Post-crystallization treatments can significantly improve resolution.
-
Crystal Dehydration: This is one of the most effective methods for improving crystal order.[2][3] By removing excess solvent, molecules can pack more tightly, which often leads to better diffraction.[3]
-
Crystal Annealing: This technique involves momentarily warming a flash-cooled crystal to allow the molecules to relax into a more ordered lattice, which can reduce mosaicity and improve resolution.
-
Optimize Cryoprotection: An inappropriate cryoprotectant or concentration can damage the crystal during freezing, leading to poor diffraction.
Troubleshooting Workflow for Poorly Diffracting Crystals
Experimental Protocols for Crystal Optimization
Protocol: Crystal Dehydration
Dehydration can be achieved through several methods. One convenient method involves creating a dehydrating solution that can be left in open air without drying out quickly.[2]
-
Prepare Dehydrating Solution: Mix your reservoir/well solution with a cryoprotectant like glycerol. A common starting point is a 3:1 ratio of reservoir solution to glycerol (e.g., 75 µl reservoir + 25 µl glycerol).[2]
-
Transfer Crystals: Using a loop, transfer several crystals into a small droplet (~5 µl) of the dehydrating solution placed on a cover slip.
-
Time Course: At different time intervals (e.g., 30 minutes, 1 hour, 3 hours, 6 hours), pick one crystal with a cryo-loop and flash-cool it in liquid nitrogen.
-
Test Diffraction: Screen the crystals at each time point to determine the optimal dehydration time. For some crystals, a dramatic improvement in diffraction has been observed after several hours of dehydration.[2]
Protocol: Crystal Annealing
This procedure is performed on a crystal that is already flash-cooled and mounted on the goniometer.
-
Initial State: The crystal is held at 100 K in the cryostream.
-
Warming: Block the cryostream for a few seconds (1-3 seconds is a common starting point) to allow the crystal to warm up. Visually, you may see the frost on the loop melt and then refreeze.
-
Re-cooling: Unblock the cryostream to rapidly cool the crystal back to 100 K.
-
Evaluation: Re-measure the diffraction to see if there is an improvement in resolution or spot shape. This cycle can be repeated a few times.
Quantitative Improvements from Post-Crystallization Treatments
| Protein | Initial Resolution (Å) | Treatment | Final Resolution (Å) | Reference |
| Archaeoglobus fulgidus Cas5a | 3.2 | Dehydration | 1.95 | [2] |
| Escherichia coli LptA | >5.0 | Dehydration | 3.4 | [2] |
| DsbC–DsbD complex | 7.0 | Dehydration | 2.6 | [1] |
| Tetragonal Lysozyme | ~2.9 | Annealing | ~1.8 |
Data Collection and Cryoprotection
Properly handling the crystal during data collection is crucial for obtaining a high-quality dataset.
Q6: How do I choose the right cryoprotectant for my RBP4-ligand crystals?
A: The ideal cryoprotectant prevents the formation of crystalline ice during flash-cooling, which would destroy the crystal lattice.
-
Common Cryoprotectants: Glycerol, ethylene glycol, low molecular weight PEGs, and sugars like sucrose are common choices.
-
Testing for Vitrification: A good cryoprotectant solution should form a clear, amorphous glass when plunged into liquid nitrogen. You can test this by placing a small drop of the solution in a cryo-loop and freezing it. If it turns cloudy or opaque, ice has formed, and the cryoprotectant concentration needs to be increased or a different cryoprotectant should be tried.
-
Stepwise Transfer: If crystals are sensitive to osmotic shock, they may crack when transferred directly into a high concentration of cryoprotectant. In such cases, a stepwise transfer through solutions of increasing cryoprotectant concentration can be beneficial. For RBP4, a solution of 80% mother liquor and 20% glycerol has been used successfully to collect high-resolution data.
Q7: My diffraction is weak even after optimization. What data collection strategies can help?
A: If the intrinsic diffraction of the crystal is weak, strategies at the synchrotron can help maximize data quality.
-
Use a Microfocus Beamline: If your crystals are small, a microfocus beamline will help to illuminate only the crystal and reduce background scatter.
-
Data Merging: If you have multiple isomorphous crystals, you can collect data from each and merge the datasets. This can improve the signal-to-noise ratio and overall data quality.
-
Synchrotron Source: Modern synchrotrons provide high-intensity X-ray beams that can yield usable data from weakly diffracting crystals.
Frequently Asked Questions (FAQs)
Q8: I've tried everything and still can't get high-resolution crystals. What are my next steps?
A: If extensive optimization of crystallization and post-crystallization conditions fails, it may be necessary to revisit the protein construct itself.
-
Construct Engineering: Consider creating new constructs of RBP4. This could involve truncating flexible N- or C-termini or removing floppy loops that may be inhibiting crystal packing.
-
Surface Entropy Reduction: Mutating surface residues with high conformational entropy (like lysine or glutamic acid) to smaller, less flexible residues (like alanine) can sometimes promote the formation of better crystal contacts.
Q9: Can the ligand itself be a source of problems in obtaining a high-resolution structure?
A: Yes, the properties of the ligand can significantly impact the outcome.
-
Ligand Solubility: Poorly soluble ligands can be difficult to work with. It may be necessary to use a co-solvent like DMSO, but the concentration should be kept to a minimum as it can be detrimental to the crystals.
-
Ligand Purity: Ensure that the ligand is of high purity, as impurities could interfere with binding or crystallization.
-
Ligand Affinity: For co-crystallization, if the ligand affinity is very low, you may need to use a high molar excess of the ligand to ensure the protein is saturated.
RBP4 Crystallization Logic Diagram
This diagram outlines the decision-making process for obtaining RBP4-ligand complex crystals.
References
Technical Support Center: Statistical Analysis of RBP4 Ligand Screening Data
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the statistical analysis of Retinol-Binding Protein 4 (RBP4) ligand screening data.
Frequently Asked Questions (FAQs)
Q1: How should I normalize the raw data from my primary RBP4 high-throughput screen (HTS)?
A1: Data normalization is crucial to correct for systematic variations across plates, such as differences in reagent dispensing, incubation times, or signal drift. A common and robust method is to normalize your data based on intra-plate controls. The percent inhibition or percent activity can be calculated relative to high and low controls on each plate.
-
Percent Inhibition (%) = (1 - (Sample_Value - Median_Low_Control) / (Median_High_Control - Median_Low_Control)) * 100
For this calculation, the 'high control' (e.g., DMSO, no inhibitor) represents 0% inhibition, and the 'low control' (e.g., a known potent inhibitor or no RBP4) represents 100% inhibition. Using the median of control wells is generally more robust against outliers than using the mean.
Q2: What is the Z-factor, and what is an acceptable value for my RBP4 screening assay?
A2: The Z-factor (Z') is a statistical parameter that quantifies the suitability of an HTS assay for identifying active compounds ("hits"). It measures the separation between the high and low control signal distributions. The formula is:
-
Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|
Where SD is the standard deviation. The Z'-factor is a critical metric for assay quality.
| Z'-factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; the assay is robust and reliable for HTS. |
| 0 to 0.5 | Acceptable | The assay is suitable for screening, but may require careful hit selection criteria. |
| < 0 | Unacceptable | The high and low control signals overlap too much; the assay is unreliable. |
An assay with a Z'-factor consistently above 0.5 is considered excellent for a screening campaign.
Q3: How do I select initial "hits" from my primary screening data?
A3: Hit selection should not be based on a simple activity threshold alone, as this method can be ineffective.[1] A more robust approach involves using multiple statistical criteria. A common method is to define a hit as a compound that meets a certain inhibition threshold based on the variability of the sample data, such as three standard deviations (SD) or three median absolute deviations (MAD) from the mean or median of the test compounds.
For example, a hit could be defined as any compound with a percent inhibition greater than the Median_Inhibition + 3 * MAD_Inhibition. This statistical cutoff helps to minimize false positives caused by random experimental noise.[2]
Q4: What are common causes of false positives in RBP4 competitive binding assays?
A4: False positives can arise from several sources unrelated to the direct inhibition of the RBP4-ligand interaction. These include:
-
Assay Technology Interference: Compounds that are fluorescent or that quench fluorescence can interfere with optical assays like TR-FRET or fluorescence polarization.[3]
-
Compound Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically sequester proteins and lead to an apparent inhibition signal.
-
Reagent Instability: Degradation of assay components, such as the fluorescent tracer or the RBP4 protein itself, can lead to spurious results.
It is essential to perform counter-screens and orthogonal assays to validate initial hits and eliminate artifacts.[3]
Troubleshooting Guides
Problem 1: My Z'-factor is consistently low (<0.5). What steps can I take to improve it?
Answer: A low Z'-factor indicates high data variability or a small signal window between your positive and negative controls.
Troubleshooting Steps:
-
Check Reagent Concentrations: Ensure that the concentrations of RBP4, the fluorescent tracer (in binding assays), and other key reagents are optimal. The tracer concentration should ideally be at or below the Kd (dissociation constant) of its interaction with RBP4.
-
Verify Control Performance: Confirm that your high (e.g., DMSO) and low (e.g., a known inhibitor) controls are behaving as expected. The low control should consistently produce maximum inhibition.
-
Assess Plate Uniformity: Check for systematic patterns on the plates, such as "edge effects," where wells at the edges of the plate behave differently.[4] This can be caused by uneven temperature or evaporation. Using barrier plates or avoiding the outer wells can help.
-
Review Dispensing and Mixing: Inaccurate or inconsistent liquid handling is a major source of variability. Verify the calibration and performance of automated liquid handlers and ensure adequate mixing on plates.
-
Increase Incubation Time: Ensure the binding reaction has reached equilibrium. You may need to optimize the incubation time.
Below is a logical diagram to guide the troubleshooting process for a low Z'-factor.
Caption: Troubleshooting workflow for a low Z'-factor.
Problem 2: My dose-response curves for hit compounds are poorly defined or not sigmoidal. What could be the issue?
Answer: A well-behaved inhibitor should produce a sigmoidal dose-response curve from which an IC50 (half-maximal inhibitory concentration) can be reliably determined. Non-ideal curve shapes can indicate several issues.
Troubleshooting Steps:
-
Confirm Compound Solubility: The compound may be precipitating at higher concentrations, leading to a plateau or drop in activity. Visually inspect wells with high compound concentrations and consider using solubility-enhancing agents if compatible with the assay.
-
Check for Assay Interference: As mentioned in the FAQs, the compound could be interfering with the assay technology. Test the compound in the absence of RBP4 to see if it generates a signal on its own.
-
Expand Concentration Range: The tested concentration range may be too narrow or shifted. Test a wider range of concentrations (e.g., from pM to µM) to better define the top and bottom plateaus of the curve.
-
Review Dilution Series: Errors in the serial dilution of the compound can lead to misshapen curves. Prepare fresh dilution plates and re-test.
-
Consider Complex Binding Mechanisms: The compound may not be a simple competitive inhibitor. A non-sigmoidal curve could suggest complex mechanisms like allostery, aggregation, or covalent modification, which require further investigation.[5]
Data Presentation Tables
Table 1: Recommended Assay Quality Control (QC) Parameters
| Parameter | Symbol | Formula | Acceptance Criteria | Purpose |
| Z-Factor | Z' | 1 - 3*(SD_H + SD_L) / |Mean_H - Mean_L| | > 0.5 | Measures assay robustness and separation of controls.[3] |
| Signal-to-Background | S/B | Mean_H / Mean_L | > 5 | Indicates the dynamic range of the assay signal. |
| Coefficient of Variation | %CV | (SD / Mean) * 100 | < 15% | Measures the relative variability of control wells. |
H = High Control; L = Low Control
Table 2: Example Criteria for Hit Confirmation and Prioritization
| Stage | Parameter | Threshold / Criteria | Rationale |
| Primary Screen | % Inhibition | > (Median + 3*MAD) | Statistical cutoff to identify initial hits with activity significantly above background noise. |
| Dose-Response | IC50 | < 10 µM | Confirms potency of the hit compound. |
| Dose-Response | Hill Slope | 0.8 – 1.5 | Suggests a standard, non-cooperative binding interaction.[3] |
| Dose-Response | Max Inhibition | > 80% | Ensures the compound can achieve a high level of target engagement. |
| Orthogonal Assay | Confirmation | Active in a label-free assay (e.g., SPR) | Validates the hit using a different technology to rule out assay-specific artifacts.[6] |
| Counter-Screen | Activity | Inactive in interference assay | Rules out false positives due to compound fluorescence, aggregation, etc. |
Experimental Protocols
Protocol: TR-FRET Competitive Binding Assay for RBP4 Ligand Screening
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for small molecule inhibitors of the interaction between RBP4 and a fluorescently labeled tracer ligand.
1. Materials and Reagents:
-
Recombinant human RBP4 protein
-
Fluorescent tracer ligand (e.g., a known RBP4 ligand conjugated to a fluorophore)
-
TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody if RBP4 is tagged, and an appropriate acceptor fluorophore on the tracer)
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.005% Tween-20)
-
Test compounds dissolved in 100% DMSO
-
Low-volume 384-well assay plates (e.g., black, flat bottom)
2. Assay Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of compound dilutions into the assay plate wells. Also dispense DMSO for high controls and a known RBP4 inhibitor for low controls.
-
Reagent Preparation: Prepare a solution of RBP4 and the anti-tag donor antibody in assay buffer. Prepare a separate solution of the fluorescent tracer ligand in assay buffer. Determine optimal concentrations in a preliminary checkerboard titration experiment.
-
Reagent Dispensing: Add the RBP4/antibody solution to all wells of the assay plate.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow test compounds to bind to RBP4.
-
Tracer Addition: Add the fluorescent tracer ligand solution to all wells to initiate the competitive binding reaction.
-
Equilibration: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on a TR-FRET-capable plate reader. Measure the emission at two wavelengths (e.g., donor and acceptor emission wavelengths) after a pulsed excitation.
3. Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.
-
Normalize the data by calculating the percent inhibition for each test compound well relative to the on-plate controls.
-
For compounds showing significant inhibition, perform a follow-up dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: RBP4 ligand screening and hit validation workflow.
Caption: Simplified RBP4 signaling pathways.[7][8][9]
References
- 1. Novel statistical approach for primary high-throughput screening hit selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mapping of the extracellular RBP4 ligand binding domain on the RBPR2 receptor for Vitamin A transport [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Toxicity of Long-Term RBP4 Antagonist Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicities associated with the long-term administration of Retinol-Binding Protein 4 (RBP4) antagonists.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RBP4 antagonists?
A1: RBP4 is the sole transporter of retinol (Vitamin A) from the liver to peripheral tissues. RBP4 antagonists function by binding to RBP4, which prevents its interaction with cellular receptors and disrupts the transport of retinol. This leads to a reduction in circulating RBP4 levels, which is the therapeutic goal for conditions associated with elevated RBP4.
Q2: What are the main classes of RBP4 antagonists?
A2: RBP4 antagonists can be broadly categorized into two main classes:
-
Retinoid antagonists: These are synthetic retinoid analogs, with fenretinide being the most well-known example.
-
Non-retinoid antagonists: This newer class of drugs, which includes compounds like tinlarebant (LBS-008), STG-001, A1120, and BPN-14136, was developed to avoid the off-target effects associated with retinoid-based therapies.[1]
Q3: What are the known toxicities associated with long-term administration of RBP4 antagonists?
A3: Toxicities are primarily associated with the class of the antagonist:
-
Retinoid antagonists (e.g., fenretinide): The most common adverse events are related to the disruption of vitamin A metabolism and include diminished dark adaptation (nyctalopia), dry skin, and gastrointestinal symptoms.[2][3] More severe, though less common, toxicities can include hepatotoxicity and teratogenicity.[4]
-
Non-retinoid antagonists: These compounds are designed to have a more favorable safety profile. Clinical trial data for tinlarebant, for instance, shows good tolerability, with the most common adverse events being mild and anticipated based on the mechanism of action, such as xanthopsia (a yellowish tinge to vision) and delayed dark adaptation.[5][6]
Q4: How can I monitor for potential ocular toxicity during my experiments?
A4: Regular ophthalmological examinations are crucial. Key in-life monitoring techniques include:
-
Electroretinography (ERG): To assess the function of the retina.
-
Fundus autofluorescence (FAF): To detect changes in the retinal pigment epithelium (RPE).
-
Optical coherence tomography (OCT): To visualize the cross-sectional structure of the retina. Post-mortem analysis can include histology and immunohistochemistry of the retina and RPE.
Q5: Are there strategies to mitigate the toxicities of RBP4 antagonists?
A5: Yes, several strategies can be employed:
-
Dose optimization: Finding the lowest effective dose can minimize side effects.
-
Intermittent dosing: For some compounds, such as fenretinide, intermittent dosing schedules have been explored to reduce toxicities like nyctalopia.[3]
-
Use of non-retinoid antagonists: These newer agents are specifically designed to avoid the off-target effects of retinoid-based drugs.[7]
-
Supportive care: For side effects like dry skin, moisturizers can be beneficial.
II. Troubleshooting Guides
Unexpected Animal Morbidity or Severe Weight Loss
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Off-target toxicity of the antagonist | - Review the known safety profile of the specific antagonist being used. - Consider switching to a more specific, non-retinoid antagonist if using a retinoid-based compound. - Perform a dose-response study to identify a maximum tolerated dose (MTD). |
| Excessive RBP4 suppression leading to severe vitamin A deficiency | - Measure serum retinol levels to confirm deficiency. - Supplement the diet with controlled amounts of vitamin A, being careful not to counteract the therapeutic effect of the antagonist. - Re-evaluate the dosing regimen (dose and frequency). |
| Vehicle-related toxicity | - Run a vehicle-only control group to assess the toxicity of the delivery vehicle. - Consider alternative formulations or delivery routes. |
Vision-Related Adverse Events (e.g., Impaired Dark Adaptation)
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Disruption of the visual cycle due to reduced retinol transport | - This is an expected on-target effect of RBP4 antagonists. - Quantify the effect using electroretinography (ERG). - For retinoid antagonists like fenretinide, consider an intermittent dosing schedule.[3] - Newer non-retinoid antagonists are designed to minimize this effect while still achieving therapeutic efficacy. |
| Direct retinal toxicity | - Perform detailed retinal histology and RPE flat mount analysis to look for signs of cellular damage. - Conduct a thorough literature search for any reported retinal toxicity of the specific compound. |
Inconsistent or Lack of Efficacy (No Reduction in Serum RBP4)
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Poor bioavailability of the antagonist | - Perform pharmacokinetic (PK) studies to determine the plasma concentration of the drug. - Optimize the drug formulation or route of administration. |
| Incorrect dosage | - Conduct a dose-escalation study to find the effective dose range. |
| Issues with RBP4 measurement assay | - Validate your ELISA or other RBP4 quantification method with appropriate controls. - Ensure proper sample collection and storage. |
| Species-specific differences in RBP4 metabolism | - Be aware that some species, such as dogs, have unique retinoid transport mechanisms that may make them unsuitable models for studying RBP4 antagonists.[8][9] |
III. Quantitative Data Summary
Table 1: Adverse Events in a Long-Term Fenretinide Clinical Trial for Breast Cancer Prevention [2]
| Adverse Event | Fenretinide Group (n=1,432) - Cumulative Incidence (%) | Control Group (n=1,435) - Cumulative Incidence (%) |
| Diminished Dark Adaptation | 19.0 | 2.9 |
| Dermatologic Disorders | 18.6 | 2.9 |
| Gastrointestinal Symptoms | 13.0 | 5.4 |
| Disorders of the Ocular Surface | 10.9 | 3.2 |
| Treatment Discontinuation due to Adverse Events | 4.4 | N/A |
Table 2: Grade 3/4 Adverse Events in a Phase I Study of Intravenous Fenretinide in Solid Tumors [4]
| Adverse Event | Incidence (n=23) (%) |
| Hypertriglyceridemia | 26 |
| Bilirubin Increase | 9 |
| ALT Increase | 9 |
| Platelet Count Decrease | 9 |
Table 3: Safety and Tolerability of Tinlarebant (5 mg/day) in Adolescent Stargardt Disease (15-Month Data) [6]
| Adverse Event | Incidence (n=13) (%) | Notes |
| Xanthopsia/Chromatopsia | 76.9 | All mild, 60% recovered during the study. |
| Delayed Dark Adaptation | 69.2 | All mild, 1 subject recovered during the study. |
IV. Experimental Protocols
Quantification of Serum RBP4 by ELISA
This protocol is a generalized procedure based on commercially available ELISA kits. Always refer to the manufacturer's specific instructions.
Materials:
-
ELISA plate pre-coated with anti-RBP4 antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent
-
RBP4 standards
-
Detection Antibody (e.g., biotinylated anti-RBP4)
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect blood and separate serum according to standard procedures.
-
Store serum samples at -80°C if not used immediately.
-
Before the assay, thaw samples on ice and centrifuge to remove any precipitates.
-
Dilute serum samples in Assay Diluent. The dilution factor will depend on the expected RBP4 concentration and the sensitivity of the kit (a starting dilution of 1:1000 to 1:5000 is common).[10]
-
-
Assay Procedure:
-
Prepare RBP4 standards according to the kit instructions.
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the microplate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature).
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of Detection Antibody to each well and incubate as directed.
-
Wash the plate as before.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate.
-
Wash the plate as before.
-
Add 100 µL of TMB Substrate and incubate in the dark until color develops.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the RBP4 concentration in the samples by interpolating their absorbance values from the standard curve, remembering to account for the dilution factor.
-
Assessment of Retinal Function by Electroretinography (ERG) in Mice
This protocol provides a general framework for performing ERG in mice to assess retinal toxicity.[11][12][13]
Materials:
-
ERG recording system with Ganzfeld dome
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Mydriatic agent (e.g., tropicamide)
-
Topical anesthetic (e.g., proparacaine)
-
Corneal electrodes
-
Reference and ground electrodes
-
Heating pad
Procedure:
-
Animal Preparation:
-
Dark-adapt the mice overnight (at least 12 hours). All subsequent procedures until the end of the scotopic ERG must be performed under dim red light.
-
Anesthetize the mouse (e.g., intraperitoneal injection of ketamine/xylazine).
-
Place the mouse on a heating pad to maintain body temperature.
-
Apply a mydriatic agent to dilate the pupils and a topical anesthetic to the cornea.
-
-
Electrode Placement:
-
Place the ground electrode subcutaneously in the tail or hind leg.
-
Place the reference electrode subcutaneously between the eyes.
-
Gently place the corneal electrode on the center of the cornea. A drop of methylcellulose can be used to ensure good contact and keep the cornea moist.
-
-
Scotopic (Dark-Adapted) ERG Recording:
-
Place the mouse inside the Ganzfeld dome.
-
Present a series of light flashes of increasing intensity.
-
Record the electrical response of the retina. The a-wave (initial negative deflection) represents the function of the photoreceptors, and the b-wave (subsequent positive deflection) represents the function of the inner retinal cells.
-
-
Photopic (Light-Adapted) ERG Recording:
-
Light-adapt the mouse for 5-10 minutes using a background light in the Ganzfeld dome.
-
Present a series of light flashes of increasing intensity against the background light.
-
Record the cone-mediated retinal responses.
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a- and b-waves for both scotopic and photopic responses.
-
Compare the ERG parameters between the treated and control groups to assess for any drug-induced changes in retinal function.
-
Preparation and Analysis of Retinal Pigment Epithelium (RPE) Flat Mounts in Mice
This protocol outlines the steps for preparing and analyzing RPE flat mounts to assess RPE morphology.[14][15][16]
Materials:
-
Dissecting microscope
-
Fine-tipped forceps and micro-dissecting scissors
-
Fixative (e.g., 4% paraformaldehyde)
-
Phosphate-buffered saline (PBS)
-
Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and serum)
-
Primary antibody (e.g., anti-ZO-1 or anti-Phalloidin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Eye Enucleation and Fixation:
-
Euthanize the mouse and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde for 1-2 hours.
-
-
Dissection:
-
Under a dissecting microscope, remove the cornea and lens.
-
Carefully peel away the neural retina, leaving the RPE/choroid/sclera complex.
-
Make four radial cuts from the edge towards the optic nerve to allow the eyecup to be flattened.
-
-
Immunostaining:
-
Wash the RPE flat mounts with PBS.
-
Permeabilize and block the tissue for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., to stain cell borders) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Carefully place the RPE flat mount on a microscope slide with the RPE layer facing up.
-
Add a drop of mounting medium with DAPI (to stain nuclei).
-
Cover with a coverslip and seal the edges.
-
Image the flat mount using a confocal microscope.
-
-
Analysis:
-
Analyze the images for changes in RPE cell morphology, such as cell size, shape, and packing density.
-
Quantify any observed pathologies, such as RPE cell loss or hypertrophy.
-
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: RBP4-STRA6 mediated signaling pathway.
Caption: Experimental workflow for assessing RBP4 antagonist toxicity.
Caption: Logical workflow for troubleshooting adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Retinol Binding Protein 4 ELISA Kit (ab196264) | Abcam [abcam.com]
- 3. Development and Validation of a Novel LC-MS/MS Based Proteomics Method for Quantitation of Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. A Phase 1/2, First-in-Human Dose Escalation/Expansion Study to Evaluate the Safety, Tolerability and Preliminary Efficacy of a Subretinal Injection of SB-007 in Subjects With Stargardt Disease (STGD1) | Clinical Research Trial Listing [centerwatch.com]
- 8. ibl-america.com [ibl-america.com]
- 9. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodologies for analysis of patterning in the mouse RPE sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Protocol to Evaluate and Quantify Retinal Pigmented Epithelium Pathologies in Mouse Models of Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodologies for analysis of patterning in the mouse RPE sheet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Protocol to Evaluate and Quantify Retinal Pigmented Epithelium Pathologies in Mouse Models of Age-Related Macular Degeneration [jove.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Enhancing the Cell Permeability of RBP4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cell permeability of Retinol-Binding Protein 4 (RBP4) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My RBP4 inhibitor shows high potency in a biochemical (e.g., protein-binding) assay but loses significant activity in a cell-based assay. What is the likely cause?
A1: A significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability.[1] The inhibitor may be unable to efficiently cross the cell membrane to reach its intracellular target. While other factors like off-target effects or compound instability in the cell culture medium can play a role, assessing permeability should be a primary troubleshooting step.
Q2: What are the critical physicochemical properties that govern the cell permeability of small molecule RBP4 inhibitors?
A2: The ability of a small molecule to passively diffuse across the lipid bilayer of a cell membrane is largely influenced by a balance of several key physicochemical properties. These include:
-
Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial. A LogD at pH 7.4 between 1 and 3 is often considered a good starting point for passive permeability.[2]
-
Polar Surface Area (PSA): A lower PSA is generally preferred. High polarity can hinder a molecule's passage through the hydrophobic lipid membrane.[1]
-
Molecular Weight (MW): Smaller molecules tend to diffuse more readily across cell membranes.[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the energy required for a molecule to leave the aqueous environment and enter the hydrophobic membrane core, thus reducing permeability.[1][3]
-
Solubility: The compound must have adequate aqueous solubility to be available at the cell surface to begin the permeation process.[1]
Q3: How can I experimentally determine the cell permeability of my RBP4 inhibitor?
A3: Two widely used in vitro assays to measure cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1]
-
PAMPA: This is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is useful for assessing passive diffusion.[1][4]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that mimic the intestinal barrier.[1][5] It provides an apparent permeability coefficient (Papp) and can also indicate whether a compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[1]
Q4: My inhibitor has good passive permeability in the PAMPA assay but shows poor permeability in the Caco-2 assay. What could explain this discrepancy?
A4: This common scenario often suggests that your compound is a substrate for active efflux transporters. The Caco-2 cells express transporters like P-glycoprotein (P-gp) that actively pump substrates out of the cell, reducing net permeability.[1] The PAMPA model lacks these transporters and only measures passive diffusion. To confirm this, you can calculate the efflux ratio from a bi-directional Caco-2 assay (see Experimental Protocols section). An efflux ratio greater than 2 is a strong indicator of active efflux.
Q5: What strategies can I employ to improve the cell permeability of my lead RBP4 inhibitor?
A5: Several medicinal chemistry and formulation strategies can be used:
-
Chemical Modification:
-
Modulate Lipophilicity: Systematically modify the structure to achieve an optimal LogP/LogD, for instance, by adding or removing lipophilic groups.[2]
-
Reduce H-Bond Donors: N-methylation of amides or replacing amines with less polar groups can significantly improve permeability by reducing the desolvation penalty.[2][3]
-
Utilize Intramolecular Hydrogen Bonds: Designing the molecule to form internal hydrogen bonds can "shield" polar groups, reducing the effective PSA and improving membrane crossing.[2]
-
-
Prodrug Approaches: A prodrug is an inactive form of a drug that is converted to the active form in the body. This approach can be used to temporarily mask polar functional groups (like carboxylic acids or hydroxyls) that hinder membrane permeability.[2][6][7]
-
Formulation Strategies: For compounds that are difficult to modify, advanced delivery systems like lipid-based formulations (e.g., liposomes) or nanoparticles can be used to enhance solubility and facilitate transport across the cell membrane.[8]
Quantitative Data Summary
Table 1: Physicochemical Properties and Permeability Classification
| Parameter | High Permeability Candidate | Low Permeability Candidate |
| Molecular Weight (MW) | < 500 Da | > 500 Da |
| LogP / LogD (pH 7.4) | 1 - 3 | < 0 or > 5 |
| Polar Surface Area (PSA) | < 90 Ų | > 140 Ų |
| H-Bond Donors (HBD) | ≤ 5 | > 5 |
| H-Bond Acceptors (HBA) | ≤ 10 | > 10 |
Table 2: Interpreting Apparent Permeability (Papp) from Caco-2 Assays
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| > 10 | High | > 90% |
| 1 - 10 | Medium | 20% - 90% |
| < 1 | Low | < 20% |
Data are generalized and may vary based on specific assay conditions.
Signaling Pathway and Workflow Diagrams
Caption: RBP4 signaling pathways contributing to insulin resistance.[9][10][11][12]
Caption: A logical workflow for troubleshooting poor cellular potency.
Detailed Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses the passive permeability of a compound across a lipid-infused artificial membrane.
Materials:
-
96-well filter plate (e.g., PVDF membrane) - Donor Plate
-
96-well acceptor plate
-
Lipid Solution: 1-2% (w/v) lecithin in dodecane
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Analytical instrument (e.g., LC-MS/MS or UV-Vis spectrophotometer)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[4]
-
Coat Donor Plate Membrane: Carefully add 5 µL of the lipid solution to the filter of each well in the donor plate. Allow the solvent to distribute evenly.[1][4]
-
Prepare Dosing Solutions: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10-100 µM).
-
Add Dosing Solution: Add 150 µL of the compound dosing solution to each well of the coated donor plate.[4]
-
Assemble and Incubate: Carefully place the donor filter plate on top of the acceptor plate to form a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking in a humidified chamber to prevent evaporation.[4][13]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the compound in the donor (C₀) and acceptor (C_A) wells using an appropriate analytical method.
-
Data Analysis: Calculate the permeability coefficient (Pe) using a validated equation that accounts for assay-specific parameters.
Caco-2 Permeability Assay (Bi-directional)
This protocol measures permeability across a confluent monolayer of Caco-2 cells, providing insights into both passive permeability and active transport.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Lucifer yellow (for monolayer integrity testing)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical instrument (LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[4][13]
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.[4][13]
-
Transport Experiment (Apical-to-Basolateral, A→B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound (in HBSS) to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (acceptor) compartment. d. Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), taking samples from the acceptor well at various time points.[13]
-
Transport Experiment (Basolateral-to-Apical, B→A): a. In a separate set of wells, add the test compound (in HBSS) to the basolateral (donor) compartment. b. Add fresh HBSS to the apical (acceptor) compartment. c. Incubate and sample as described for the A→B direction.[13]
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for each direction using the equation: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[1] b. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) .[1] An efflux ratio >2 suggests the compound is a substrate for an efflux transporter.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
troubleshooting RBP4 western blot protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Retinol-Binding Protein 4 (RBP4) Western blot protocols.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during RBP4 Western blotting experiments in a question-and-answer format.
Question: I am not getting any signal or a very weak signal for RBP4. What could be the problem?
Answer: A weak or absent signal for RBP4 can stem from several factors. Firstly, ensure that your primary antibody is validated for Western blotting and is used at the recommended dilution. Insufficient protein loading can also be a cause; aim for 20-50 µg of total protein for cell lysates and tissue homogenates. Another critical step is the transfer of proteins from the gel to the membrane. Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Finally, confirm that your secondary antibody is appropriate for the primary antibody's host species and that the detection reagent is fresh and properly prepared.
Question: My Western blot shows high background, making it difficult to see the RBP4 band clearly. How can I reduce the background?
Answer: High background can obscure your target protein band. To mitigate this, ensure your blocking step is sufficient. Increase the blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Insufficient washing is another common cause of high background. Increase the number and duration of your wash steps after primary and secondary antibody incubations. Additionally, using a lower concentration of your primary or secondary antibodies can help reduce non-specific binding.
Question: I am observing multiple non-specific bands in addition to the expected RBP4 band. What should I do?
Answer: The presence of non-specific bands can be due to several reasons. The primary antibody may be cross-reacting with other proteins. In this case, try increasing the antibody dilution or switching to a more specific monoclonal antibody. Ensure that your samples are properly prepared and that protease inhibitors are included in your lysis buffer to prevent protein degradation, which can lead to smaller, non-specific bands. Optimizing the blocking and washing steps, as mentioned for high background, can also help in reducing non-specific bands.
Question: The RBP4 band on my blot appears smeared or distorted. What is the cause?
Answer: Smeared or distorted bands can result from issues during sample preparation or electrophoresis. Ensure that your protein samples are fully denatured by heating them in Laemmli buffer before loading. Overloading the gel with too much protein can also cause smearing. Stick to the recommended protein loading amounts. During electrophoresis, running the gel at too high a voltage can generate excess heat and lead to distorted bands. Try running the gel at a lower voltage for a longer period.
Detailed Experimental Protocols
This section provides a detailed methodology for performing a Western blot to detect RBP4 in cell lysates and tissue homogenates.
I. Sample Preparation
A. Cell Lysate Preparation
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
B. Tissue Homogenate Preparation
-
Excise the tissue of interest and wash with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces on ice.
-
Add ice-cold RIPA buffer with protease inhibitors.
-
Homogenize the tissue using a dounce homogenizer or a sonicator.
-
Incubate on ice for 2 hours with gentle agitation.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
-
Determine the protein concentration.
II. SDS-PAGE and Protein Transfer
-
Mix the protein sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per well onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
III. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RBP4 antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for key quantitative parameters in an RBP4 Western blot protocol.
Table 1: Recommended Protein Loading Amounts
| Sample Type | Recommended Protein Load (µg) |
| Cell Lysate | 20 - 50 |
| Tissue Homogenate | 20 - 50 |
| Purified Protein | 0.1 - 1 |
| Serum/Plasma | Dilution-dependent |
Table 2: Recommended Antibody Dilutions
| Antibody | Dilution Range |
| Primary Anti-RBP4 Antibody | 1:500 - 1:2000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 |
Visualizations
RBP4 Signaling Pathway
Validation & Comparative
A Comparative Guide to A1120 and Fenretinide as RBP4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of A1120 and fenretinide, two prominent antagonists of Retinol-Binding Protein 4 (RBP4). The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating these compounds for therapeutic applications, particularly in the context of diseases associated with elevated RBP4 levels such as atrophic age-related macular degeneration (AMD) and Stargardt disease.
Introduction
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream. Elevated levels of RBP4 have been implicated in the pathogenesis of various metabolic and retinal diseases. By antagonizing RBP4, compounds can disrupt the interaction between RBP4 and transthyretin (TTR), leading to increased renal clearance of RBP4 and a reduction in serum retinol levels. This mechanism is believed to reduce the formation of cytotoxic bisretinoids in the retina, offering a potential therapeutic strategy for conditions like dry AMD and Stargardt disease.[1][2][3] This guide focuses on a comparative analysis of A1120, a non-retinoid antagonist, and fenretinide, a synthetic retinoid, as RBP4 antagonists.
Mechanism of Action: RBP4 Antagonism
Both A1120 and fenretinide function by binding to RBP4, thereby displacing retinol and disrupting the formation of the RBP4-TTR complex.[3][4] This disruption prevents the transport of retinol to peripheral tissues, including the retina, and promotes the excretion of RBP4 by the kidneys.[4][5]
Quantitative Comparison of In Vitro Efficacy
Experimental data demonstrates that A1120 is a significantly more potent antagonist of the RBP4-TTR interaction in vitro compared to fenretinide.
| Parameter | A1120 | Fenretinide | Reference |
| IC50 (RBP4-TTR Interaction) | 155 nM | 4.5 µM | [1] |
| Ki (RBP4 Binding) | 8.3 nM | 200 nM | [6] |
In Vivo Effects
Studies in animal models have shown that both A1120 and fenretinide can effectively lower serum RBP4 and retinol levels.
| Parameter | A1120 | Fenretinide | Animal Model | Reference |
| Serum RBP4 Reduction | ~75% | Similar to A1120 | Mice | [1][7] |
| Serum Retinol Reduction | Dose-dependent | Dose-dependent | Mice | [7] |
| Bisretinoid Accumulation Reduction | Significant reduction | Reduction | Abca4-/- mice | [1][3] |
Selectivity and Safety Profile
A key differentiator between A1120 and fenretinide is their activity at the retinoic acid receptor alpha (RARα).
| Feature | A1120 | Fenretinide | Implication | Reference |
| RARα Agonism | No | Yes | A1120 has a potentially more favorable safety profile, avoiding side effects associated with RARα activation. | [1][3] |
| Chemical Class | Non-retinoid | Synthetic retinoid | Differences in chemical structure contribute to their distinct biological activities. | [1][4] |
While fenretinide's activity as a RARα agonist may contribute to some of its therapeutic effects, it is also associated with potential adverse effects.[3] The non-retinoid nature of A1120 and its lack of RARα agonism suggest a more targeted mechanism of action with a potentially improved safety profile for long-term therapeutic use.[1]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) RBP4-TTR Interaction Assay
This assay is used to quantify the ability of compounds to antagonize the retinol-dependent interaction between RBP4 and TTR.[1]
Methodology:
-
Recombinant human RBP4 is labeled with a terbium cryptate (donor fluorophore), and TTR is labeled with d2 (acceptor fluorophore).[1]
-
The assay is performed in the presence of a fixed concentration of retinol to induce the RBP4-TTR interaction.[1]
-
Test compounds (A1120 or fenretinide) are added at varying concentrations.
-
The mixture is incubated to allow for binding and interaction.
-
The donor fluorophore is excited at 340 nm.
-
If RBP4 and TTR are in close proximity (i.e., interacting), FRET occurs, and the acceptor fluorophore emits light at 665 nm.
-
The emission is measured at both 620 nm (donor) and 665 nm (acceptor).
-
The FRET ratio (665 nm / 620 nm) is calculated. A decrease in this ratio indicates antagonism of the RBP4-TTR interaction.
-
IC50 values are determined from the dose-response curves.[1]
Scintillation Proximity Assay (SPA) for RBP4 Binding
This assay measures the binding affinity of compounds to RBP4.
Methodology:
-
Biotinylated RBP4 is immobilized on streptavidin-coated SPA beads.[1]
-
A radiolabeled ligand, such as 3H-retinol, is added.
-
When the radioligand binds to RBP4 on the beads, it comes into close proximity with the scintillant embedded in the beads, producing a light signal that can be measured.
-
Unbound radioligand in the solution is too far away to produce a signal.
-
Test compounds are added to compete with the radiolabeled ligand for binding to RBP4.
-
A decrease in the scintillation signal indicates displacement of the radioligand by the test compound.
-
Ki values are calculated to determine the binding affinity of the test compounds.
Conclusion
Both A1120 and fenretinide are effective RBP4 antagonists that can lower serum RBP4 and retinol levels. However, key differences exist in their potency, selectivity, and chemical nature. A1120 demonstrates significantly higher in vitro potency in disrupting the RBP4-TTR interaction and exhibits a more favorable preclinical safety profile due to its lack of RARα agonism.[1] Fenretinide, while less potent in direct RBP4 antagonism, has a broader mechanism of action that includes RARα agonism, which may have both therapeutic and off-target effects.[3][4] The choice between these compounds for further research and development will depend on the specific therapeutic goals and the desired balance between potency, selectivity, and potential side effects. The data presented in this guide provides a foundation for making informed decisions in the pursuit of novel treatments for RBP4-mediated diseases.
References
- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Validation of RBP4 as a Drug Target for Insulin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Retinol-Binding Protein 4 (RBP4) as a therapeutic target for insulin resistance against other emerging alternatives. The information is supported by experimental data to aid in the evaluation and strategic decision-making in drug discovery and development.
Executive Summary
Retinol-Binding Protein 4 (RBP4), an adipokine primarily known for transporting retinol, has been a subject of intense research as a potential causative agent in insulin resistance and type 2 diabetes. Elevated circulating levels of RBP4 are often correlated with insulin resistance in both preclinical models and human subjects. This has spurred the development of therapeutic strategies aimed at lowering RBP4 levels or inhibiting its activity. This guide delves into the validation of RBP4 as a drug target, presenting quantitative data on its association with insulin resistance and the effects of interventions. Furthermore, it offers a comparative analysis with other potential drug targets, namely Fetuin-A and Fibroblast Growth Factor 21 (FGF21), providing a broader perspective on the landscape of novel insulin-sensitizing therapies.
RBP4 and Insulin Resistance: The Evidence
Preclinical and Clinical Data
Studies have consistently demonstrated a strong correlation between elevated serum RBP4 levels and insulin resistance.[1][2][3] In non-obese individuals without diabetes, RBP4 levels were found to negatively correlate with insulin sensitivity as determined by the hyperinsulinemic-euglycemic clamp.[4] Mouse models have provided causal evidence; transgenic overexpression of RBP4 induces insulin resistance, while RBP4 knockout enhances insulin sensitivity.[5]
| Study Population/Model | RBP4 Levels in Insulin Resistant vs. Sensitive | Key Findings | Reference |
| Human Studies | |||
| Non-obese, non-diabetic subjects | Higher in insulin-resistant individuals (Mean ± SEM: 30.81 µg/ml) vs. insulin-sensitive (24.57 µg/ml), though not statistically significant (P=0.07) in one study. | Negative correlation between RBP4 and insulin sensitivity (r = -0.32, P = 0.002). | [1][4] |
| Patients with Hyperuricemia | Significantly higher in HUA patients (32.76 ± 7.59 mg/L) vs. controls (26.19 ± 5.16 mg/L), P < 0.001. | Positive correlation with HOMA-IR. | [2] |
| Animal Studies | |||
| RBP4 knockout mice | Not applicable | Enhanced insulin sensitivity. | [5] |
| RBP4 transgenic mice | Elevated RBP4 levels | Induced insulin resistance. | [5] |
RBP4-Targeted Therapeutic Strategies
Several therapeutic agents have been investigated for their potential to modulate RBP4 levels and improve insulin sensitivity.
| Therapeutic Agent | Mechanism of Action | Effect on RBP4 Levels | Effect on Insulin Resistance (HOMA-IR) | Clinical Trial Phase (for insulin resistance) | Reference |
| Fenretinide | Synthetic retinoid that disrupts the RBP4-transthyretin complex, promoting renal excretion of RBP4. | Decreased | Improved | Phase 2 (terminated due to expired drug, with possibility of re-starting) | [6][7] |
| Sitagliptin | DPP-4 inhibitor | Decreased | Improved in Gestational Diabetes Mellitus | Marketed (for type 2 diabetes) | [8][9][10] |
| Tinlarebant (LBS-008) | Oral RBP4 antagonist | Not directly measured, but antagonizes RBP4 function | Under investigation for Stargardt disease, potential for metabolic indications. | Phase 3 (for Stargardt disease) | [11][12] |
| STG-001 | RBP4 antagonist | Not directly measured, but antagonizes RBP4 function | Under investigation for Stargardt disease. | Clinical Trials | [11][12] |
Alternative Drug Targets for Insulin Resistance
While RBP4 presents a compelling target, other molecules are also being actively investigated for their roles in insulin resistance.
Fetuin-A
Fetuin-A is a hepatokine that has been shown to inhibit the insulin receptor tyrosine kinase.
| Study Population | Fetuin-A Levels in Insulin Resistant vs. Sensitive | Key Findings | Reference |
| Patients with new-onset T2DM | Significantly higher (368.5±15.6 mg/l) vs. normal glucose tolerance (152.7±7.1 mg/l), P<0.01. | Positive correlation with HOMA-IR (r=0.48, P<0.01). | [13] |
| Prepubertal Children | Significantly elevated in overweight/obese children. | Positive association with HOMA-IR (r = 0.356, P < 0.001). | [14] |
| Adults with Coronary Artery Disease | Higher in individuals with metabolic syndrome. | 45% in the highest quartile of fetuin-A had metabolic syndrome vs. 24% in the lowest quartile. | [15] |
Fibroblast Growth Factor 21 (FGF21)
FGF21 is a hormone with pleiotropic metabolic effects, including enhancing insulin sensitivity. Several long-acting FGF21 analogues are in clinical development.
| FGF21 Analogue | Key Findings in Clinical Trials | Clinical Trial Phase | Reference |
| LY2405319 | Showed favorable effects on body weight and fasting insulin in patients with obesity and type 2 diabetes, with a trend towards glucose lowering. | Phase 2 | [16][17][18] |
| PF-05231023 | Resulted in a significant decrease in body weight and improved lipid profiles in overweight/obese subjects with type 2 diabetes, but no significant effect on glycemic control. | Phase 2 | [19][20] |
| Pegbelfermin (BMS-986036) | Did not significantly impact HbA1c, but improved lipid profiles and biomarkers of fibrosis in patients with obesity and T2DM. | Phase 2 | [21][22] |
Signaling Pathways and Experimental Workflows
RBP4-Mediated Insulin Resistance Signaling Pathway
Caption: RBP4-mediated induction of inflammation leading to insulin resistance.
Experimental Workflow for Validating an RBP4 Inhibitor
References
- 1. Retinol Binding Protein 4 Expression in Humans: Relationship to Insulin Resistance, Inflammation, and Response to Pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RBP4 Is Associated With Insulin Resistance in Hyperuricemia-Induced Rats and Patients With Hyperuricemia [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenretinide Treatment Prevents Diet-Induced Obesity in Association With Major Alterations in Retinoid Homeostatic Gene Expression in Adipose, Liver, and Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Sitagliptin down-regulates retinol-binding protein 4 and reduces insulin resistance in gestational diabetes mellitus: a randomized and double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sitagliptin down-regulates retinol-binding protein 4 and reduces insulin resistance in gestational diabetes mellitus: a randomized and double-blind trial | springermedicine.com [springermedicine.com]
- 10. researchgate.net [researchgate.net]
- 11. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Association between fetuin-A levels with insulin resistance and carotid intima-media thickness in patients with new-onset type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fetuin-A as an Alternative Marker for Insulin Resistance and Cardiovascular Risk in Prepubertal Children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association Between Human Fetuin-A and the Metabolic Syndrome Data From the Heart and Soul Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of LY2405319, an FGF21 analog, in obese human subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FGF21 mimetic shows therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An engineered FGF21 variant, LY2405319, can prevent non-alcoholic steatohepatitis by enhancing hepatic mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Long-Acting FGF21 Molecule, PF-05231023, Decreases Body Weight and Improves Lipid Profile in Non-human Primates and Type 2 Diabetic Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pegbelfermin (BMS-986036), PEGylated FGF21, in Patients with Obesity and Type 2 Diabetes: Results from a Randomized Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Retinol-Binding Protein 4 (RBP4) Ligand Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Retinol-Binding Protein 4 (RBP4) is the sole transporter of retinol (Vitamin A) in the bloodstream, delivering it from the liver to peripheral tissues.[1] Beyond its canonical role in vision, elevated RBP4 levels are implicated in a range of metabolic diseases, including insulin resistance, type 2 diabetes, obesity, and cardiovascular disease, as well as ophthalmologic conditions like Stargardt disease and age-related macular degeneration (AMD).[2][3] This has positioned RBP4 as a significant therapeutic target.
The primary strategy for modulating RBP4 activity involves the development of small molecule antagonists. These ligands typically function by binding to RBP4 and disrupting its crucial interaction with transthyretin (TTR).[4][5] In circulation, the RBP4-retinol complex binds to TTR to form a larger complex, which prevents the rapid filtration and clearance of RBP4 by the kidneys.[1][6] By preventing this association, RBP4 antagonists promote its rapid renal excretion, thereby lowering serum levels of both RBP4 and retinol.[5] This guide provides a comparative analysis of the major RBP4 ligand scaffolds developed to date, supported by experimental data and detailed methodologies.
Comparative Analysis of RBP4 Ligand Scaffolds
The development of RBP4 inhibitors has evolved from retinoid-based compounds to highly specific non-retinoid and bispecific molecules, each with distinct characteristics.
| Scaffold Class | Example Compound(s) | Primary Mechanism of Action | Key Advantages | Key Disadvantages/Challenges |
| Retinoid | Fenretinide | Binds to the retinol pocket and sterically hinders the RBP4-TTR interaction.[5][6] | First-in-class, proof-of-concept for RBP4 lowering.[7] | Complex mechanism beyond RBP4 inhibition, potential for teratogenic side effects.[6] |
| Non-Retinoid | A1120, BPN-14136 (Tinlarebant), STG-001 | Competitively binds to the retinol pocket, inducing conformational changes that disrupt the RBP4-TTR interface.[4][5][8] | High specificity for RBP4, avoiding retinoid-related side effects; orally bioavailable.[6][8] | A1120 showed low hepatic stability; disruption of RBP4-TTR may destabilize TTR tetramers.[6][8] |
| Bispecific | ERM-123, Analogue (±)-44 | Simultaneously antagonizes RBP4 and kinetically stabilizes the TTR tetramer.[7][9] | Mitigates the theoretical risk of TTR amyloidosis by stabilizing TTR while lowering RBP4.[6][9] | Requires complex medicinal chemistry to balance dual activity.[7] |
| Peptide-Based | STRA6-derived peptides | Inhibit the interaction between RBP4 and its cell surface receptor STRA6, blocking retinol uptake.[10] | Highly specific for the RBP4-STRA6 interaction, targeting retinol delivery at the tissue level. | Early stage of development; challenges with peptide delivery and stability in vivo. |
Quantitative Performance of Representative Ligands
The in vitro potency of RBP4 ligands is typically assessed by their ability to bind to RBP4 and their functional capacity to disrupt the RBP4-TTR complex.
| Compound | Scaffold Type | RBP4 Binding Affinity (SPA IC₅₀) | RBP4-TTR Disruption (HTRF IC₅₀) | Reference |
| A1120 | Non-Retinoid | Kᵢ = 8.3 nM | - | [5] |
| Compound 7 | Non-Retinoid | 72.7 nM | 0.294 µM | [7] |
| BPN-14136 | Non-Retinoid | - | - | [2][8] |
| Compound 9 | Non-Retinoid | 20.8 ± 0.5 nM | 79.7 nM | [7] |
| (±)-44 | Bispecific | 80.0 nM | 0.25 µM | [7] |
Note: IC₅₀ values are dependent on specific assay conditions. SPA (Scintillation Proximity Assay) measures direct binding, while HTRF (Homogeneous Time-Resolved Fluorescence) measures the functional disruption of the protein-protein interaction.
Visualizing RBP4 Signaling and Therapeutic Intervention
To understand the context for RBP4 ligand development, it is essential to visualize the key biological pathways and the logic of therapeutic intervention.
Caption: RBP4-TTR transport pathway and antagonist disruption mechanism.
Caption: Key signaling pathways activated by elevated RBP4 levels.[11][12][13]
Experimental Protocols
Detailed and robust experimental protocols are critical for the evaluation and comparison of RBP4 ligand scaffolds.
RBP4-TTR Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies a ligand's ability to disrupt the retinol-dependent interaction between RBP4 and TTR.
-
Objective: To measure the IC₅₀ value of a test compound for the inhibition of the RBP4-TTR interaction.
-
Principle: The assay uses purified, tagged RBP4 (e.g., MBP-tagged) and TTR labeled with a FRET donor (Europium cryptate) and acceptor (e.g., d2 dye). When RBP4 and TTR interact in the presence of retinol, the donor and acceptor are brought into proximity, generating a FRET signal. An effective antagonist will disrupt this interaction, leading to a decrease in the FRET signal.[14][15]
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.1% BSA). Dilute purified MBP-RBP4, Eu³⁺-cryptate-labeled TTR, all-trans-retinol, and test compounds to desired concentrations in the assay buffer.
-
Assay Plate Setup: In a low-volume 384-well plate, add a fixed concentration of all-trans-retinol (e.g., 1 µM) to all wells.[16]
-
Compound Addition: Add serial dilutions of the test compound (e.g., from 20 µM to 0.1 nM) to the wells.[16] Include controls for no inhibition (DMSO vehicle) and maximum inhibition.
-
Protein Addition: Add the labeled TTR and MBP-RBP4 to the wells.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Data Acquisition: Read the plate on a compatible HTRF reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor/Donor * 10,000). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[16]
-
RBP4 Competitive Binding Scintillation Proximity Assay (SPA)
This assay determines the binding affinity of a compound to RBP4 by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the IC₅₀ and Kᵢ values of a test compound for binding to RBP4.
-
Principle: Maltose-binding protein (MBP)-tagged RBP4 is captured by SPA beads coated with amylose. A radiolabeled ligand, typically ³H-retinol, is added and binds to the captured RBP4. The proximity of the radioisotope to the scintillant in the bead generates a light signal. A non-radiolabeled test compound that binds to RBP4 will compete with and displace the ³H-retinol, causing a reduction in the signal.[14][16]
-
Methodology:
-
Reagent Preparation: Prepare assay buffer. Dilute MBP-RBP4, ³H-retinol (e.g., to a fixed concentration of 10 nM), and test compounds.[16] Prepare a slurry of SPA beads.
-
Assay Plate Setup: In a 96-well plate, add the MBP-RBP4 protein.
-
Compound Addition: Add serial dilutions of the test compound.
-
Radioligand Addition: Add ³H-retinol to all wells.
-
Bead Addition & Incubation: Add the SPA bead slurry to initiate the binding reaction. Seal the plate and incubate with gentle agitation for 1-2 hours at room temperature.
-
Data Acquisition: Count the plate in a microplate scintillation counter.
-
Data Analysis: Plot the scintillation counts against the log of the compound concentration. Calculate the IC₅₀ from the resulting dose-response curve. The Kᵢ can be calculated using the Cheng-Prusoff equation, requiring the Kₔ of the radioligand.
-
In Vivo Efficacy Assessment in Mice
This protocol assesses the ability of an RBP4 antagonist to lower circulating RBP4 levels in a living system.
-
Objective: To evaluate the pharmacokinetic/pharmacodynamic (PK/PD) relationship of an RBP4 antagonist by measuring serum RBP4 levels following administration.
-
Principle: Test compounds are administered to mice (e.g., wild-type or a disease model like Abca4⁻/⁻ mice). Blood samples are collected at various time points, and the concentration of RBP4 in the serum is quantified, typically by ELISA.[9]
-
Methodology:
-
Animal Dosing: Administer the test compound to mice via a relevant route (e.g., oral gavage). Dose-response studies with multiple dose groups are recommended. Include a vehicle control group.[9]
-
Sample Collection: Collect blood samples via a standard method (e.g., tail vein or terminal cardiac puncture) at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) after dosing.
-
Serum Preparation: Process the blood to separate the serum and store it at -80°C until analysis.
-
RBP4 Quantification (ELISA):
-
Coat a 96-well plate with a capture anti-RBP4 antibody.[17][18]
-
Block non-specific binding sites.
-
Add diluted serum samples and a standard curve of known RBP4 concentrations to the plate and incubate.
-
Wash the plate and add a detection antibody (e.g., biotinylated anti-RBP4 antibody).
-
Add a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB) to generate a colorimetric signal.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis: Calculate the RBP4 concentration in each sample by interpolating from the standard curve. Plot the serum RBP4 concentration over time to assess the pharmacodynamic effect of the compound.
-
Caption: A generalized workflow for RBP4 antagonist drug discovery.
References
- 1. Retinol binding protein 4 - Wikipedia [en.wikipedia.org]
- 2. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are RBP4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structure-assisted discovery of the first non-retinoid ligands for Retinol-Binding Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoids and retinoid-binding proteins: Unexpected roles in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 13. Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. US20150057320A1 - Transthyretin ligands capable of inhibiting retinol-dependent rbp4-ttr interaction for treatment of age-related macular degeneration, stargardt disease, and other retinal disease characterized by excessive lipofuscin accumulation - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mesoscale.com [mesoscale.com]
- 18. shop.hytest.fi [shop.hytest.fi]
Navigating the Specificity of RBP4 Ligands: A Comparative Guide on Cross-Reactivity with other Lipocalins
For researchers, scientists, and drug development professionals, understanding the binding specificity of Retinol-Binding Protein 4 (RBP4) ligands is paramount. This guide provides a comparative analysis of RBP4 ligand cross-reactivity with other members of the lipocalin protein family, supported by available experimental data and detailed methodologies.
Retinol-Binding Protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) in the bloodstream and a member of the diverse lipocalin family. Lipocalins are characterized by their conserved β-barrel structure that forms a binding pocket for small hydrophobic molecules. While RBP4 is known for its high specificity for retinol, the potential for its ligands to interact with other structurally similar lipocalins is a critical consideration in drug development to avoid off-target effects.
RBP4 Signaling Pathways
RBP4 exerts its biological effects through at least two distinct signaling pathways:
-
Retinol-Dependent Pathway: The binding of holo-RBP4 (RBP4 bound to retinol) to its receptor, Stimulated by Retinoic Acid 6 (STRA6), triggers a signaling cascade involving Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5). This pathway is crucial for retinol uptake and subsequent cellular processes.
-
Retinol-Independent Inflammatory Pathway: RBP4 can also signal independently of retinol by activating Toll-like Receptor 4 (TLR4). This leads to the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB), promoting the expression of pro-inflammatory cytokines.
Below are diagrams illustrating these key signaling pathways.
Cross-Reactivity of RBP4 Ligands: A Data-Driven Comparison
Table 1: Binding Affinity of Retinol and Synthetic Ligands to RBP4
| Ligand | RBP4 Binding Affinity (Kd or IC50) | Assay Method | Reference |
| All-trans Retinol | ~70-190 nM (Kd) | Scintillation Proximity Assay (SPA) | [1] |
| Fenretinide | 56 nM (IC50) | Competitive Binding Assay | [2] |
| A1120 | 14.8 nM (IC50) | Competitive Binding Assay | [2] |
| BPN-14136 | Potent RBP4 antagonist | In vitro binding assays | [3] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity, where a lower value indicates a stronger interaction.
Table 2: Cross-Reactivity Profile of RBP4 Ligands with Other Lipocalins and Nuclear Receptors
| Ligand | Off-Target Lipocalin/Receptor | Binding Affinity | Comments | Reference |
| All-trans Retinol | Tear Lipocalin (Lcn-1) | Lower affinity than RBP4 | Qualitative assessment; quantitative data not specified. | [4] |
| Fenretinide | Retinoic Acid Receptor α (RARα) | Agonist activity | This off-target effect is a known consideration for fenretinide. | [2] |
| A1120 | Retinoic Acid Receptor α (RARα) | No agonist activity | Demonstrates higher selectivity for RBP4 over RARα compared to fenretinide. | [2] |
| Compound 69081_50 | RBP4 | Docking Score: 78.89 | This is a potential LCN2 inhibitor, data is included for comparative purposes of docking scores across lipocalins. | |
| Lipocalin-type PGD2 Synthase (L-PGDS) | Docking Score: 77.23 | |||
| α1-microglobulin (A1M) | Docking Score: 67.95 |
Comprehensive quantitative binding data (Kd or IC50 values) for RBP4 ligands against a panel of other lipocalins such as Lipocalin-2 (LCN2), α1-microglobulin (A1M), and Prostaglandin D2 Synthase (PTGDS) is limited in publicly available literature.
Experimental Protocols
Accurate assessment of ligand binding and cross-reactivity relies on robust experimental methodologies. Below are detailed protocols for key binding assays.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand (immobilized on a sensor chip) and an analyte (in solution).
Experimental Workflow:
Methodology:
-
Ligand Immobilization:
-
Equilibrate a sensor chip (e.g., CM5) with a suitable running buffer (e.g., HBS-EP+).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified RBP4 protein (or other lipocalin) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 1000-2000 Resonance Units, RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test ligand in the running buffer.
-
Inject the ligand solutions over the immobilized RBP4 surface at a constant flow rate (e.g., 30 µL/min). The association of the ligand to RBP4 is monitored in real-time as an increase in RU.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the ligand-RBP4 complex, observed as a decrease in RU.
-
-
Surface Regeneration:
-
If the ligand does not fully dissociate, inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5) to remove the bound ligand and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Radioligand Binding Assay for Competitive Binding Analysis
This technique uses a radiolabeled ligand to quantify the binding of unlabeled test compounds to a target protein.
Experimental Workflow:
Methodology:
-
Reaction Setup:
-
In a 96-well plate, combine the purified lipocalin protein (e.g., RBP4, LCN2), a constant concentration of a suitable radioligand (e.g., [3H]-retinol), and varying concentrations of the unlabeled test compound in a binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The protein and bound radioligand will be retained on the filter, while the unbound radioligand passes through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified lipocalin protein (e.g., RBP4) in a suitable buffer (e.g., PBS or HEPES) at a known concentration (typically 10-100 µM).
-
Prepare a solution of the test ligand in the same buffer at a concentration 10-20 times that of the protein. It is crucial that the buffer composition is identical for both the protein and the ligand to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the ligand into the protein solution. The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat per mole of injectant versus the molar ratio of ligand to protein) is fitted to a suitable binding model to determine the stoichiometry of binding (n), the binding affinity (KA or KD), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Conclusion
The available data suggests that while RBP4 is a highly specific transporter for its natural ligand, retinol, the development of synthetic RBP4 antagonists requires careful evaluation of their cross-reactivity with other lipocalins to ensure target specificity and minimize potential off-target effects. Although comprehensive quantitative cross-reactivity data for many RBP4 ligands is not widely available, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct these crucial assessments. Further studies are warranted to systematically evaluate the selectivity profiles of current and future RBP4-targeted therapeutics against the broader lipocalin family.
References
- 1. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tear Lipocalin and Lipocalin-Interacting Membrane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Effect of RBP4 Lowering in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various strategies aimed at validating the therapeutic effects of lowering Retinol-Binding Protein 4 (RBP4) in preclinical animal models. Elevated levels of RBP4 have been implicated in the pathogenesis of several metabolic disorders, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Consequently, reducing circulating RBP4 is a promising therapeutic avenue. This document summarizes key quantitative data from studies employing genetic and pharmacological interventions to lower RBP4, details the experimental protocols for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of RBP4 Lowering Strategies
The following tables summarize the quantitative outcomes of different RBP4 lowering methodologies in various animal models of metabolic disease.
Table 1: Genetic Models of RBP4 Depletion
| Animal Model | Genetic Intervention | Key Metabolic Outcomes | RBP4 Level Change | Reference |
| RBP4 Knockout (RBP4-/-) Mice | Whole-body deletion of the RBP4 gene | Improved insulin sensitivity and glucose tolerance.[1][2][3][4] | Undetectable serum RBP4. | [2][3] |
| Liver-Specific RBP4 Knockout (LRKO) Mice | Hepatocyte-specific deletion of the RBP4 gene | Undetectable circulating RBP4, but no significant improvement in insulin sensitivity on a chow diet. | Undetectable serum RBP4. |
Table 2: Pharmacological Inhibition of RBP4
| Animal Model | Pharmacological Agent | Dosage | Key Metabolic Outcomes | Serum RBP4 Reduction | Reference |
| High-Fat Diet (HFD)-induced Obese Mice | Fenretinide | 10 mg/kg/day | Improved insulin sensitivity and glucose tolerance; reduced hepatic steatosis.[3][5][6] | Normalized to levels of chow-fed mice.[2][3] | [2][3][5][6] |
| Abca4-/- Mice (Model for Stargardt disease) | A1120 | 30 mg/kg/day for 6 weeks | Significantly reduced accumulation of lipofuscin bisretinoids.[7][8][9][10] | ~75%[7][8][9][10] | [7][8][9][10] |
| Abca4-/- Mice | BPN-14136 | 20 mg/kg/day for 12 weeks | ~50% inhibition of A2E formation.[11] | ~90%[11] | [11] |
Table 3: RNA-Based RBP4 Suppression
| Animal Model | RNA-Based Intervention | Dosage | Key Metabolic Outcomes | Serum RBP4 Reduction | Reference |
| High-Fat Diet (HFD)-induced Obese Mice | Anti-RBP4 Oligonucleotide | 25 mg/kg for 4 weeks | Improved glucose tolerance and insulin sensitivity; ameliorated hepatic steatosis.[12] | Significantly reduced.[12] | [12] |
| ob/ob Mice and HFD-induced Obese Mice | Transthyretin (TTR) Antisense Oligonucleotide (ASO) | Not specified | Improved insulin sensitivity; decreased plasma insulin by 30-60%.[13] | 80-95%[13] | [13] |
Mandatory Visualization
Caption: RBP4 impairs insulin signaling via the STRA6-JAK2-STAT1 pathway.
Caption: General workflow for in vivo validation of RBP4-lowering therapies.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the clearance of an intraperitoneally injected glucose load from the body, providing a measure of glucose metabolism.
-
Animal Preparation: Mice are fasted overnight for approximately 16 hours with free access to water.[14]
-
Baseline Measurement: A baseline blood glucose level (t=0) is measured from a small drop of blood obtained via a tail prick, using a glucometer.[14]
-
Glucose Administration: A 20% glucose solution is administered via intraperitoneal (IP) injection at a dose of 2g of glucose per kg of body mass.[14] The volume for injection is calculated as: volume (µl) = 10 x body weight (g).[14]
-
Blood Glucose Monitoring: Blood glucose levels are subsequently measured at 15, 30, 60, and 120 minutes post-injection.[14]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
2. Insulin Tolerance Test (ITT)
This test evaluates the systemic response to insulin by measuring the rate of glucose clearance from the circulation after insulin administration.
-
Animal Preparation: Mice are fasted for 4-6 hours in the morning with free access to water.[15]
-
Baseline Measurement: A baseline blood glucose level (t=0) is measured from a tail blood sample.[15]
-
Insulin Administration: Human insulin is administered via IP injection at a dose of 0.75 U/kg body weight.[16][17] The insulin is typically diluted in sterile saline.[15]
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, and 60 minutes after the insulin injection.[16]
-
Data Analysis: The rate of glucose disappearance is calculated. A faster decline in blood glucose indicates greater insulin sensitivity.
3. Measurement of Serum RBP4 by ELISA
This assay quantitatively determines the concentration of RBP4 in serum or plasma samples.
-
Sample Collection and Preparation: Blood is collected from mice and centrifuged to obtain serum, which is then stored at -20°C or below.[18][19] For the assay, serum samples are typically diluted (e.g., 1:10,000) in the provided ELISA buffer.[18]
-
Assay Principle: This is a sandwich ELISA. RBP4 in the sample binds to a capture antibody coated on the microplate wells. A second, enzyme-conjugated detection antibody then binds to the captured RBP4.[18][20]
-
Procedure:
-
Diluted standards and samples are added to the antibody-coated wells and incubated.[19][21]
-
The enzyme-conjugated detection antibody is added and incubated.[19][21]
-
After another wash step, a substrate solution is added, which develops a color in proportion to the amount of bound RBP4.[20][21]
-
The reaction is stopped, and the absorbance is measured at 450 nm.[20][21]
-
-
Data Analysis: A standard curve is generated using known concentrations of RBP4, and the concentration of RBP4 in the samples is interpolated from this curve.[20]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinol-Binding Protein 4 and Its Relation to Insulin Resistance in Obese Children before and after Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term Fenretinide treatment prevents high-fat diet-induced obesity, insulin resistance, and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of retinol-binding protein 4 with RNA oligonucleotide prevents high-fat diet-induced metabolic syndrome and non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transthyretin Antisense Oligonucleotides Lower Circulating RBP4 Levels and Improve Insulin Sensitivity in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 15. Insulin Tolerance Test in Mouse [protocols.io]
- 16. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 17. mmpc.org [mmpc.org]
- 18. biovendor.com [biovendor.com]
- 19. bioelsa.com [bioelsa.com]
- 20. alpco.com [alpco.com]
- 21. rndsystems.com [rndsystems.com]
A Head-to-Head Comparison of RBP4-TTR Disruption Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, the disruption of the Retinol-Binding Protein 4 (RBP4) and Transthyretin (TTR) interaction is a critical area of study, with implications for various therapeutic areas. This guide provides an objective, data-driven comparison of key assays used to measure this disruption, offering insights into their principles, performance, and protocols to aid in the selection of the most appropriate method for specific research needs.
The interaction between RBP4 and TTR is essential for the transport of retinol (Vitamin A) in the bloodstream and for preventing the renal clearance of the smaller RBP4 protein.[1] Consequently, assays that can accurately quantify the disruption of this complex are invaluable tools in the discovery and development of novel therapeutics. This guide explores a range of methodologies, from traditional immunoassays to advanced mass spectrometry techniques, presenting their strengths and limitations.
Quantitative Comparison of RBP4-TTR Disruption Assays
The selection of an appropriate assay often depends on the specific research question, required throughput, and available instrumentation. The following table summarizes quantitative data and key characteristics of commonly used RBP4-TTR disruption assays.
| Assay Type | Principle | Key Quantitative Readout | Example IC50 Values | Throughput | Advantages | Disadvantages |
| HTRF | Homogeneous Time-Resolved Fluorescence. Measures FRET between a donor (e.g., Eu3+-cryptate labeled TTR) and an acceptor (e.g., d2-conjugated anti-tag antibody for tagged RBP4) upon their interaction. Disruption of the interaction leads to a decrease in the FRET signal.[2][3] | IC50 | A1120: ~1 µM, Fenretinide: ~1 µM, Tafamidis: ~10 µM[2] | High | Homogeneous format (no wash steps), sensitive, suitable for HTS.[2][3] | Requires specific plate reader, potential for compound interference with fluorescence. |
| SPA | Scintillation Proximity Assay. Relies on the proximity of a radiolabeled ligand ([3H]-retinol) to a scintillant-coated bead. Displacement of the radioligand by a test compound from biotinylated RBP4 bound to streptavidin-coated beads leads to a loss of signal.[4][5][6] | IC50 | - | High | Homogeneous format, sensitive.[5] | Requires handling of radioactivity, potential for color quenching. |
| FRET | Fluorescence Resonance Energy Transfer. The intrinsic fluorescence of the RBP-retinol complex excites a fluorescent probe covalently attached to TTR. Disruption of the complex reduces the FRET signal.[7][8] | IC50 | - | High | Homogeneous, sensitive.[7] | Requires labeling of proteins, potential for compound interference. |
| FP | Fluorescence Polarization. Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein. Can be used in a competition format to identify compounds that disrupt the RBP4-TTR interaction.[1][2][9] | IC50 | - | High | Homogeneous, simple protocol.[9][10] | Lower sensitivity for large protein-protein interactions, requires a fluorescent probe. |
| ELISA | Enzyme-Linked Immunosorbent Assay. Can be configured in a competitive format where a test compound competes with a labeled component for binding, or as a sandwich ELISA to quantify the amount of complex present.[11][12] | IC50 / % Inhibition | - | Medium to High | Widely available technology, can be very specific.[11] | Requires multiple wash steps, can be less sensitive for detecting subtle disruptions. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Directly measures the absolute quantities of RBP4 and TTR proteins by detecting specific surrogate peptides after enzymatic digestion.[13][14][15][16] | Absolute Concentration (µM) | RBP4: 0.5-6 µM, TTR: 5.8-69 µM (Linear Range)[14][16] | Low to Medium | High specificity and accuracy, can quantify multiple proteins simultaneously.[13][15] | Requires specialized equipment and expertise, lower throughput. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the general experimental process, the following diagrams illustrate the RBP4-TTR signaling pathway and a typical workflow for a disruption assay.
References
- 1. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20150057320A1 - Transthyretin ligands capable of inhibiting retinol-dependent rbp4-ttr interaction for treatment of age-related macular degeneration, stargardt disease, and other retinal disease characterized by excessive lipofuscin accumulation - Google Patents [patents.google.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. AID 1344885 - Scintillation Proximity Binding Assay: Untagged human RBP4 purified from urine of tubular proteinuria patients was purchased from Fitzgerald Industries International. It was biotinylated using the EZ-Link Sulfo-NHS-LC-Biotinylation kit from Pierce following the manufacturer's recommendations. Binding experiments were performed in 96-well plates (OptiPlate, PerkinElmer) in a final assay volume of 100 ul per well in SPA buffer (IX PBS, pH 7.4, 1 mM EDTA, 0.1% BSA, 0.5% CHAPS). The reaction mix contained 10 nM 3H-Retinol (48.7 Ci/mmol; PerkinElmer), 0.3 mg/well Streptavidin-PVT beads, 50 nM biotinylated RBP4 and a test compound. Nonspecific binding was determined in the presence of 20 uM of unlabeled retinol. The reaction mix was assembled in the dark under dim red light. The plates were sealed with clear tape (TopSeal-A: 96-well microplate, PerkinElmer), wrapped in the aluminum foil, and allowed to equilibrate 6 hours at room temperature followed by overnight incubation at +4° C. Radiocounts were measured using a TopCount NXT counter (Packard Instrument Company). - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. Assay of Retinol-Binding Protein–Transthyretin Interaction and Techniques to Identify Competing Ligands | Springer Nature Experiments [experiments.springernature.com]
- 8. Assay of retinol-binding protein-transthyretin interaction and techniques to identify competing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanomicronspheres.com [nanomicronspheres.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Retinol binding protein 4 as a screening biomarker for hereditary TTR amyloidosis in African American adults with TTR V142I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibl-america.com [ibl-america.com]
- 13. Development and Validation of a Novel LC-MS/MS Based Proteomics Method for Quantitation of Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Novel LC-MS/MS Based Proteomics Method for Quantitation of Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
Confirming On-Target Effects of Novel RBP4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Retinol-Binding Protein 4 (RBP4) inhibitors, focusing on the experimental data and methodologies used to confirm their on-target effects. Elevated levels of RBP4, the primary transport protein for retinol (vitamin A), are associated with insulin resistance, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain retinal diseases like Stargardt disease and atrophic age-related macular degeneration (AMD).[1][2][3] Novel RBP4 inhibitors aim to mitigate these conditions by preventing the interaction of RBP4 with its binding partners, primarily transthyretin (TTR), which leads to a reduction in circulating RBP4 levels.[4][5][6]
Comparative Analysis of Novel RBP4 Inhibitors
Several non-retinoid small molecule inhibitors of RBP4 have emerged as promising therapeutic candidates. This section compares the available data on some of the leading novel inhibitors.
| Inhibitor | Chemical Class | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Efficacy | Clinical Development Stage |
| Tinlarebant (LBS-008) | Small molecule | RBP4 antagonist; disrupts RBP4-TTR interaction.[2][6][7] | Not publicly disclosed in direct comparative studies. | Reduces serum RBP4 by ~80-90%.[2][8] Slows retinal lesion growth by 36% in Stargardt disease.[9][10] | Phase 3 (Stargardt disease and Geographic Atrophy).[5][11] |
| STG-001 | Small molecule | RBP4 antagonist.[2] | Not publicly disclosed in direct comparative studies. | Currently undergoing clinical trials.[2] | Clinical trials.[2] |
| BPN-14136 | Non-retinoid | RBP4 antagonist; disrupts RBP4-TTR interaction.[12] | Not publicly disclosed in direct comparative studies. | Induces a strong (up to 99%) serum RBP4 reduction in nonhuman primates.[2] | Preclinical.[12] |
| Bispecific Antagonists (e.g., (±)-44) | Small molecule | RBP4 antagonist and TTR tetramer stabilizer.[4] | RBP4 SPA: 80.0 nM; RBP4-TTR HTRF: 0.25 µM.[4] | Significantly lowers mouse plasma RBP4 levels.[4] | Preclinical.[4] |
| A1120 | Non-retinoid | RBP4 antagonist; disrupts RBP4-TTR interaction.[4] | Not publicly disclosed in direct comparative studies. | Reduces rodent RBP4 plasma levels by >70%.[4] | Preclinical.[4] |
Key Experimental Protocols
Confirmation of the on-target effects of novel RBP4 inhibitors relies on a series of well-defined in vitro and in vivo assays. Below are detailed methodologies for key experiments.
RBP4-Transthyretin (TTR) Interaction Assay (TR-FRET)
This assay is crucial for quantifying the ability of an inhibitor to disrupt the interaction between RBP4 and TTR. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and homogeneous assay format suitable for high-throughput screening.[13][14][15]
Principle:
The assay measures the FRET between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., TTR) and an acceptor fluorophore (e.g., d2) conjugated to an antibody that recognizes a tag on the other binding partner (e.g., MBP-tagged RBP4).[16] When RBP4 and TTR interact in the presence of retinol, the donor and acceptor are brought into close proximity, resulting in a high FRET signal.[15] An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[15]
Protocol Outline:
-
Reagent Preparation:
-
Recombinant MBP-tagged RBP4.
-
Europium (Eu3+) cryptate-labeled TTR.
-
d2-conjugated anti-MBP monoclonal antibody.
-
All-trans-retinol.
-
Test compounds (novel RBP4 inhibitors) at various concentrations.
-
Assay buffer.
-
-
Assay Procedure:
-
In a 384-well or 1536-well plate, add a fixed concentration of all-trans-retinol to stimulate the RBP4-TTR interaction.
-
Add serial dilutions of the test compound.
-
Add a pre-mixed solution of MBP-tagged RBP4 and Eu3+-cryptate labeled TTR.
-
Add the d2-conjugated anti-MBP antibody.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Serum RBP4 Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the in vivo effect of RBP4 inhibitors on circulating RBP4 levels.
Principle:
This is typically a sandwich ELISA. A capture antibody specific for RBP4 is coated onto the wells of a microplate. The serum sample is added, and any RBP4 present binds to the capture antibody. A detection antibody, also specific for RBP4 and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. Finally, a substrate for the enzyme is added, which produces a colorimetric signal proportional to the amount of RBP4 in the sample.
Protocol Outline:
-
Sample Collection and Preparation:
-
Collect blood samples from control and inhibitor-treated animals.
-
Separate the serum by centrifugation.
-
Dilute the serum samples in an appropriate assay buffer.
-
-
Assay Procedure:
-
Add diluted standards and serum samples to the wells of the RBP4-capture antibody-coated plate. Incubate for 1-2 hours at 37°C.
-
Wash the wells multiple times with a wash buffer to remove unbound proteins.
-
Add the HRP-conjugated RBP4 detection antibody to each well. Incubate for 1 hour at 37°C.
-
Wash the wells again to remove the unbound detection antibody.
-
Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of RBP4 in the serum samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathways and Experimental Workflows
RBP4 Signaling Pathways
Elevated RBP4 levels can induce insulin resistance through at least two distinct pathways:
-
Retinol-Dependent Pathway: Holo-RBP4 (retinol-bound RBP4) binds to its receptor, STRA6, on the surface of cells like adipocytes. This binding triggers a signaling cascade involving the phosphorylation and activation of Janus kinase 2 (JAK2) and the transcription factor STAT5. Activated STAT5 upregulates the expression of genes like Suppressor of Cytokine Signaling 3 (SOCS3), which in turn inhibits insulin signaling.[11]
-
Retinol-Independent Inflammatory Pathway: RBP4 can also act independently of retinol to induce inflammation. It binds to Toll-like receptor 4 (TLR4) on macrophages, activating downstream signaling through c-Jun N-terminal kinase (JNK). This leads to the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, which can then act on adjacent cells like adipocytes to impair insulin signaling.[11][17]
References
- 1. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 4. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the RBP4 antagonist tinlarebant, a promising therapeutic for treating Stargardt disease and atrophic age-related macular degeneration - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. Product 008 | Belite Bio [belitebio.com]
- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/53574 [onderzoekmetmensen.nl]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Tinlarebant Shows Benefit in Stargardt Trial | Retinal Physician [retinalphysician.com]
- 10. bio-research.ai [bio-research.ai]
- 11. Belite Bio Presents Additional Analysis from Phase 2 Study of Tinlarebant in Stargardt Disease at the ARVO Annual Meeting | santé log [santelog.com]
- 12. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Retinol Binding Protein 4 Levels Are Not Altered in Preclinical Alzheimer’s Disease and Not Associated with Cognitive Decline or Incident Dementia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Retinol-Binding Protein 4 (RBP4) Ligands in Diverse Disease Models
An Objective Guide for Researchers and Drug Development Professionals
Retinol-Binding Protein 4 (RBP4) has emerged as a significant therapeutic target due to its association with a range of pathologies, including metabolic disorders, ocular diseases, and cardiovascular conditions.[1][2][3][4][5] As the exclusive transporter of retinol (Vitamin A) in the bloodstream, modulating its function presents a promising strategy for therapeutic intervention.[1][2][6] This guide provides a comparative analysis of the efficacy of various RBP4 ligands, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Elevated levels of RBP4 are linked to insulin resistance, type 2 diabetes, obesity, and cardiovascular diseases.[3][4][5][7][8] RBP4 is primarily synthesized in the liver and adipose tissue.[2][3] In circulation, the RBP4-retinol (holo-RBP4) complex binds to transthyretin (TTR), which prevents its renal filtration and extends its half-life.[1][8] The delivery of retinol to target tissues is mediated by the STRA6 receptor.[1][3][8] However, RBP4 also exhibits functions independent of retinol transport, particularly in inflammation.[1][7][9] Both retinol-bound (holo-RBP4) and retinol-free (apo-RBP4) forms can trigger inflammatory responses in immune cells like macrophages through pathways involving Toll-like receptor 4 (TLR4) and JNK, independent of the STRA6 receptor.[7][9]
This guide will delve into the efficacy of key RBP4 ligands—Fenretinide, A1120, and BPN-14136—across various disease models, with a focus on metabolic and ocular diseases.
Efficacy in Metabolic Disease Models
Elevated RBP4 is a key contributor to insulin resistance and type 2 diabetes.[5][8] It impairs insulin signaling in skeletal muscle and liver and can induce an inflammatory state in adipose tissue.[1][7][8] Consequently, RBP4 antagonists are being investigated for their potential to improve metabolic health.
Fenretinide
Fenretinide, a synthetic retinoid, is a well-characterized RBP4 ligand.[1][10] It functions by binding to RBP4 in the liver, which disrupts its interaction with TTR and promotes its renal clearance, thereby lowering circulating RBP4 levels.[10]
A1120
A1120 is a non-retinoid small molecule that binds to RBP4 with high affinity, displacing retinol and disrupting the RBP4-TTR complex.[1][11]
Comparative Efficacy in a Diet-Induced Obesity Mouse Model
A key study compared the effects of Fenretinide and A1120 in a diet-induced obesity mouse model. While both compounds effectively lowered serum RBP4 and retinol levels, their impact on insulin sensitivity differed significantly.
| Compound | Dose | Serum RBP4 Reduction | Serum Retinol Reduction | Effect on Insulin Sensitivity | Reference |
| Fenretinide | 30 mg/kg | Significant | Significant | Improved | [11] |
| A1120 | 30 mg/kg | Significant | Significant | No improvement | [11] |
| Rosiglitazone | 10 mg/kg | Minor | No significant change | Improved | [11] |
These findings suggest that the insulin-sensitizing effects of Fenretinide may not be solely mediated by its RBP4-lowering activity and could involve other mechanisms.[11] In contrast, A1120, despite being a potent RBP4 antagonist, did not demonstrate anti-diabetic efficacy in this model.[11]
Efficacy in Ocular Disease Models
The transport of retinol to the eye is critical for the visual cycle.[2] However, excessive retinol uptake can lead to the accumulation of toxic bisretinoid lipofuscin in the retinal pigment epithelium (RPE), contributing to diseases like Stargardt's disease and age-related macular degeneration (AMD).[6][12] RBP4 antagonists aim to reduce the delivery of retinol to the retina, thereby slowing the progression of these diseases.
BPN-14136
BPN-14136 is another non-retinoid RBP4 antagonist designed to disrupt the RBP4-TTR interaction.[1][13]
Tinlarebant (Belite Bio) and STG-001 (Stargazer)
These are two RBP4 antagonists currently undergoing clinical trials for ocular indications.[14][15]
Preclinical Efficacy in Retinal Disease Models
Studies in animal models have demonstrated the potential of RBP4 antagonists in treating retinal diseases. Administration of these compounds leads to a significant reduction in serum RBP4, which in turn is expected to decrease the formation of lipofuscin bisretinoids without completely halting the visual cycle.[6][12] BPN-14136 has shown efficacy in reducing bisretinoid synthesis in vivo.[13] Fenretinide has also shown promise in reducing lesion growth in AMD clinical trials.[6]
| Ligand | Disease Model | Key Outcome | Reference |
| Fenretinide | Age-Related Macular Degeneration (human trial) | Trend towards reduced lesion growth | [6] |
| A1120 | Mouse models of retinal disease | Reduction of serum RBP4 | [12] |
| BPN-14136 | Mouse models of retinal disease | Robust inhibition of bisretinoid synthesis | [13] |
Experimental Protocols
Quantification of Serum RBP4
Serum RBP4 levels are typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Coating: 96-well plates are coated with a capture antibody specific for RBP4 and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.
-
Sample Incubation: Serum samples and RBP4 standards are added to the wells and incubated.
-
Detection: A biotinylated detection antibody specific for RBP4 is added, followed by streptavidin-horseradish peroxidase (HRP).
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm), and the RBP4 concentration is determined from the standard curve.
Oral Glucose Tolerance Test (OGTT)
This test assesses the body's ability to clear glucose from the bloodstream.
-
Fasting: Mice are fasted for a specified period (e.g., 6 hours).
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Insulin Suppression Test
This test evaluates insulin sensitivity.
-
Fasting: Mice are fasted for a short period (e.g., 4 hours).
-
Baseline Glucose: A baseline blood glucose measurement is taken.
-
Insulin Injection: A single intraperitoneal injection of insulin (e.g., 1 U/kg body weight) is administered.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after insulin injection.
-
Data Analysis: The degree of glucose lowering indicates insulin sensitivity.
Signaling Pathways and Experimental Workflows
RBP4-Induced Insulin Resistance Signaling
Caption: RBP4 induces insulin resistance via macrophage activation.
RBP4 Signaling in Pancreatic β-Cells
Caption: RBP4 impairs pancreatic β-cell function.
Experimental Workflow for Ligand Efficacy Testing
Caption: Workflow for testing RBP4 ligand efficacy in vivo.
Conclusion
The development of RBP4 ligands represents a promising therapeutic avenue for a variety of diseases. While both retinoid and non-retinoid antagonists have demonstrated the ability to lower circulating RBP4 levels, their downstream effects on disease pathology can differ. The data presented here, particularly the comparison between Fenretinide and A1120, underscore the importance of considering the multifaceted roles of RBP4 beyond simple retinol transport. For metabolic diseases, the ideal ligand may need to address both the transport and inflammatory signaling functions of RBP4. In the context of ocular diseases, the primary goal is the controlled reduction of retinol delivery to the retina. Continued research and clinical trials will be crucial in elucidating the full therapeutic potential of these compounds and identifying the most effective ligands for specific disease indications.
References
- 1. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Retinol-binding protein 4 in skeletal and cardiac muscle: molecular mechanisms, clinical implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinol, Retinoic Acid, and Retinol-Binding Protein 4 are Differentially Associated with Cardiovascular Disease, Type 2 Diabetes, and Obesity: An Overview of Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinol binding protein 4 - Wikipedia [en.wikipedia.org]
- 7. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease [mdpi.com]
- 11. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retinoids and retinoid-binding proteins: Unexpected roles in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for RBP4 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to validate the activity of Retinol-Binding Protein 4 (RBP4) antagonists. It includes an overview of key antagonists, supporting experimental data, detailed methodologies for crucial experiments, and visual representations of signaling pathways and workflows.
Introduction to RBP4 and its Antagonists
Retinol-Binding Protein 4 (RBP4) is the specific transporter of retinol (Vitamin A) in the bloodstream. Elevated levels of RBP4 have been associated with various metabolic diseases, including insulin resistance, type 2 diabetes, and certain inflammatory conditions. RBP4 exerts its effects through complex signaling pathways, primarily the TLR2/4-mediated inflammatory pathway and the STRA6-mediated pathway impacting insulin signaling.[1][2][3]
RBP4 antagonists are a class of therapeutic agents designed to lower the circulating levels of RBP4 or inhibit its activity.[4][5] By doing so, they aim to mitigate the pathological effects of elevated RBP4. Several RBP4 antagonists are currently under investigation, including Tinlarebant (LBS-008), STG-001, BPN-14136, A1120, and the repurposed drug Fenretinide.[4][6][7] Validation of the in vivo activity of these antagonists relies on the measurement of specific biomarkers.
Key Biomarkers for RBP4 Antagonist Activity
The primary biomarker for assessing the activity of RBP4 antagonists is the reduction of serum or plasma RBP4 levels. Downstream biomarkers that reflect the biological consequences of RBP4 inhibition include markers of inflammation and insulin sensitivity.
Serum/Plasma RBP4 Levels
A direct measure of target engagement and efficacy for RBP4 antagonists is the quantification of RBP4 protein in circulation. A significant reduction in serum or plasma RBP4 concentration is the most widely reported and accepted biomarker of antagonist activity.[6][8][9]
Inflammatory Cytokines
RBP4 can induce the expression of pro-inflammatory cytokines through the TLR4 signaling pathway in immune cells like macrophages.[3] Therefore, a reduction in the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can serve as a downstream biomarker of RBP4 antagonist efficacy.
Markers of Insulin Signaling
Elevated RBP4 is linked to insulin resistance. RBP4 can impair insulin signaling by inhibiting the phosphorylation of key downstream molecules like Akt (Protein Kinase B).[10][11] An increase in the phosphorylation of Akt (p-Akt) in response to insulin stimulation after treatment with an RBP4 antagonist indicates improved insulin sensitivity and serves as a crucial biomarker.
Comparative Efficacy of RBP4 Antagonists
The following tables summarize the available quantitative data on the effects of various RBP4 antagonists on key biomarkers. Direct head-to-head comparative studies are limited; therefore, the data is presented for each antagonist based on available literature.
| Antagonist | Primary Biomarker: Reduction in Serum/Plasma RBP4 | Test System | Reference |
| Tinlarebant (LBS-008) | 80-90% sustained reduction | Adolescent Stargardt Disease Patients (Phase 2 Study) | [9][12] |
| STG-001 | Reduction of blood RBP4 concentrations (quantitative data not specified) | Stargardt Disease Patients (Phase 2a Clinical Trial) | [13] |
| BPN-14136 | Up to 99% reduction | Nonhuman Primates | [7] |
| ~90% decrease | Mice | [14] | |
| A1120 | ~75% reduction | Mice | [1][4] |
| Fenretinide | >70% reduction in a subgroup of patients | Atrophic Age-Related Macular Degeneration Patients | [14] |
| Normalized circulating RBP4 levels | High-fat diet-fed mice | [15] |
| Antagonist | Downstream Biomarker: Effect on Inflammatory Markers | Test System | Reference |
| BPN-14136 | Normalized retinal levels of proinflammatory complement cascade components (e.g., C3, Factor D) | Abca4-/- mouse model of Stargardt disease | [14][16] |
| Fenretinide | Associated with a decrease in inflammatory markers like TNF-α and C-reactive protein (CRP) in some studies. | Obese individuals, Psoriasis patients undergoing anti-TNF-α therapy | [17][18] |
| Antagonist | Downstream Biomarker: Effect on Insulin Signaling | Test System | Reference |
| Fenretinide | Improved insulin action and glucose tolerance. | High-fat diet-fed mice | [15] |
| Favorable effect on glucose and insulin levels. | Young women at genetic or familial risk of breast cancer | [7] | |
| General RBP4 Inhibition | Increased phosphorylation of IRS/PI3K/Akt signaling pathway components. | Hyperuricemia-induced rat models and 3T3-L1 adipocytes | [19] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Serum RBP4 by ELISA
Objective: To quantify the concentration of RBP4 in serum or plasma samples.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying RBP4. In this assay, a capture antibody specific for RBP4 is coated onto the wells of a microplate. The sample containing RBP4 is added, and the RBP4 binds to the capture antibody. After washing, a detection antibody, also specific for RBP4 and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added. This antibody binds to a different epitope on the RBP4 molecule. Following another wash step, a substrate for the enzyme is added, which results in a colorimetric reaction. The intensity of the color is proportional to the amount of RBP4 in the sample and is measured using a microplate reader.
Materials:
-
Commercial RBP4 ELISA kit (e.g., from R&D Systems, Abcam)
-
Microplate reader
-
Pipettes and tips
-
Wash buffer
-
Stop solution
-
Serum or plasma samples
Procedure:
-
Sample Preparation: Collect whole blood and allow it to clot. Centrifuge to separate the serum. Plasma can be collected using EDTA as an anticoagulant, followed by centrifugation. Samples should be stored at -80°C if not used immediately.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare a standard curve using the provided RBP4 standards.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit instructions (typically 1-2 hours at room temperature).
-
Wash the wells multiple times with the wash buffer to remove unbound substances.
-
Add the enzyme-conjugated detection antibody to each well and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate in the dark for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the concentration of RBP4 in the samples by interpolating their absorbance values from the standard curve.
Measurement of Inflammatory Cytokines (TNF-α and IL-6) by Multiplex Bead Array
Objective: To simultaneously quantify the concentration of multiple cytokines, including TNF-α and IL-6, in serum or cell culture supernatant.
Principle: A multiplex bead-based immunoassay allows for the simultaneous measurement of multiple analytes in a single sample. The assay utilizes a set of spectrally distinct beads, with each bead population coated with a capture antibody specific for a particular cytokine. The sample is incubated with the mixed bead populations, allowing the cytokines to bind to their respective capture antibodies. After washing, a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) conjugate, is added to form a sandwich complex. The beads are then analyzed using a flow cytometer, which identifies each bead population by its spectral signature and quantifies the amount of bound cytokine by the intensity of the PE fluorescence.
Materials:
-
Multiplex bead array kit for human or mouse cytokines (e.g., from Bio-Rad, Millipore)
-
Flow cytometer
-
Assay buffer
-
Wash buffer
-
Streptavidin-PE
-
Serum or cell culture supernatant samples
Procedure:
-
Sample Preparation: Prepare serum or plasma as described for the RBP4 ELISA. Cell culture supernatants can be used directly or after centrifugation to remove cellular debris.
-
Assay Procedure:
-
Prepare the standards and samples.
-
Add the mixed antibody-coupled beads to the wells of a filter plate.
-
Wash the beads with wash buffer.
-
Add the standards and samples to the wells and incubate with shaking.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add streptavidin-PE and incubate.
-
Wash the beads and resuspend in assay buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis: Use the kit-specific software to analyze the data and determine the concentrations of TNF-α and IL-6 in the samples based on the standard curves.
Assessment of Insulin Signaling (p-Akt) by Western Blot
Objective: To determine the effect of RBP4 antagonist treatment on insulin-stimulated phosphorylation of Akt in target cells (e.g., adipocytes, muscle cells).
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are first separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane. The membrane is incubated with a primary antibody that specifically binds to the protein of interest (in this case, phosphorylated Akt). After washing, a secondary antibody, which is conjugated to an enzyme, is added. This secondary antibody binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which can be captured on film or with a digital imager. The intensity of the signal is proportional to the amount of the target protein. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (total Akt).
Materials:
-
Cell culture reagents
-
RBP4 antagonist
-
Insulin
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture target cells to the desired confluency.
-
Treat the cells with the RBP4 antagonist or vehicle control for the desired duration.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-Akt as a ratio to total Akt to account for any differences in protein loading.
Visualizing RBP4 Signaling and Biomarker Validation
The following diagrams illustrate the key signaling pathways of RBP4, the experimental workflow for biomarker validation, and the logical relationship between RBP4 antagonism and its therapeutic effects.
Caption: RBP4 Signaling Pathways.
Caption: Biomarker Validation Workflow.
Caption: RBP4 Antagonist Mechanism of Action.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are RBP4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Retinol-Binding Protein 4 Induces Inflammation in Human Endothelial Cells by an NADPH Oxidase- and Nuclear Factor Kappa B-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ophthalmologytimes.com [ophthalmologytimes.com]
- 16. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | RBP4 Is Associated With Insulin Resistance in Hyperuricemia-Induced Rats and Patients With Hyperuricemia [frontiersin.org]
- 19. RBP4 Is Associated With Insulin Resistance in Hyperuricemia-Induced Rats and Patients With Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics of BPN-14136 and A1120: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamics of two non-retinoid Retinol-Binding Protein 4 (RBP4) antagonists: BPN-14136 and its precursor, A1120. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.
Both BPN-14136 and A1120 are being investigated as potential oral therapies for Stargardt disease and atrophic age-related macular degeneration (dry AMD). Their mechanism of action centers on disrupting the interaction between RBP4 and transthyretin (TTR), which is essential for the transport of retinol (Vitamin A) to the retina. By inhibiting this process, these compounds aim to reduce the formation of cytotoxic bisretinoids, which are implicated in the pathophysiology of these retinal diseases. Notably, BPN-14136 was developed through a rational drug design process starting from A1120, with the goal of optimizing potency and drug-like properties.[1]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacodynamic parameters for BPN-14136 and A1120 based on available preclinical data.
Table 1: In Vitro Pharmacodynamics
| Parameter | BPN-14136 | A1120 |
| RBP4 Binding Affinity (Ki) | Data not explicitly quantified, but described as "excellent" and "exceptional"[1] | 8.3 nM[2] |
| RBP4-TTR Interaction Inhibition (IC50) | Described as "robust"[1] | 155 nM[3][4] |
| Retinoic Acid Receptor α (RARα) Agonism | Not reported, but expected to be inactive | No agonist activity observed[3][4] |
Table 2: In Vivo Pharmacodynamics in Mouse Models of Stargardt Disease (Abca4-/- mice)
| Parameter | BPN-14136 | A1120 |
| Dose | 20 mg/kg/day (oral)[1] | 30 mg/kg/day (oral, formulated in chow)[3][4] |
| Treatment Duration | 12 weeks[1] | 6 weeks[3][4] |
| Serum RBP4 Reduction | ~90%[1] | ~75%[3][4] |
| Bisretinoid (A2E) Reduction | ~50%[1] | Significant reduction observed[3] |
| Lipofuscin Fluorophore Reduction | ~75%[1] | Significant reduction observed[3] |
| Effect on Visual Cycle | No significant inhibition[1] | No significant changes in kinetics of dark adaptation[3][4] |
| Normalization of Complement System | Normalized retinal levels of complement factors[1] | Not reported |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of action of BPN-14136 and A1120 and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of RBP4 antagonists.
Caption: In vivo experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from the available literature and are intended to provide a comprehensive overview for research professionals.
In Vitro Assays
1. RBP4 Binding Assay (Scintillation Proximity Assay - SPA)
This assay is used to determine the binding affinity of the test compounds to RBP4.
-
Principle: A radiolabeled ligand for RBP4 (e.g., [3H]-retinol) is incubated with RBP4 that is bound to a scintillant-impregnated bead. When the radioligand binds to RBP4, it comes into close proximity with the bead, causing the scintillant to emit light, which is then measured. A test compound that also binds to RBP4 will compete with the radioligand, leading to a decrease in the light signal.
-
Materials:
-
Recombinant human RBP4
-
[3H]-retinol
-
SPA beads (e.g., Protein A-coated)
-
Anti-RBP4 antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (BPN-14136, A1120)
-
96- or 384-well microplates
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a slurry of SPA beads coated with anti-RBP4 antibody in assay buffer.
-
Add the bead slurry to the wells of the microplate.
-
Add recombinant human RBP4 to the wells and incubate to allow binding to the antibody-coated beads.
-
Add a fixed concentration of [3H]-retinol to all wells.
-
Add varying concentrations of the test compounds (BPN-14136 or A1120) to the wells.
-
Incubate the plate at room temperature with gentle shaking to allow the binding reaction to reach equilibrium.
-
Measure the scintillation counts in a microplate scintillation counter.
-
Calculate the IC50 value for each compound by plotting the percentage of inhibition versus the compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. RBP4-TTR Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of the test compounds to disrupt the interaction between RBP4 and TTR.
-
Principle: RBP4 and TTR are labeled with two different fluorophores (a donor and an acceptor) that can undergo FRET when in close proximity. The binding of RBP4 to TTR brings the fluorophores together, resulting in a FRET signal. A compound that disrupts this interaction will cause a decrease in the FRET signal.
-
Materials:
-
Recombinant human RBP4 (e.g., tagged with MBP)
-
Recombinant human TTR (labeled with a donor fluorophore, e.g., Europium cryptate)
-
Anti-MBP antibody labeled with an acceptor fluorophore (e.g., d2)
-
Retinol
-
Assay buffer
-
Test compounds (BPN-14136, A1120)
-
Low-volume 384-well microplates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Add a solution containing retinol and varying concentrations of the test compound to the wells of the microplate.
-
Add a mixture of MBP-tagged RBP4 and Europium-labeled TTR to the wells.
-
Add the d2-labeled anti-MBP antibody to the wells.
-
Incubate the plate at room temperature to allow the interaction to occur.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Calculate the ratio of acceptor to donor fluorescence to determine the FRET signal.
-
Calculate the IC50 value for each compound by plotting the percentage of inhibition of the FRET signal versus the compound concentration.
-
In Vivo Studies
1. Animal Model and Husbandry
-
Animal Model: Abca4 knockout (Abca4-/-) mice are a commonly used model for Stargardt disease as they exhibit accelerated accumulation of lipofuscin in the retinal pigment epithelium (RPE).[1][3]
-
Husbandry: Mice are typically housed in a controlled environment with a 12-hour light/12-hour dark cycle and provided with food and water ad libitum.
2. Compound Administration
-
BPN-14136: Administered orally, for example, at a daily dose of 20 mg/kg.[1] The specific vehicle for oral gavage was not detailed in the reviewed literature.
-
A1120: Administered orally, formulated in chow at a daily dose of 30 mg/kg.[3][4]
3. Serum RBP4 Quantification (ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of RBP4 in serum samples.
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for mouse RBP4.
-
Block non-specific binding sites in the wells.
-
Add diluted serum samples and RBP4 standards to the wells and incubate.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.
-
Wash the wells again.
-
Add a substrate for the enzyme and measure the resulting colorimetric change using a microplate reader.
-
Generate a standard curve from the RBP4 standards and use it to calculate the concentration of RBP4 in the serum samples.
-
4. Bisretinoid (A2E) Quantification (HPLC)
-
Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify the amount of A2E, a major component of lipofuscin, in eye tissue extracts.
-
Procedure (General):
-
Homogenize dissected mouse eyecups.
-
Extract lipids, including A2E, using an organic solvent.
-
Dry the extract and resuspend it in a suitable solvent for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Elute A2E using a specific mobile phase gradient.
-
Detect A2E using a UV-Vis detector at its characteristic absorption maximum.
-
Quantify the amount of A2E by comparing the peak area to that of a known standard.
-
Conclusion
Both BPN-14136 and A1120 demonstrate significant promise as RBP4 antagonists for the treatment of Stargardt disease and dry AMD. The available data suggests that BPN-14136, having been developed from A1120, possesses an optimized pharmacodynamic profile with "excellent" in vitro potency and robust in vivo efficacy in reducing serum RBP4 and bisretinoid accumulation.[1] A1120 also shows strong preclinical efficacy and a favorable safety profile by not acting as a RARα agonist.[3][4] Further head-to-head comparative studies with fully detailed and identical experimental protocols would be beneficial to definitively quantify the improvements in the pharmacodynamic properties of BPN-14136 over its predecessor, A1120. The experimental protocols provided in this guide offer a foundation for such future investigations.
References
- 1. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Contentious Role of RBP4 in Glucose Metabolism: A Comparative Guide
An objective analysis of the experimental evidence for and against Retinol-Binding Protein 4 as a key regulator of insulin sensitivity.
Introduction
Retinol-Binding Protein 4 (RBP4) was first identified as the specific transport protein for vitamin A (retinol) in the circulation.[1] In 2005, a seminal study proposed a new role for RBP4 as an adipokine that links obesity with insulin resistance and type 2 diabetes (T2D).[2] This initial finding sparked immense interest in RBP4 as a potential biomarker and therapeutic target for metabolic diseases. However, subsequent independent verification studies have yielded conflicting results, leading to a decade-and-a-half-long debate within the scientific community.[3][4] This guide provides a comprehensive comparison of the supporting and contradicting experimental evidence, detailed methodologies of key experiments, and an overview of the proposed signaling pathways to offer researchers, scientists, and drug development professionals a clear perspective on the current state of RBP4 research.
Comparative Analysis of Key Findings
The controversy surrounding RBP4's role in glucose metabolism is best illustrated by directly comparing the results of various human and animal studies.
Studies Supporting an Association between Elevated RBP4 and Insulin Resistance
A substantial body of research has reported a positive correlation between circulating RBP4 levels and insulin resistance. These studies suggest that elevated RBP4 is a key factor in the pathogenesis of T2D.[2][3]
| Study Type | Population/Model | Key Findings | Insulin Resistance Metric | RBP4 Measurement |
| Human Cross-Sectional | Obese, impaired glucose tolerance, and T2D subjects | Serum RBP4 levels correlated with the magnitude of insulin resistance.[5] | Euglycemic-hyperinsulinemic clamp | Western Blot |
| Human Cross-Sectional | Perimenopausal women | Serum RBP4 concentrations positively correlated with HOMA-IR in women ≥ 50 years old.[6] | HOMA-IR | ELISA |
| Human Cross-Sectional | Patients with hyperuricemia | Plasma RBP4 levels were significantly higher in patients with hyperuricemia and positively correlated with HOMA-IR.[7] | HOMA-IR | ELISA |
| Meta-Analysis | 8 studies, 8087 participants | High RBP4 levels were associated with an increased risk of T2DM.[8] | Diagnosis of T2DM | ELISA |
| Animal Study | Adipose-Glut4-/- mice | RBP4 expression was elevated in adipose tissue.[2] | Insulin resistance secondary to adipose-specific Glut4 knockout | DNA array |
| Animal Study | Transgenic RBP4 overexpression in mice | Caused insulin resistance.[2] | Impaired insulin signaling in muscle | Not specified |
| Animal Study | Injection of recombinant RBP4 in mice | Induced insulin resistance.[2] | Impaired insulin signaling in muscle | Not specified |
Studies Contradicting or Questioning a Direct Causal Role of RBP4
Conversely, a significant number of studies have failed to replicate the initial findings, reporting no or even an inverse correlation between RBP4 and insulin resistance.[9][10] These findings suggest a more complex and potentially indirect role for RBP4 in glucose metabolism.
| Study Type | Population/Model | Key Findings | Insulin Resistance Metric | RBP4 Measurement |
| Human Cross-Sectional | Nondiabetic subjects with normal or impaired glucose tolerance | No significant relationship between adipose tissue RBP4 mRNA or plasma RBP4 levels and insulin sensitivity.[9] | Euglycemic-hyperinsulinemic clamp | ELISA and Western Blot |
| Human Cross-Sectional | Men with T2DM or coronary artery disease | RBP4 levels were not associated with insulin resistance.[11] | HOMA-IR | ELISA and Western Blot |
| Human Cross-Sectional | Women with varying adiposity and glucose tolerance | Lean-control group had higher RBP4 levels than obese and obese with T2DM groups.[12] | HOMA-IR | ELISA |
| Human Cross-Sectional | Non-diabetic individuals | Serum RBP4 concentrations did not correlate with BMI or HOMA-IR.[10] | HOMA-IR | Not specified |
| Animal Study | Liver-specific RBP4 overexpression in mice | No effect on glucose homeostasis, even on a high-fat diet.[1][8] | Glucose tolerance test, insulin levels | Not specified |
| Animal Study | RBP4-deficient mice on a high-fat diet | Did not consistently show improved insulin sensitivity and glucose tolerance.[13] | Insulin and glucose tolerance tests | Not specified |
| Animal Study | Adipocyte-specific RBP4 overexpression in mice | Induced hepatic steatosis and glucose intolerance without changing circulating RBP4 levels.[4] | Glucose tolerance test | Not specified |
Proposed Signaling Pathways
Several molecular mechanisms have been proposed to explain how RBP4 might induce insulin resistance. These pathways often involve inflammatory and stress-activated signaling cascades in key metabolic tissues.
RBP4-Induced Insulin Resistance via Inflammation
One prominent theory suggests that RBP4 acts as a pro-inflammatory molecule, triggering signaling cascades that interfere with insulin action. This is thought to occur through the activation of Toll-like receptor 4 (TLR4) and the subsequent engagement of the JNK and NF-κB pathways, leading to the production of inflammatory cytokines like TNF-α and IL-6.[14][15][16]
Caption: RBP4-induced inflammatory pathway leading to insulin resistance.
RBP4-Induced Insulin Resistance in Adipose Tissue and Liver
In adipose tissue, the RBP4-retinol complex is proposed to bind to its receptor, STRA6, activating the JAK2/STAT5 signaling pathway.[3][17] This leads to the expression of SOCS3, a known inhibitor of insulin signaling. In the liver, RBP4 is suggested to increase the expression of the gluconeogenic enzyme PEPCK, leading to increased hepatic glucose production.[3][17]
Caption: Proposed mechanisms of RBP4-induced insulin resistance in adipose tissue and liver.
Experimental Protocols
The variability in reported findings may be partly attributable to differences in experimental methodologies. Below are detailed protocols for key assays used in RBP4 and glucose metabolism research.
Quantification of Serum/Plasma RBP4
Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common method for quantifying RBP4 levels in biological fluids.
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human RBP4.
-
Standard and Sample Preparation:
-
Incubation: Add 100 µL of standards and diluted samples to the appropriate wells. Incubate for 1-2 hours at room temperature or 37°C.[19]
-
Washing: Aspirate the contents of the wells and wash 3-5 times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of a biotinylated detection antibody specific for RBP4 to each well. Incubate for 1 hour at room temperature or 37°C.[19]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature or 37°C.[19]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.[19]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the RBP4 concentration in the samples by interpolating their absorbance values from the standard curve.
Quantitative Western Blotting
This method provides an alternative, and some argue more accurate, way to measure RBP4.[20]
-
Sample Preparation: Dilute serum or plasma samples in loading buffer.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RBP4 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensity using densitometry software and compare it to a standard curve of recombinant RBP4.[20]
Assessment of Glucose Homeostasis
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load from the blood.
-
Patient Preparation: The patient should fast for 8-12 hours overnight.[5][7]
-
Fasting Blood Sample: A baseline blood sample is drawn to measure fasting plasma glucose.
-
Glucose Administration: The patient drinks a solution containing 75g of glucose within 5 minutes.[7]
-
Timed Blood Samples: Blood samples are drawn at specific intervals, typically 30, 60, 90, and 120 minutes after the glucose drink.[5]
-
Glucose Measurement: Plasma glucose concentrations are measured in all collected samples.
-
Interpretation: The results are plotted as a glucose concentration versus time curve. Impaired glucose tolerance is indicated by elevated glucose levels, particularly at the 2-hour time point.[7]
Hyperinsulinemic-Euglycemic Clamp
This is the gold standard for measuring insulin sensitivity.[21][22]
-
Catheter Placement: Two intravenous catheters are placed, one for infusions and one for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is started to raise plasma insulin to a high physiological or supraphysiological level.[21][23]
-
Glucose Infusion: A variable infusion of 20% dextrose is started to maintain blood glucose at a constant euglycemic level (e.g., 90 mg/dL).[21][23]
-
Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.[23]
-
Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the amount of glucose being infused equals the amount of glucose being taken up by the tissues.
-
Calculation: Insulin sensitivity is calculated from the glucose infusion rate during the last 30-60 minutes of the clamp, normalized for body weight or body surface area. A lower glucose infusion rate indicates greater insulin resistance.[21]
Experimental Workflow
A typical study investigating the role of RBP4 in glucose metabolism would follow a logical workflow, from subject recruitment to data analysis.
References
- 1. Liver-secreted RBP4 does not impair glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Retinol-Binding Protein 4 and Its Relation to Insulin Resistance in Obese Children before and after Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mft.nhs.uk [mft.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Liver-secreted RBP4 does not impair glucose homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinol Binding Protein 4 Expression in Humans: Relationship to Insulin Resistance, Inflammation, and Response to Pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sex and Age but Not Body Mass Index (BMI) Predict Serum Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. advimmuno.com [advimmuno.com]
- 13. shop.hytest.fi [shop.hytest.fi]
- 14. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RBP4 activates antigen-presenting cells leading to adipose tissue inflammation and systemic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interplay of retinol binding protein 4 with obesity and associated chronic alterations (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cloud-clone.com [cloud-clone.com]
- 20. researchgate.net [researchgate.net]
- 21. prosciento.com [prosciento.com]
- 22. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 23. protocols.io [protocols.io]
A Comparative Safety Analysis of Retinol-Binding Protein 4 (RBP4) Antagonists
A Guide for Researchers and Drug Development Professionals
The antagonism of Retinol-Binding Protein 4 (RBP4) presents a promising therapeutic strategy for a range of retinal diseases, including Stargardt disease and atrophic age-related macular degeneration (AMD). By reducing the transport of retinol to the retina, these antagonists aim to mitigate the accumulation of toxic bisretinoid byproducts. This guide provides a comparative overview of the safety profiles of several RBP4 antagonists currently in development, supported by available clinical and preclinical data.
Mechanism of Action: The RBP4-STRA6 Signaling Pathway
RBP4 is the primary transporter of retinol (Vitamin A) from the liver to peripheral tissues, including the retina. In the bloodstream, holo-RBP4 (RBP4 bound to retinol) forms a complex with transthyretin (TTR) to prevent its renal clearance. Upon reaching the retinal pigment epithelium (RPE), this complex interacts with the RBP4 receptor, Stimulated by Retinoic Acid 6 (STRA6). This interaction facilitates the transport of retinol into the RPE, where it enters the visual cycle. RBP4 antagonists disrupt this process by preventing the binding of retinol to RBP4 or by interfering with the RBP4-TTR interaction, thereby reducing the amount of retinol delivered to the retina.[1][2]
Caption: RBP4-STRA6 signaling pathway and the mechanism of RBP4 antagonists.
Quantitative Safety Data Comparison
The following table summarizes the reported adverse events from clinical trials of various RBP4 antagonists. It is important to note that direct comparisons are challenging due to differences in study populations, dosages, and trial durations.
| RBP4 Antagonist | Compound | Phase of Development | Most Common Adverse Events | Frequency of Adverse Events | Severity | References |
| Tinlarebant (LBS-008) | Small Molecule | Phase 3 | Xanthopsia/Chromatopsia, Delayed Dark Adaptation, Headache | Xanthopsia/Chromatopsia: ~77%Delayed Dark Adaptation: ~69% | Mild to Moderate, mostly resolved during the trial.[3] | [3] |
| Fenretinide | Synthetic Retinoid | Marketed (for some indications), Clinical Trials for others | Diminished Dark Adaptation, Dermatologic Disorders, Gastrointestinal Symptoms, Dry Skin, Nyctalopia | Diminished Dark Adaptation: 19%Dermatologic Disorders: 18.6%Gastrointestinal Symptoms: 13% | Mild to Moderate, generally reversible upon cessation.[4][5] | [4][5] |
| Emixustat Hydrochloride (ACU-4429) | Small Molecule | Phase 3 | Delayed Dark Adaptation, Chromatopsia, Visual Impairment, Erythropsia | Delayed Dark Adaptation: 55%Chromatopsia: 18%Visual Impairment: 15% | Mild to Moderate, ocular AEs resolved upon drug cessation.[6][7] | [6][7] |
| STG-001 | Small Molecule | Phase 2 | Chromatopsia, Delayed Dark Adaptation, Night Blindness, Dry Skin, Dry Eye, Subretinal Fluid, Skin Disorder | Not specified in detail. | Not specified in detail. | [8] |
| BPN-14136 | Small Molecule | Preclinical | Favorable safety profile in animal studies. | Not applicable. | Minimal changes in dark adaptation at doses inducing maximal serum RBP4 reduction.[9][10] | [9][10] |
Experimental Protocols
The safety and efficacy of RBP4 antagonists, particularly their effects on visual function, are assessed using specialized ophthalmologic examinations. Below are detailed methodologies for two key experiments.
Electroretinography (ERG)
Electroretinography is an essential diagnostic tool used to measure the electrical responses of the various cell types in the retina, including the photoreceptors (rods and cones).
Methodology:
-
Patient Preparation: The patient's pupils are dilated using standard mydriatic eye drops. The skin is cleaned at the sites for reference and ground electrode placement. Anesthetic eye drops are administered if a corneal electrode is used.[11][12]
-
Electrode Placement: Recording electrodes are placed on the cornea (contact lens or fine thread electrode) or on the skin below the lower eyelid. A reference electrode is placed on the temple, and a ground electrode is placed on the forehead or earlobe.[11][12]
-
Dark and Light Adaptation: For rod-dominant responses, the patient is dark-adapted for a minimum of 20 minutes. For cone-dominant responses, the patient is light-adapted to a standard background illumination for about 10 minutes.[13]
-
Stimulation and Recording: The patient is exposed to a series of light flashes of varying intensity and frequency, delivered via a Ganzfeld dome to stimulate the entire retina. The electrical responses are recorded and amplified.[12][13]
-
Data Analysis: The resulting waveforms, primarily the a-wave (originating from photoreceptors) and b-wave (originating from bipolar and Müller cells), are analyzed for amplitude and implicit time.[11]
Caption: A simplified workflow for a clinical electroretinography (ERG) procedure.
Dark Adaptation Assessment
Dark adaptation measures the recovery of retinal sensitivity after exposure to a bright light, reflecting the regeneration of photopigments in the rods and cones.
Methodology:
-
Baseline Sensitivity: The patient's baseline retinal sensitivity is determined in a dark-adapted state.
-
Photobleaching: The patient is exposed to a bright, standardized light for a specific duration to "bleach" a significant portion of the photopigments in the photoreceptors.[14][15]
-
Sensitivity Recovery Measurement: Immediately after the photobleaching, the patient's visual threshold is measured repeatedly over time as their eyes adapt to the darkness. This is done by presenting light stimuli of decreasing intensity until the patient can no longer detect them.[14]
-
Data Plotting and Analysis: The visual threshold is plotted against time. The resulting curve typically shows two phases: an initial rapid phase of cone adaptation followed by a slower, more sensitive phase of rod adaptation. The "rod-cone break" is the point at which the rods become more sensitive than the cones. Key parameters analyzed include the time to reach a certain level of sensitivity and the final absolute threshold.[15]
Caption: The experimental workflow for a dark adaptation assessment.
Conclusion
The safety profiles of the RBP4 antagonists discussed in this guide appear to be generally manageable, with most adverse events being mild to moderate and often reversible. The most common side effects are ocular in nature, which is consistent with the mechanism of action of these drugs that intentionally modulate the visual cycle. As more data from ongoing and future clinical trials become available, a more definitive comparison of the safety and efficacy of these promising therapeutic agents will be possible. Researchers and clinicians should continue to carefully monitor the safety data as these drugs progress through development.
References
- 1. scitechdevelopment.com [scitechdevelopment.com]
- 2. researchgate.net [researchgate.net]
- 3. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of the synthetic retinoid fenretinide: long-term results from a controlled clinical trial for the prevention of contralateral breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emixustat for Geographic Atrophy Secondary to AMD - American Academy of Ophthalmology [aao.org]
- 7. Emixustat Hydrochloride for Geographic Atrophy Secondary to Age-Related Macular Degeneration: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stargardt macular dystrophy and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics and pharmacodynamics of the advanced Retinol-Binding Protein 4 antagonist in dog and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electroretinography: Purpose, Procedure & Results [healthline.com]
- 12. youtube.com [youtube.com]
- 13. ISCEV Standard for full-field clinical electroretinography (2022 update) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A short-duration dark adaptation protocol for assessment of age-related maculopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dark Adaptometry as a Diagnostic Tool in Retinal Diseases: Mechanisms and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RBP4 Modulators in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Retinol-binding protein 4 (RBP4) has emerged as a significant therapeutic target in a range of metabolic and retinal diseases due to its role in insulin resistance and vitamin A transport. Elevated levels of RBP4 are associated with conditions such as type 2 diabetes, obesity, and certain retinal degenerations. This guide provides a comparative analysis of key RBP4 modulators that have entered clinical trials, with a focus on their mechanisms of action, clinical trial outcomes, and experimental protocols.
Mechanism of Action of RBP4 Modulators
RBP4 modulators primarily function by antagonizing the RBP4 protein, which is responsible for transporting retinol (vitamin A) from the liver to peripheral tissues.[1] By inhibiting RBP4, these molecules can reduce the circulating levels of RBP4 and retinol. This action is believed to have two main therapeutic benefits:
-
Improved Insulin Sensitivity: High levels of RBP4 are linked to insulin resistance.[1] By lowering RBP4, these modulators aim to enhance insulin signaling pathways, leading to better glucose uptake and utilization.[1]
-
Reduced Retinal Toxicity: In certain retinal diseases like Stargardt disease and dry age-related macular degeneration (AMD), the accumulation of toxic vitamin A byproducts (bisretinoids) in the retina contributes to disease progression.[2] RBP4 inhibitors reduce the delivery of retinol to the eye, thereby decreasing the formation of these toxins.[2]
Comparative Analysis of RBP4 Modulators in Clinical Trials
Several RBP4 modulators have been investigated in clinical trials, with a primary focus on retinal diseases. The following tables summarize the available quantitative data from these trials.
| RBP4 Modulator | Indication | Phase of Development | Key Quantitative Outcomes | References |
| Tinlarebant (LBS-008) | Stargardt Disease (STGD1) | Phase 3 (DRAGON study) | Phase 2: 60% reduction in atrophic lesion expansion in patients with stabilized visual acuity. A sustained lower DDAF lesion growth over 24 months (p<0.001) compared to a natural history cohort. 42% of subjects (5 out of 12) had no atrophic retinal lesions after 24 months. | [3] |
| Geographic Atrophy (GA) in dry AMD | Phase 3 (PHOENIX study) | Enrollment completed. The primary endpoint is the reduction in the rate of growth of the retinal atrophy area over 24 months. | [3][4] | |
| STG-001 | Stargardt Disease (STGD1) | Phase 2a completed | Phase 2a: Evaluated safety, pharmacokinetics, and pharmacodynamics in 10 subjects over 28 days. No serious adverse events were reported. | [2][5][6] |
| Fenretinide | Geographic Atrophy (GA) in dry AMD | Phase 2 completed | Phase 2: Dose-dependent reduction in serum RBP-retinol. In the 300 mg group achieving serum retinol levels of ≤ 1 μM, there was a mean reduction of 0.33 mm/year in lesion growth rate compared to placebo (1.70 mm/year vs. 2.03 mm/year; P = 0.1848). Approximately 45% reduction in the incidence of choroidal neovascularization (P = 0.0606). | [7][8][9] |
| BPN-14136 | Atrophic AMD and Stargardt Disease | Preclinical | Preclinical studies in nonhuman primates showed a 99% reduction in serum RBP4.[10] Animal studies have demonstrated a promising safety profile.[11] | [10][11][12][13] |
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental protocols for the key trials of the RBP4 modulators discussed.
| RBP4 Modulator | Trial Identifier | Study Design | Participants | Intervention | Primary Endpoints |
| Tinlarebant (LBS-008) | LBS-008-CT02 (Phase 2) | 24-month, open-label | 13 adolescent subjects with Stargardt Disease | Oral Tinlarebant | Safety and tolerability, DDAF lesion growth |
| DRAGON Study (Phase 3) | 2-year, global, randomized, double-blind, placebo-controlled | Adolescent patients with Stargardt Disease | Oral Tinlarebant vs. Placebo | Change in atrophic lesion size | |
| PHOENIX Study (Phase 3) | 24-month, global, randomized (2:1), double-blind, placebo-controlled | Approximately 430 patients with Geographic Atrophy in dry AMD | Oral Tinlarebant vs. Placebo | Reduction in the rate of growth of the retinal atrophy area | |
| STG-001 | NCT04489511 (Phase 2a) | Open-label, multicenter | 10 subjects with Stargardt Disease (aged 18-55) with at least two ABCA4 gene mutations | Two doses of STG-001 administered once daily for 28 days | Safety, pharmacokinetics, and pharmacodynamics |
| Fenretinide | Not specified in search results | 2-year, placebo-controlled, double-masked | 246 patients with Geographic Atrophy | Oral Fenretinide (100 mg and 300 mg daily) vs. Placebo | Change in lesion growth rate |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the therapeutic rationale and study conduct.
References
- 1. Belite Bio finalises Tinlarebant Phase III trial design to treat dry AMD [clinicaltrialsarena.com]
- 2. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 3. Stargardt pill could slow progression of disease - Macular Society [macularsociety.org.uk]
- 4. taiwan-healthcare.org [taiwan-healthcare.org]
- 5. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of oral fenretinide for treatment of geographic atrophy in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Portico [access.portico.org]
- 11. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of RBP4 Ligand-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of RBP4 ligand-1, a non-retinoid ligand for Retinol-Binding Protein 4. Adherence to these procedures is critical for personnel safety and environmental protection.
In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical waste. The following procedures are based on general guidelines for the disposal of halogenated and nitrogenated organic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Based on its molecular formula (C18H18ClF3N4O2), this compound is a chlorinated, fluorinated, and nitrogenated organic compound.
-
It should be classified as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be chemically compatible with the compound.
-
For liquid waste (e.g., solutions containing this compound), ensure the container has a secure, screw-top cap.
-
For solid waste (e.g., contaminated consumables), use a designated solid waste container.
-
Leave at least 10% headspace in liquid waste containers to allow for expansion.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste".
-
Include the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents of the waste, including any solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container (the "accumulation start date").
-
-
Storage:
-
Disposal:
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal as regular waste:
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the compound.[6]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic compounds, all three rinses should be collected as hazardous waste.[2][6]
-
Air Drying: Allow the rinsed container to air dry completely in a fume hood.
-
Label Removal: Completely deface or remove the original label before disposing of the decontaminated container.[6]
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, control the source of the spill and use a chemical spill kit to contain the material.
-
Clean-up: Use absorbent pads to clean up the spill.
-
Dispose of Waste: All materials used for spill clean-up must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for hazardous waste management, based on general laboratory safety guidelines.
| Parameter | Guideline |
| Satellite Accumulation Area (SAA) Liquid Limit | Do not exceed 55 gallons of hazardous waste. |
| Container Headspace | Leave at least 10% of the container volume empty. |
| pH for Drain Disposal (for non-hazardous aqueous waste only) | Between 5.5 and 10.5 (Not applicable to this compound).[2] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling RBP4 ligand-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of RBP4 ligand-1 (CAS No. 260553-24-0). The content herein is intended to supplement, not replace, institutional safety protocols and the full Safety Data Sheet (SDS) which should be obtained from the supplier whenever possible.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from structurally similar compounds, such as trifluoromethylphenyl piperidine derivatives, suggests that the compound should be handled with care in a laboratory setting. The following personal protective equipment is recommended as a minimum standard:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or aerosols of the compound. |
| Body Protection | A laboratory coat or gown. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A properly fitted respirator may be necessary for handling powders or if there is a risk of aerosolization. | To avoid inhalation of the compound. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key stages:
Safe handling workflow for this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound. Adjust volumes and concentrations as required for your specific experimental needs.
Materials:
-
This compound powder (MW: 414.81 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound and volume of DMSO.
-
Mass (mg) = 10 mmol/L * Volume (L) * 414.81 g/mol * 1000 mg/g
-
For 1 mL of a 10 mM stock solution, you will need 4.1481 mg of this compound.
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Cap the tube tightly and vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but verify the compound's stability at elevated temperatures.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or lower, protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions, experimental solutions containing this compound, and solvents used for decontamination should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Disposal Method: All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
This compound Signaling Pathway
RBP4 inhibitors, including non-retinoid ligands like this compound, function by binding to Retinol-Binding Protein 4 (RBP4).[1] This interaction prevents RBP4 from binding to its transport protein, transthyretin (TTR), leading to the rapid clearance of RBP4 from the bloodstream.[2] By lowering circulating RBP4 levels, these inhibitors can modulate insulin signaling pathways and lipid metabolism.[1] Elevated levels of RBP4 are associated with insulin resistance, and by inhibiting RBP4, these compounds may improve insulin sensitivity.[1] The binding of RBP4 can also induce the expression of proinflammatory cytokines in macrophages, which can indirectly inhibit insulin signaling.[3][4]
Mechanism of action of this compound.
References
- 1. What are RBP4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinol-binding protein 4 inhibits insulin signaling in adipocytes by inducing proinflammatory cytokines in macrophages through a c-Jun N-terminal kinase- and toll-like receptor 4-dependent and retinol-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
